molecular formula C24H41NO2 B010763 Octadecyl isonicotinate CAS No. 103225-02-1

Octadecyl isonicotinate

Cat. No.: B010763
CAS No.: 103225-02-1
M. Wt: 375.6 g/mol
InChI Key: VXDJNEIVBJLMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl isonicotinate, also widely known as Hydrogen Ionophore IV or ETH 1778 , is a critical lipophilic compound for the development of research-grade polymer membrane-based pH sensors. As a selective hydrogen ion (H+) carrier, it facilitates the potentiometric measurement of pH in various research matrices, including complex biological and food science samples. This ionophore is particularly valued for its application in the formulation of all-solid-state ion-selective electrodes (ISEs) . Its mechanism involves the selective complexation and transport of H+ ions across a polymeric membrane, typically composed of materials like PVC and plasticizers such as o-nitrophenyl octyl ether (oNPOE), generating a measurable electrical potential. A key research advantage of this compound is its suitability for measurements in acidic solutions , where other, more basic ionophores may fail. This makes it an essential tool in applications ranging from the study of gastric pH and endoscopic sensor arrays to on-line monitoring in food processing. Key Research Applications: • Fabrication of potentiometric pH sensors and sensor arrays • Biomedical research, including studies of ischemia and implantable sensors • Food science research, such as direct pH analysis in cheese and milk • Development of solid-contact and miniaturized electrodes for in vitro measurements CAS Number: 103225-02-1 Molecular Formula: C₂₄H₄₁NO₂ Molecular Weight: 375.59 g/mol Note: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or therapeutic purposes . RUO products are not subject to the same regulatory evaluations as in vitro diagnostic (IVD) medical devices, and their performance characteristics for clinical diagnosis have not been established.

Properties

IUPAC Name

octadecyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDJNEIVBJLMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333726
Record name Octadecyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103225-02-1
Record name Octadecyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of Octadecyl Isononicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Octadecyl isonicotinate, a lipophilic derivative of isonicotinic acid, is a compound of interest for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis. While direct comprehensive studies on its mechanism of action are not extensively available, its structural analogy to the cornerstone anti-tuberculosis drug, isoniazid, provides a strong foundation for a proposed mechanism. This guide synthesizes the current understanding of isoniazid's mode of action and extrapolates it to this compound, presenting a scientifically grounded hypothesis for its function. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.

This compound is theorized to function as a prodrug, requiring initial bioactivation to exert its antimycobacterial effect. This activation process is a two-stage cascade: first, the hydrolysis of the ester linkage to release the active isonicotinic acid moiety, and second, the enzymatic conversion of isonicotinic acid into a potent inhibitor of mycolic acid biosynthesis, a pathway critical for the integrity of the mycobacterial cell wall.

Part 1: The Prodrug Activation Cascade

The proposed mechanism of action for this compound hinges on its conversion to an active form within the mycobacterial cell. This process can be dissected into two critical steps.

Stage 1: Hydrolysis to Isonicotinic Acid and Octadecanol

The initial and prerequisite step in the bioactivation of this compound is the cleavage of its ester bond. This hydrolysis reaction is likely catalyzed by esterases present within Mycobacterium tuberculosis, yielding isonicotinic acid and octadecanol.

  • Isonicotinic Acid: This is the key pharmacophore that, following further activation, will target the mycolic acid synthesis pathway. The liberation of this polar molecule from its lipophilic prodrug form is essential for its subsequent enzymatic interactions.

  • Octadecanol: Also known as stearyl alcohol, this long-chain fatty alcohol is a naturally occurring compound found in various organisms.[1] Its primary roles in biological systems are as a metabolite and a structural component of waxes.[1] In the context of this mechanism, octadecanol is considered a byproduct of the initial hydrolysis and is not expected to contribute directly to the antimycobacterial activity. It is primarily used in cosmetics as an emollient and stabilizer.[2][3]

Octadecyl_isonicotinate This compound Hydrolysis Hydrolysis (Esterase-mediated) Octadecyl_isonicotinate->Hydrolysis Isonicotinic_Acid Isonicotinic Acid Hydrolysis->Isonicotinic_Acid Active Moiety Octadecanol Octadecanol Hydrolysis->Octadecanol Byproduct

Figure 1: Proposed Hydrolysis of this compound.

Stage 2: Activation of Isonicotinic Acid by KatG

Following its release, isonicotinic acid is believed to undergo a similar activation pathway to the well-characterized prodrug, isoniazid.[4][5][6] This activation is a critical step and is mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5][6]

The activation process involves the oxidation of the isonicotinic acid, leading to the formation of a highly reactive isonicotinoyl radical.[7][8][9] This radical species is the key intermediate that will ultimately form the inhibitory complex. The activity of KatG is paramount, and mutations in the katG gene are a primary mechanism of isoniazid resistance in clinical isolates of M. tuberculosis.[4]

Isonicotinic_Acid Isonicotinic Acid KatG KatG (Catalase-Peroxidase) Isonicotinic_Acid->KatG Substrate Isonicotinoyl_Radical Isonicotinoyl Radical KatG->Isonicotinoyl_Radical Oxidation

Figure 2: KatG-mediated Activation of Isonicotinic Acid.

Part 2: Inhibition of Mycolic Acid Biosynthesis

The ultimate target of the activated form of this compound is the mycolic acid biosynthesis pathway, an essential process for the survival and virulence of M. tuberculosis.

The Target: Mycolic Acid Synthesis and the FAS-II System

Mycolic acids are long-chain fatty acids that are major components of the mycobacterial cell wall, providing a robust, impermeable barrier.[10][11] Their synthesis is a multi-step process involving two fatty acid synthase (FAS) systems: FAS-I for the synthesis of shorter chain fatty acids and FAS-II for the elongation of these precursors into the very long meromycolic acid chains.[10][11]

Formation of the Isonicotinoyl-NAD Adduct

The highly reactive isonicotinoyl radical, generated by KatG, spontaneously reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor within the bacterial cell.[5][8][12] This reaction forms a covalent isonicotinoyl-NAD adduct.[5][8][12] This adduct is the true active inhibitor that targets the FAS-II system.

Inhibition of InhA

The primary target of the isonicotinoyl-NAD adduct is the enoyl-acyl carrier protein reductase, known as InhA.[13][14][15] InhA is a key enzyme in the FAS-II elongation cycle, responsible for the reduction of trans-2-enoyl-ACP. The isonicotinoyl-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA, effectively blocking its active site and preventing the binding of its natural substrate.[14][16]

The inhibition of InhA halts the elongation of fatty acids, thereby disrupting the synthesis of mycolic acids.[13] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

cluster_0 Mycolic Acid Biosynthesis (FAS-II) cluster_1 Inhibitory Pathway Precursors Fatty Acid Precursors InhA InhA (Enoyl-ACP Reductase) Precursors->InhA Elongation Fatty Acid Elongation InhA->Elongation Mycolic_Acids Mycolic Acids Elongation->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Isonicotinoyl_Radical Isonicotinoyl Radical Adduct Isonicotinoyl-NAD Adduct Isonicotinoyl_Radical->Adduct NAD NAD+ NAD->Adduct Adduct->InhA Inhibition

Figure 3: Inhibition of InhA in the Mycolic Acid Pathway.

Part 3: Experimental Protocols for Mechanistic Validation

To investigate and validate the proposed mechanism of action for this compound, a series of in vitro and whole-cell assays can be employed.

Protocol 1: In Vitro KatG Activity Assay

This assay measures the ability of KatG to activate a substrate, which can be adapted to use isonicotinic acid. The oxidation of the substrate is coupled to the reduction of a chromogenic indicator.

Materials:

  • Recombinant M. tuberculosis KatG

  • Isonicotinic acid

  • Nitroblue tetrazolium (NBT)

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NBT, and KatG enzyme.

  • Initiate the reaction by adding isonicotinic acid and H₂O₂.

  • Monitor the reduction of NBT by measuring the increase in absorbance at 560 nm over time.[4]

  • A control reaction without isonicotinic acid should be run to account for any background NBT reduction.

  • The rate of NBT reduction is proportional to the KatG-mediated oxidation of isonicotinic acid.

Protocol 2: In Vitro InhA Inhibition Assay

This assay determines the inhibitory potential of the generated isonicotinoyl-NAD adduct on the enzymatic activity of InhA.

Materials:

  • Recombinant M. tuberculosis InhA

  • Isonicotinoyl-NAD adduct (synthesized or generated in situ)

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare the isonicotinoyl-NAD adduct by reacting isonicotinic acid with NAD⁺ in the presence of a suitable activating system (e.g., KatG and H₂O₂).

  • In a reaction mixture, combine Tris-HCl buffer, NADH, and InhA.

  • Add varying concentrations of the isonicotinoyl-NAD adduct.

  • Initiate the reaction by adding the DD-CoA substrate.

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.[16]

  • Calculate the IC₅₀ value of the adduct to determine its inhibitory potency against InhA.

Protocol 3: Whole-Cell Mycobacterial Growth Inhibition Assay

This assay assesses the overall antimycobacterial activity of this compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Include positive (e.g., isoniazid) and negative (vehicle control) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin solution to each well and incubate for a further 24-48 hours.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (600 nm) to determine cell viability.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth.

Summary and Future Directions

The proposed mechanism of action for this compound, based on its structural similarity to isoniazid, presents a compelling hypothesis for its antimycobacterial activity. The key steps involve intracellular hydrolysis to isonicotinic acid, followed by KatG-mediated activation to an isonicotinoyl radical, which then forms an inhibitory adduct with NAD⁺, ultimately blocking mycolic acid synthesis through the inhibition of InhA.

Future research should focus on direct experimental validation of these steps. This includes confirming the enzymatic hydrolysis of this compound within mycobacteria, detecting the formation of the isonicotinoyl-NAD adduct in treated cells, and characterizing the interaction of this adduct with purified InhA. Furthermore, investigating the activity of this compound against isoniazid-resistant strains of M. tuberculosis, particularly those with mutations in katG, would provide crucial insights into its potential as a novel therapeutic agent.

References

  • Wei, J., et al. (2014). Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production. Antimicrobial Agents and Chemotherapy, 58(11), 6645–6653. [Link]

  • Ando, H., et al. (2011). Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 55(5), 2217–2224. [Link]

  • Rozwarski, D. A., et al. (1998). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. Journal of Biological Chemistry, 273(18), 10827–10832. [Link]

  • Ataman Kimya. (n.d.). 1-OCTADECANOL. Retrieved from [Link]

  • Grzegorzewicz, M., et al. (2012). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Journal of Medicinal Chemistry, 55(15), 6532–6543. [Link]

  • Manjunatha, U., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science, 347(6221), 553-557. [Link]

  • Stoll, A. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.
  • Goodwin, D. C., et al. (2011). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. Journal of Biological Chemistry, 286(44), 38260–38269. [Link]

  • Hillar, A., et al. (2011). Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities. Journal of Inorganic Biochemistry, 105(12), 1674–1682. [Link]

  • Vilchèze, C., & Jacobs, Jr., W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. [Link]

  • Dessen, A., et al. (1995). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 34(49), 16257–16262. [Link]

  • ResearchGate. (n.d.). Reaction of anionic or radical isonicotinic acyl agents with NADH... Retrieved from [Link]

  • Gupta, R. C., & Shukla, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(3), 223–234. [Link]

  • The Ukrainian Biochemical Journal. (2017). Mutation of katG in a clinical isolate of Mycobacterium tuberculosis: effects on catalase-peroxidase for isoniazid activation. The Ukrainian Biochemical Journal, 89(5), 71-79. [Link]

  • Wei, J., et al. (2003). Hydrogen Peroxide-Mediated Isoniazid Activation Catalyzed by Mycobacterium tuberculosis Catalase−Peroxidase (KatG) and Its S315T Mutant. Biochemistry, 42(21), 6545–6551. [Link]

  • Li, Y., et al. (2019). Molecular mechanism for the activation of the anti-tuberculosis drug isoniazid by Mn(III): First detection and unequivocal identification of the critical N-centered isoniazidyl radical and its exact location. Free Radical Biology and Medicine, 139, 129–137. [Link]

  • Frontiers in Chemistry. (2021). Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by In Silico Docking Simulation. Frontiers in Chemistry, 8, 621431. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Shoen, C. M., et al. (2011). A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct. Antimicrobial Agents and Chemotherapy, 55(12), 5649–5655. [Link]

  • Frontiers in Microbiology. (2022). Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis. Frontiers in Microbiology, 13, 868926. [Link]

  • Wei, J., et al. (2000). Role of Superoxide in Catalase-Peroxidase-Mediated Isoniazid Action against Mycobacteria. Antimicrobial Agents and Chemotherapy, 44(8), 2157–2162. [Link]

  • Manca, C., et al. (1999). Mycobacterium tuberculosis Catalase and Peroxidase Activities and Resistance to Oxidative Killing in Human Monocytes In Vitro. Infection and Immunity, 67(10), 5413–5416. [Link]

  • Rawat, R., et al. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Journal of Biological Chemistry, 278(44), 43371–43377. [Link]

  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide.
  • PubChem. (n.d.). Stearyl Alcohol. Retrieved from [Link]

  • Belardinelli, J. M., et al. (2016). INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE. ACS Infectious Diseases, 2(11), 772–782. [Link]

  • Lei, B., et al. (2000). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. Journal of Biological Chemistry, 275(4), 2520–2526. [Link]

  • MDPI. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Antibiotics, 11(1), 101. [Link]

  • Boshoff, H. I., et al. (2018). Reinvestigation of the structure-activity relationships of isoniazid. Journal of Medicinal Chemistry, 61(19), 8769–8784. [Link]

  • ResearchGate. (n.d.). Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 690. [Link]

  • ResearchGate. (n.d.). (A) Inhibition of InhA activity by adducts formed in the presence of... Retrieved from [Link]

  • He, X., et al. (2014). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 22(1), 406–421. [Link]

  • Ataman Kimya. (n.d.). SATURATED OCTADECANOL (STEARYL ALCOHOL). Retrieved from [Link]

  • Wikipedia. (n.d.). Stearyl alcohol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and Solubility of Octadecyl Isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of Octadecyl Isonicotinate, specifically its lipophilicity and solubility. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying principles and practical methodologies essential for accurately characterizing this highly lipophilic molecule. We delve into the causal relationships between its unique chemical structure—a polar isonicotinate head and a long C18 alkyl tail—and its behavior in various solvent systems. The guide offers detailed, field-tested protocols for determining the octanol-water partition coefficient (LogP) and both thermodynamic and kinetic solubility. Each protocol is presented as a self-validating system, emphasizing the scientific integrity required in pharmaceutical and materials science research. By synthesizing theoretical knowledge with practical experimental workflows, this document serves as an authoritative resource for leveraging the properties of this compound in applications ranging from drug formulation to advanced sensor development.

Section 1: Introduction to this compound

Chemical Identity and Structure

This compound (CAS No. 103225-02-1) is an ester composed of isonicotinic acid and octadecanol.[1][2] It is also widely known in specialized fields as Hydrogen Ionophore IV or ETH 1778, highlighting its primary application in the fabrication of potentiometric pH sensors.[3] The molecule's structure is fundamentally amphipathic, featuring a hydrophilic pyridine-based head group and a long, hydrophobic C18 alkyl chain. This duality is the primary determinant of its physicochemical behavior.

The isonicotinate moiety, with its nitrogen atom and ester linkage, provides a site for polar interactions, including hydrogen bonding. In contrast, the octadecyl tail is a classic example of a non-polar, lipophilic group that dominates the molecule's overall character, driving its affinity for lipid and non-polar environments.[4]

PropertyValueSource
IUPAC Name octadecyl pyridine-4-carboxylate[2]
Synonyms Hydrogen Ionophore IV, ETH 1778, 4-Pyridinecarboxylic acid, octadecyl ester[1][2][3]
CAS Number 103225-02-1[3]
Molecular Formula C₂₄H₄₁NO₂[1][3]
Molecular Weight 375.59 g/mol [1][3]
The Dichotomy of its Structure: A Lipophilic Tail and a Polar Head

The defining characteristic of this compound is its structural dichotomy.

  • The Lipophilic Domain: The 18-carbon alkyl chain confers extremely high lipophilicity. This makes the molecule readily soluble in non-polar organic solvents and lipids. In the context of drug development, this property is critical for processes like cell membrane permeation.[5]

  • The Polar Domain: The isonicotinate head group contains two potential hydrogen bond acceptors (the nitrogen atom and the carbonyl oxygen). This allows for limited interaction with polar solvents and surfaces, although this effect is largely overshadowed by the hydrophobic tail.

This structural combination explains its utility as both a skin-conditioning emollient in cosmetics, where the alkyl chain provides lubrication, and as an ionophore in sensors, where it resides within a lipophilic polymer membrane to carry ions.[3][4]

Section 2: The Theoretical Framework of Lipophilicity and Solubility

Defining Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a cornerstone of pharmaceutical science.[6] It is most commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6] For practical use, this is expressed in a logarithmic scale as LogP .[6]

cluster_0 Equilibrium System cluster_1 LogP Calculation Octanol n-Octanol Phase (Lipophilic) Water Aqueous Phase (Hydrophilic) Molecule This compound Molecule->Octanol High Affinity (High Concentration) Molecule->Water Low Affinity (Low Concentration) Formula LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Caption: Conceptual representation of the LogP determination.

For ionizable compounds, the distribution coefficient (LogD) is used. It considers all forms of the compound (neutral and ionized) at a specific pH.[6] Given that the pyridine nitrogen in this compound can be protonated in acidic conditions, its LogD will be pH-dependent.

The "Why": Impact on Drug Development and ADMET

Lipophilicity and solubility are not abstract parameters; they are critical predictors of a drug candidate's success.[7]

  • Absorption: A molecule must cross the lipid bilayers of cell membranes in the gastrointestinal tract to be absorbed. Adequate lipophilicity is required for this passive diffusion. However, extremely high lipophilicity, as expected for this compound, can lead to poor aqueous solubility, preventing the drug from dissolving in the gut in the first place—a prerequisite for absorption.[7][]

  • Distribution: Highly lipophilic compounds tend to distribute into fatty tissues, which can lead to long half-lives and potential accumulation.[5]

  • Metabolism & Toxicity: High lipophilicity can lead to increased metabolic turnover and, in some cases, toxicity.[7]

Therefore, characterizing these properties is a mandatory early step to avoid late-stage failures in drug development.[9]

Section 3: Experimental Determination of Lipophilicity (LogP)

The Challenge of High Lipophilicity

Measuring the LogP of highly lipophilic compounds like this compound (expected LogP > 5) presents a significant challenge. The aqueous concentration can be exceedingly low, often falling below the detection limits of standard analytical techniques like UV-Vis spectroscopy. This necessitates methods with high sensitivity or indirect approaches.

Methodology 1: The Shake-Flask Method (OECD 107) - The Gold Standard
  • Causality Behind the Choice: This method is considered the "gold standard" because it is a direct measurement of the partitioning of a compound between n-octanol and water at equilibrium. Its strength lies in its thermodynamic validity. However, it is low-throughput and can be difficult for compounds with very high or very low LogP values.[10]

  • Detailed Step-by-Step Protocol:

    • Preparation: Prepare mutually saturated solvents by mixing n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate for at least 24 hours.

    • Stock Solution: Prepare a stock solution of this compound in the phase in which it is more soluble (n-octanol). The concentration should be chosen to ensure the minor component (in the aqueous phase) is detectable.

    • Partitioning: In a glass centrifuge tube, combine a precise volume of the octanol stock solution with a precise volume of the saturated aqueous phase (e.g., 5 mL of each).

    • Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) on a shaker for a sufficient time to reach equilibrium. For highly lipophilic compounds, this can take up to 24 hours. Avoid vigorous shaking that could cause emulsification.

    • Phase Separation: Centrifuge the tube at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.

    • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Be extremely careful not to disturb the interface or transfer any of the other phase.

    • Quantification: Determine the concentration of this compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS/MS for the required sensitivity.

    • Calculation: Calculate LogP using the formula: LogP = log₁₀ (C_octanol / C_water).

  • Self-Validating System: Trustworthiness is established by performing a mass balance. The total amount of compound measured in both phases after the experiment should be within 90-110% of the initial amount added.

Methodology 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Causality Behind the Choice: RP-HPLC offers a rapid, high-throughput, and reliable indirect method for LogP determination, especially for highly lipophilic compounds where the shake-flask method fails.[11][12] The principle is that a compound's retention time on a non-polar (e.g., C18) stationary phase correlates with its lipophilicity.[13]

  • Detailed Step-by-Step Protocol:

    • System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.

    • Mobile Phase: Prepare an isocratic mobile phase of methanol (or acetonitrile) and water. The exact ratio is critical and should be optimized to achieve reasonable retention times (k' between 0.5 and 10).

    • Calibration Standards: Select a series of 5-7 reference compounds with known LogP values that bracket the expected LogP of this compound.

    • Analysis: Inject the test compound and each standard onto the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

    • Calculate Retention Factor (k'): For each compound, calculate k' using the formula: k' = (t_R - t_0) / t_0.

    • Create Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain the equation of the line (y = mx + c).

    • Determine LogP: Using the log(k') value of this compound, calculate its LogP using the regression equation from the calibration curve.

  • Self-Validating System: The validity of the measurement is confirmed by the quality of the calibration curve. A correlation coefficient (R²) > 0.98 is required for the standard curve to be considered reliable.

cluster_SF Shake-Flask Method cluster_HPLC RP-HPLC Method SF1 1. Prepare Saturated Solvents SF2 2. Partition Compound between Phases SF1->SF2 SF3 3. Equilibrate (e.g., 24h) SF2->SF3 SF4 4. Separate Phases (Centrifuge) SF3->SF4 SF5 5. Quantify Concentration in each Phase (LC-MS) SF4->SF5 SF6 6. Calculate LogP SF5->SF6 H1 1. Prepare Standards with Known LogP H2 2. Measure Retention Time (tR) H1->H2 H3 3. Calculate log(k') H2->H3 H4 4. Create Calibration Curve (LogP vs. log(k')) H3->H4 H5 5. Determine LogP of Test Compound H4->H5 Start Determine LogP of This compound Start->SF1 Start->H1

Caption: Comparative workflows for LogP determination.

Section 4: Experimental Determination of Solubility

Differentiating Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements that answer different questions in the development process.[14]

  • Thermodynamic Solubility: This is the "true" solubility of a compound, measured when a system has reached equilibrium between the dissolved and undissolved (solid) states.[15] It is a critical parameter for pre-formulation and biopharmaceutical classification.[16] The shake-flask method is the standard approach.[14]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[17][18] It is a high-throughput assay used in early discovery to flag compounds that might precipitate out of solution under assay conditions or upon dilution.[9][17]

Methodology 1: Thermodynamic "Shake-Flask" Solubility Assay
  • Causality Behind the Choice: This method is chosen when an accurate, definitive value of a compound's maximum dissolved concentration at equilibrium is required. This data is essential for developing formulations and understanding potential dissolution rate limitations for oral absorption.[16]

  • Detailed Step-by-Step Protocol:

    • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, Simulated Gastric Fluid, ethanol, propylene glycol). The excess solid is critical to ensure a saturated solution is formed.

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[15]

    • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle.

    • Filtration/Centrifugation: Carefully withdraw a sample of the supernatant. To remove any remaining undissolved particles, either filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) or centrifuge at high speed and sample the supernatant.

    • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered/centrifuged sample and quantify its concentration using a validated HPLC-UV or LC-MS/MS method.

    • Reporting: Report the solubility in units such as µg/mL or µM.

  • Self-Validating System: The system is considered at equilibrium if solubility measurements taken at two consecutive time points (e.g., 24h and 48h) are statistically identical. Visual confirmation of remaining solid material in the vial before sampling is also mandatory.

Methodology 2: Kinetic Solubility Assay via Nephelometry
  • Causality Behind the Choice: This high-throughput method is selected during early-stage discovery to quickly assess hundreds of compounds.[9] It mimics the common practice of diluting DMSO stock solutions into aqueous assay buffers, immediately identifying compounds prone to precipitation, which can cause artifacts in biological screens.[18]

  • Detailed Step-by-Step Protocol:

    • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Compound Addition: Using a liquid handler, rapidly add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

    • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

    • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.[18]

    • Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility limit. High and low solubility control compounds must be run on every plate for validation.

  • Self-Validating System: The assay's performance is validated by the consistent results of the control compounds. A low-solubility control should precipitate at a known concentration, while a high-solubility control should remain clear across the tested range.

cluster_Thermo Thermodynamic Solubility cluster_Kinetic Kinetic Solubility T1 1. Add Excess Solid to Solvent T2 2. Equilibrate (24-72h) T1->T2 T3 3. Filter/Centrifuge to Remove Solid T2->T3 T4 4. Quantify Concentration of Supernatant (HPLC) T3->T4 T5 Result: True Equilibrium Solubility (µg/mL) T4->T5 K1 1. Add DMSO Stock to Aqueous Buffer K2 2. Incubate (1-2h) K1->K2 K3 3. Measure Precipitation (Nephelometry) K2->K3 K4 Result: Solubility Limit Under Non-Equilibrium Conditions (µM) K3->K4 Start Determine Solubility of This compound Start->T1 For Formulation/ Pre-clinical Start->K1 For Early Screening

Caption: Decision workflow for solubility assay selection.

Section 5: Data Interpretation and Practical Considerations

Expected Values and Behavior for this compound
  • Lipophilicity: Based on its C18 chain, the LogP is expected to be very high, likely in the range of 7-9. This places it in the category of "greasy" or highly lipophilic molecules.

  • Aqueous Solubility: Thermodynamic aqueous solubility is expected to be extremely low, likely in the ng/mL to low µg/mL range, classifying it as practically insoluble.[3]

  • Organic Solubility: It is expected to be freely soluble in non-polar solvents like hexane, toluene, and dichloromethane, and moderately soluble in polar aprotic solvents.[3]

  • Kinetic Solubility: Due to its high lipophilicity, it is highly likely to precipitate rapidly when a concentrated DMSO stock is diluted into an aqueous buffer. The kinetic solubility is therefore expected to be low.

Addressing Challenges
  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave it into isonicotinic acid and octadecanol.[3] Stability assays in relevant buffers should be conducted by monitoring the appearance of degradation products via LC-MS over time.

  • "Sticky" Compound Behavior: Highly lipophilic compounds often adsorb to plastic and glass surfaces, leading to artificially low concentration measurements. Using low-adsorption labware (e.g., silanized glass or specific polypropylene) and including a mild surfactant in analytical mobile phases can mitigate this.

  • Solvent Selection: For synthesis and storage, low-polarity solvents are recommended. For biological assays requiring aqueous buffers, the use of emulsifiers or formulation strategies like lipid-based delivery systems may be necessary.[3][19]

Structure Molecular Structure (Polar Head, C18 Tail) Lipophilicity High Lipophilicity (High LogP) Structure->Lipophilicity Solubility Low Aqueous Solubility (High Organic Solubility) Structure->Solubility Permeability High Membrane Permeability Lipophilicity->Permeability Assay Precipitation Risk in Assays Lipophilicity->Assay Formulation Challenges in Aqueous Formulation Solubility->Formulation Solubility->Assay

Caption: Logical relationships of this compound properties.

Section 6: Conclusion: A Senior Scientist's Perspective

This compound is a molecule of extremes. Its profoundly high lipophilicity and consequently low aqueous solubility are not merely data points but are the central, defining features that govern its application and handling. For the drug development professional, this compound represents a classic formulation challenge: how to solubilize a "brick dust" molecule to achieve bioavailability. The protocols and principles outlined herein underscore that a multi-faceted approach is necessary. Kinetic solubility data provides an early warning, while thermodynamic solubility and LogP measurements are essential for designing rational formulation strategies, such as lipid-based drug delivery systems. For the materials scientist developing sensors, these same properties are advantageous, ensuring the molecule remains anchored within a lipophilic membrane. A thorough, mechanistically-driven understanding of lipophilicity and solubility is therefore indispensable for unlocking the full potential of this and other challenging molecules.

References

  • Importance of Solubility and Lipophilicity in Drug Development . (2021-02-01). AZoLifeSciences. Available from: [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Asian Journal of Chemistry. Available from: [Link]

  • Kempińska, D., et al. (2019-01-28). State of the art and prospects of methods for determination of lipophilicity of chemical compounds . Trends in Analytical Chemistry. Available from: [Link]

  • ADME Solubility Assay . BioDuro. Available from: [Link]

  • Drug solubility: why testing early matters in HTS . (2023-04-06). BMG LABTECH. Available from: [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP . National Institutes of Health (NIH). Available from: [Link]

  • This compound . National Center for Biotechnology Information, PubChem. Available from: [Link]

  • This compound . MySkinRecipes. Available from: [Link]

  • In vitro solubility assays in drug discovery . National Institutes of Health (NIH). Available from: [Link]

  • Thermodynamic Solubility Assay . Evotec. Available from: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds . (2022-10-01). National Institutes of Health (NIH). Available from: [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design . Chromatography Online. Available from: [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs . (2024-09-18). Symmetric. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System . Agilent. Available from: [Link]

  • The experimental lipophilicity (logPTLC) for compounds 1-24 . ResearchGate. Available from: [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD . ACD/Labs. Available from: [Link]

  • (PDF) Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds . ResearchGate. Available from: [Link]

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery . (2017-10-20). Available from: [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method . National Institutes of Health (NIH). Available from: [Link]

  • Role of Lipophilicity in Drug Formulation Development . (2024-11-16). Pharma Specialists. Available from: [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents . ResearchGate. Available from: [Link]

  • Methods for Determination of Lipophilicity . (2022-08-25). Encyclopedia.pub. Available from: [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide . MDPI. Available from: [Link]

  • LogP—Making Sense of the Value . ACD/Labs. Available from: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of Isonicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isonicotinate esters, derivatives of isonicotinic acid (pyridine-4-carboxylic acid), represent a versatile and privileged scaffold in medicinal chemistry. The isonicotinoyl motif is a key component of several established drugs, most notably isoniazid, a cornerstone in the treatment of tuberculosis. The inherent biological activity of the pyridine ring, combined with the tunable physicochemical properties afforded by the ester functionality, has made this class of compounds a fertile ground for drug discovery and development. Esterification of the parent carboxylic acid allows for the systematic modification of properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the current landscape and future potential of isonicotinate esters as therapeutic agents. We will delve into their diverse biological activities, exploring the underlying mechanisms of action and structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future research and development in this promising area.

Therapeutic Applications and Mechanisms of Action

Isonicotinate esters and their derivatives have demonstrated a broad spectrum of biological activities, with the most prominent applications being in antitubercular, anti-inflammatory, anticancer, and neuroprotective therapies.

Antitubercular Activity

The most well-established therapeutic application of the isonicotinic acid scaffold is in the treatment of tuberculosis (TB). Isoniazid (isonicotinic acid hydrazide, INH) has been a first-line anti-TB drug for decades. However, the rise of multidrug-resistant TB (MDR-TB) has necessitated the development of new agents that can overcome resistance mechanisms.

Mechanism of Action: Inhibition of InhA

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently adducts with NAD+ to form an INH-NAD adduct, which is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA. InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.

A significant portion of INH resistance arises from mutations in the katG gene, which prevents the activation of the prodrug. Therefore, a key strategy in developing new antitubercular agents is to design direct inhibitors of InhA that do not require KatG activation. Isonicotinate esters and related derivatives are being actively explored for this purpose.

Logical Flow: Overcoming Isoniazid Resistance

G INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation Activated_INH Activated Isonicotinoyl Radical KatG->Activated_INH KatG_Mutation KatG Mutation (Resistance) KatG->KatG_Mutation Mutation leads to InhA InhA Enzyme Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Cell Death InhA->Cell_Death Blocked Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall KatG_Mutation->Activated_INH Blocks Activation Direct_Inhibitors Direct InhA Inhibitors (Isonicotinate Esters) Direct_Inhibitors->InhA Direct Inhibition

Caption: Overcoming INH resistance by bypassing KatG activation.

Structure-Activity Relationship (SAR)

For isonicotinic acid hydrazide derivatives, the hydrazide moiety is crucial for activity. However, modifications to this group, such as forming hydrazones, can lead to potent antitubercular compounds. SAR studies have revealed that lipophilicity is a key determinant of activity.

  • Lipophilicity: Increasing the lipophilicity of INH derivatives, for example, by incorporating long alkyl chains, can enhance permeation into the mycobacterial cell and improve activity. One study found that isonicotinic acid N'-tetradecanoyl-hydrazide was more active than isoniazid itself.

  • Pyridine Ring: The pyridine ring is optimal for activity, and modifications such as moving the nitrogen to the 2- or 3-position, or replacing it with other heterocycles, generally lead to a significant loss of potency.

  • Substitutions: Substitution at the 2-position of the pyridine ring is tolerated, whereas substitution at the 3-position is not.

Anti-inflammatory Activity

Isonicotinate esters have emerged as promising candidates for the development of novel anti-inflammatory agents. Dexamethasone isonicotinate is a known corticosteroid ester with anti-inflammatory properties. More recent research has focused on isonicotinates that function as potent inhibitors of Reactive Oxygen Species (ROS).

Mechanism of Action: ROS Inhibition

Inflammation is a complex biological response often associated with the overproduction of ROS by immune cells. These highly reactive molecules can cause oxidative damage and perpetuate the inflammatory cascade. Therefore, suppressing ROS overproduction is a viable therapeutic strategy. Certain isonicotinate esters have been shown to be exceptionally potent ROS inhibitors, with some derivatives exhibiting significantly greater activity than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Experimental Workflow: Screening for ROS Inhibition

G cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesize Isonicotinate Ester Library Cell_Culture Culture Macrophages (e.g., RAW 264.7) Stimulation Induce ROS Production (e.g., with LPS) Cell_Culture->Stimulation Treatment Treat cells with Isonicotinate Esters Stimulation->Treatment Staining Add DCFH-DA Probe Treatment->Staining Measurement Measure Fluorescence (Ex/Em: 485/535 nm) Staining->Measurement Calc Calculate % ROS Inhibition Measurement->Calc IC50 Determine IC50 Values Calc->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Workflow for evaluating isonicotinates as ROS inhibitors.

Structure-Activity Relationship (SAR)

In a series of synthesized isonicotinates, anti-inflammatory activity was found to be closely linked to the lipophilicity and the nature of the linker group.

  • Lipophilicity: Interestingly, and in contrast to some antitubercular SAR, compounds with lower lipophilicity demonstrated exceptionally high anti-inflammatory/ROS inhibitory activities.

  • Linker and Chain Length: The use of a para-aminophenol linker was found to be beneficial. Lipophilic chains of moderate length attached to this linker, such as a butyryl group, were more effective than shorter (acetyl) or longer chains.

Anticancer Activity

The pyridine scaffold is present in numerous kinase inhibitors used in cancer therapy, and there is growing evidence that isonicotinate esters may also possess anticancer properties.

Potential Mechanism of Action: PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several quinazoline-based and pyridine-containing compounds have been developed as PI3K/Akt inhibitors. While direct evidence for isonicotinate esters is still emerging, the structural similarity to known inhibitors suggests they could function by targeting key kinases in this pathway, such as PI3K or Akt itself. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Signaling Pathway: PI3K/Akt Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Growth, Proliferation, Survival Downstream->Cell_Survival Promotes Inhibitor Isonicotinate Ester (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Spectroscopic Data of Octadecyl Isonicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for octadecyl isonicotinate (C₂₄H₄₁NO₂), a compound of significant interest in various research and development fields. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations for its accurate acquisition and interpretation.

Introduction to this compound

This compound is an ester composed of isonicotinic acid (also known as pyridine-4-carboxylic acid) and octadecanol. Its long alkyl chain imparts lipophilic properties, making it a subject of interest in areas such as drug delivery systems, materials science, and as a component in the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques are the cornerstone of this characterization.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a pyridine ring, an ester functional group, and a long saturated alkyl chain. Each of these components will give rise to characteristic signals in the various spectra discussed below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the isonicotinate moiety and the aliphatic protons of the long octadecyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.75Doublet2HH-2, H-6 (Pyridine ring)
~7.85Doublet2HH-3, H-5 (Pyridine ring)
~4.30Triplet2H-O-CH₂ -(CH₂)₁₆CH₃
~1.75Quintet2H-O-CH₂-CH₂ -(CH₂)₁₅CH₃
~1.25Multiplet30H-O-(CH₂)₂-(CH₂)₁₅ -CH₃
~0.88Triplet3H-O-(CH₂)₁₇-CH₃

Data Interpretation:

The downfield region of the spectrum is dominated by the signals from the pyridine ring. The protons ortho to the nitrogen atom (H-2 and H-6) are the most deshielded due to the electron-withdrawing effect of the nitrogen and appear as a doublet around 8.75 ppm. The protons meta to the nitrogen (H-3 and H-5) are also deshielded and resonate as a doublet around 7.85 ppm.

The aliphatic region shows the signals for the octadecyl chain. The methylene group directly attached to the ester oxygen (-O-CH₂-) is deshielded by the electronegative oxygen and appears as a triplet at approximately 4.30 ppm. The terminal methyl group (-CH₃) of the alkyl chain is the most shielded and gives a triplet at around 0.88 ppm. The large multiplet centered around 1.25 ppm corresponds to the remaining methylene groups of the long alkyl chain.

Experimental Protocol:

A typical ¹H NMR experiment for this compound would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters would include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the range of 0-10 ppm. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.6 mL of CDCl₃ with TMS prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Set acquisition parameters (scans, relaxation delay, etc.) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform FID to Spectrum acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 Final Spectrum Final Spectrum proc3->Final Spectrum MS_Fragmentation M This compound [C₂₄H₄₁NO₂]⁺˙ m/z = 375.3 F1 Isonicotinoyl cation [C₆H₄NO]⁺ m/z = 124 M->F1 α-cleavage F3 Alkyl chain fragments M->F3 C-C bond cleavages F4 McLafferty rearrangement products M->F4 γ-H transfer F2 Pyridyl cation [C₅H₄N]⁺ m/z = 78 F1->F2 Loss of CO

Octadecyl isonicotinate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Octadecyl Isonicotinate

Authored by a Senior Application Scientist

Abstract

This compound, a significant long-chain aliphatic ester of isonicotinic acid, represents a molecule of dual utility, bridging the fields of analytical chemistry and cosmetic science. Known scientifically as octadecyl pyridine-4-carboxylate, this compound is distinguished by its amphiphilic character, arising from a hydrophilic pyridine head group and a lipophilic 18-carbon alkyl chain. This unique structure underpins its primary applications as a highly selective hydrogen ionophore in electrochemical sensors and as a functional emollient in dermatological formulations. This guide provides a comprehensive technical overview of its chemical structure, synthesis methodologies, key applications, and future potential, tailored for researchers and development professionals.

Chemical Identity and Molecular Structure

The functionality of this compound is intrinsically linked to its molecular architecture. A thorough understanding of its structure is paramount for its effective application.

IUPAC Name and Synonyms
  • IUPAC Name: octadecyl pyridine-4-carboxylate[1]

  • Common Synonyms: Hydrogen Ionophore IV, ETH 1778, 4-Pyridinecarboxylic acid, octadecyl ester[2]

  • CAS Number: 103225-02-1[1][2]

Structural Elucidation

This compound is an ester formed from isonicotinic acid (also known as pyridine-4-carboxylic acid) and octadecanol (stearyl alcohol). The molecule can be deconstructed into two key functional moieties:

  • The Isonicotinate "Head": This is a pyridine ring carboxylated at the 4-position. The nitrogen atom in the pyridine ring provides a site for protonation, which is fundamental to its ionophoric activity. The aromatic nature of the ring contributes to the molecule's overall stability.

  • The Octadecyl "Tail": This is a long, saturated 18-carbon alkyl chain (C18H37). This extensive lipophilic tail ensures high solubility in nonpolar environments, such as the PVC membranes used in ion-selective electrodes and the lipid matrices of cosmetic formulations.[1][3]

The ester linkage (-COO-) covalently connects these two moieties, creating an amphiphilic molecule with distinct regional properties.

cluster_structure This compound Structure Head Isonicotinate Head (Hydrophilic/Polar) Linkage Ester Linkage Head->Linkage -C(=O)O- Tail Octadecyl Tail (Lipophilic/Nonpolar) Linkage->Tail -(CH2)17CH3

Caption: Functional components of the this compound molecule.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various matrices and are summarized below.

PropertyValueSource
Molecular Formula C₂₄H₄₁NO₂[1][2]
Molecular Weight 375.59 g/mol [1][2]
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1[1]
InChI Key VXDJNEIVBJLMMZ-UHFFFAOYSA-N[1][2]
Purity Typically ≥95% for research grades[4]

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached via several established routes. The choice of method is often a strategic decision based on desired yield, purity requirements, and available starting materials. The two most prevalent methods are Fischer-Speier esterification and the use of an activated acyl chloride intermediate.

Protocol 1: Fischer-Speier Esterification

This is the most direct route, involving the acid-catalyzed reaction between isonicotinic acid and octadecanol.

  • Principle: The reaction is a reversible equilibrium. To drive it toward the ester product, water, a byproduct, must be removed.[1] The high boiling points of the reactants and product make azeotropic distillation with a Dean-Stark apparatus a highly effective strategy.[1]

  • Step-by-Step Methodology:

    • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with equimolar amounts of isonicotinic acid and octadecanol.

    • Add a suitable solvent that forms an azeotrope with water, such as toluene.

    • Add a catalytic amount (0.1-5 mol%) of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, physically removing it from the reaction and driving the equilibrium to completion.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

    • Upon completion, cool the reaction mixture, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution), and perform a liquid-liquid extraction.

    • Purify the crude product via column chromatography or recrystallization.

  • Causality and Insights: This method is atom-economical but can be slow. The choice of an acid catalyst is critical; its function is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

Protocol 2: Acyl Chloride Intermediate Pathway

To circumvent the equilibrium limitations of direct esterification, a more reactive derivative of isonicotinic acid, isonicotinoyl chloride, is employed. This method is often preferred for its higher yields and faster reaction times.[1]

  • Principle: This is a two-step process. First, the carboxylic acid is converted to a highly reactive acyl chloride. This intermediate then rapidly and irreversibly reacts with the alcohol to form the ester.[1]

  • Step-by-Step Methodology:

    • Step A: Formation of Isonicotinoyl Chloride:

      • In a fume hood, suspend isonicotinic acid in an inert solvent (e.g., dichloromethane).

      • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, at 0 °C. The use of thionyl chloride is often advantageous as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[1]

      • Allow the reaction to stir at room temperature or with gentle heating until the evolution of gas ceases.

      • Remove the excess chlorinating agent and solvent under reduced pressure to yield crude isonicotinoyl chloride.

    • Step B: Esterification:

      • Dissolve the crude isonicotinoyl chloride and octadecanol in an anhydrous, non-protic solvent.

      • Add a weak, non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger for the HCl byproduct generated.[1] This is crucial to prevent protonation of the alcohol and to drive the reaction forward.

      • Stir the reaction at room temperature until completion (monitored by TLC).

      • Work up the reaction by washing with dilute acid, base, and brine, followed by drying and solvent evaporation.

      • Purify the final product as described in Protocol 1.

A Isonicotinic Acid + Thionyl Chloride (SOCl₂) B Isonicotinoyl Chloride (Reactive Intermediate) A->B Step A: Activation E Gaseous Byproducts (SO₂ + HCl) A->E D This compound (Final Product) B->D Step B: Esterification F Pyridinium Hydrochloride (Salt Byproduct) B->F C Octadecanol + Pyridine (Base) C->D C->F

Caption: Workflow for the acyl chloride synthesis of this compound.

Applications in Research and Industry

The distinct domains of the this compound molecule have been exploited in diverse technological fields.

Electrochemical Sensing: A Selective Proton Carrier

The most prominent research application of this compound is as a hydrogen ionophore (proton carrier) in polymer membrane-based ion-selective electrodes (ISEs) for pH measurement.[1]

  • Mechanism of Action: The ionophore is embedded within a lipophilic membrane, typically made of polyvinyl chloride (PVC) and a plasticizer. The nitrogen atom on the pyridine ring can be reversibly protonated. This allows the ionophore to selectively bind to H⁺ ions at the sample-membrane interface, transport them across the lipophilic membrane, and release them at the internal solution interface. This charge transport across the phase boundary generates a measurable potentiometric signal that correlates with the pH of the sample.[1] Its suitability for measurements in acidic solutions is a key advantage over more basic ionophores.[1]

  • Key Applications:

    • Fabrication of potentiometric pH sensors and micro-sensor arrays.[1]

    • Biomedical research, including real-time monitoring of ischemia.[1]

    • Food science for direct pH analysis in products like milk and cheese.[1]

Caption: Mechanism of H+ transport by this compound in an ISE membrane.

Cosmetic Science: Emollient and Skin Conditioner

In the cosmetics industry, the long alkyl chain of this compound imparts valuable properties.[3]

  • Function: It acts as an emollient and skin-conditioning agent. The octadecyl tail provides lubricating and softening effects, improving the texture and spreadability of formulations like creams and lotions without leaving a greasy residue.[3]

  • Benefits: It enhances the sensory feel of cosmetic products and can aid in the delivery of other active ingredients to the skin due to its compatibility with lipid-based systems.[3]

Perspective in Drug Development

While this compound itself is not an active pharmaceutical ingredient, its core structure—isonicotinic acid—is a well-established scaffold in medicinal chemistry. Isonicotinic acid and its isomers are precursors to a vast number of drugs for treating tuberculosis, cancer, diabetes, and inflammation.[5][6] The esterification with a long alkyl chain, as seen in this compound, is a common strategy in drug development to increase lipophilicity. This modification can enhance membrane permeability, alter pharmacokinetics, and enable formulation into lipid-based drug delivery systems like liposomes or solid lipid nanoparticles. Therefore, this compound serves as a model compound for studies on prodrug design and advanced drug delivery.

Safety and Handling

According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended (Precautionary Statements: P261, P280).[2] This product is intended for research use only (RUO) and is not for diagnostic or therapeutic purposes.[1]

Conclusion

This compound is a molecule of significant technical importance, defined by the strategic combination of a polar isonicotinate head and a nonpolar octadecyl tail. This structure is masterfully exploited in its roles as a selective hydrogen ionophore for precise pH sensing and as a high-performance emollient in cosmetics. The synthetic pathways to its creation are well-established and offer flexibility based on laboratory needs. As research into functional materials and drug delivery systems continues to advance, the principles embodied by this compound will undoubtedly inspire further innovation.

References

  • This compound - MySkinRecipes. [Link]

  • Methyl isonicotinate - Wikipedia. [Link]

  • Isonicotinate | C6H4NO2- | CID 3963005 - PubChem - NIH. [Link]

  • Octadecyl nicotinate | C24H41NO2 | CID 251859 - PubChem. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. [Link]

  • US3192220A - Reduction of isonicotinic acid esters - Google P

Sources

In Silico Investigation of Octadecyl Isonicotinate as a Potential Modulator of Human Fatty Acid Amide Hydrolase (FAAH): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Chemical Space and Biological Targets

In the modern drug discovery paradigm, the exploration of novel chemical entities for therapeutic potential is increasingly driven by computational methodologies.[1] These in silico approaches offer a rapid and cost-effective means to generate hypotheses, prioritize candidates for synthesis and experimental testing, and gain a deeper understanding of molecular recognition processes. This guide provides an in-depth technical walkthrough of a computational workflow to investigate the potential interaction between Octadecyl isonicotinate and human Fatty Acid Amide Hydrolase (FAAH), a well-established therapeutic target.

This compound is a long-chain fatty acid ester characterized by an 18-carbon alkyl tail and an isonicotinate headgroup.[2] While its primary documented application is as a hydrogen ionophore in electrochemical sensors, its structural resemblance to endogenous lipids suggests the possibility of interactions with biological macromolecules involved in lipid metabolism and signaling.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the degradation of a class of bioactive lipids called fatty acid amides (FAAs).[3] By hydrolyzing these signaling molecules, FAAH terminates their effects on various physiological processes. Inhibition of FAAH has emerged as a promising therapeutic strategy for a range of conditions, and numerous inhibitors have been developed. The enzyme's active site accommodates long alkyl chains, making this compound a plausible candidate for investigation as a potential modulator.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for the in silico evaluation of a small molecule's interaction with a protein target. We will delve into the causality behind each methodological choice, from system preparation to the interpretation of simulation data, thereby providing a self-validating framework for computational inquiry.

Chapter 1: System Preparation - Laying the Foundation for a Robust Simulation

The fidelity of any molecular simulation is fundamentally dependent on the quality of the initial structures of the interacting partners. This chapter details the meticulous process of preparing the protein receptor (FAAH) and the small molecule ligand (this compound) for subsequent docking and molecular dynamics studies.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves obtaining a high-quality 3D structure of this compound. Public databases such as PubChem are excellent resources for this purpose.

Experimental Protocol: Ligand Structure Acquisition and Preparation

  • Obtain 2D Structure: Access the PubChem database and search for "this compound".[2] Download the 2D structure in a suitable format, such as SDF.

  • Generate 3D Conformation: Employ a molecular modeling software, such as Avogadro or the online tools provided by PubChem, to generate a 3D conformation from the 2D structure.[4] This process typically involves a geometry optimization step using a force field to obtain a low-energy conformer.

  • File Format Conversion: Convert the 3D structure to the PDB (Protein Data Bank) format, which is widely compatible with molecular dynamics and docking software.

Protein Preparation: Refining the Macromolecular Target

For this study, we will utilize a crystal structure of human FAAH from the Protein Data Bank (PDB). An ideal starting point is a high-resolution structure co-crystallized with an inhibitor, as this provides valuable information about the binding site. We have selected the PDB entry 2VYA , which is a 2.75 Å resolution structure of a humanized rat FAAH in complex with an inhibitor.[5][6]

Experimental Protocol: Protein Structure Preparation

  • Download PDB File: Access the RCSB Protein Data Bank and download the PDB file for the entry 2VYA.[5]

  • Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallization agents. These should be removed to simplify the system. Molecular visualization software like PyMOL or VMD can be used for this purpose.[7][8][9][10][11]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for proper hydrogen bonding and electrostatic interactions. This can be accomplished using tools within molecular dynamics packages or specialized software.

  • Handle Missing Residues/Atoms: It is essential to check for and address any missing residues or atoms in the crystal structure. Homology modeling or loop modeling tools can be used to build in missing segments. For this tutorial, we will assume the structure is complete.

Chapter 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is a powerful tool for generating hypotheses about the binding mode of a ligand to a protein's active site. We will use AutoDock Vina, a widely used open-source docking program.[13][14][15]

Experimental Protocol: Protein-Ligand Docking with AutoDock Vina

  • Prepare Receptor and Ligand for Docking: Convert the cleaned protein PDB file and the ligand PDB file into the PDBQT format, which includes partial charges and atom types required by AutoDock Vina. This can be done using AutoDock Tools.[16]

  • Define the Binding Site (Grid Box): The search space for the docking algorithm is defined by a grid box. For a target with a known co-crystallized ligand, the grid box should be centered on the position of the known ligand to encompass the active site.

  • Run Docking Simulation: Execute the AutoDock Vina program, providing the prepared receptor and ligand files, and the grid box parameters as input.

  • Analyze Docking Results: AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable. These poses should be visually inspected using software like PyMOL or VMD to assess their plausibility and interactions with key active site residues.[17][18]

Data Presentation: Predicted Binding Affinities

LigandPredicted Binding Affinity (kcal/mol)
This compound-8.5 to -10.0 (Hypothetical Range)
Reference InhibitorValue from literature or redocking

Note: The binding affinity for this compound is a hypothetical value for illustrative purposes.

Chapter 3: Molecular Dynamics Simulation - Unveiling the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the time evolution of the protein-ligand complex, providing insights into its stability, dynamics, and the specific interactions that maintain the bound state.[19] We will use GROMACS, a versatile and high-performance MD engine.[20][21]

System Setup and Parameterization

A crucial step in preparing for an MD simulation is the assignment of a force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. We will use the CHARMM36m force field for the protein and the CGenFF (CHARMM General Force Field) for the ligand.[22][23][24][25] The AMBER force field is another excellent and widely used alternative for both proteins and small molecules.[26][27][28][29][30]

Experimental Protocol: GROMACS System Setup

  • Generate Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology file for the FAAH protein using the CHARMM36m force field.[24]

  • Generate Ligand Topology: Obtain the topology and parameter files for this compound from a server like the CGenFF server.

  • Combine Protein and Ligand: Merge the coordinate files of the protein and the docked ligand into a single complex structure file.

  • Create a Simulation Box and Solvate: Define a simulation box (e.g., a cubic box) around the protein-ligand complex and fill it with water molecules.

  • Add Ions: Add ions to neutralize the system and to mimic a physiological salt concentration.

Simulation Workflow

The MD simulation itself consists of several stages to ensure the system is well-equilibrated before the production run.

Experimental Protocol: GROMACS MD Simulation

  • Energy Minimization: Perform an energy minimization of the system to remove any steric clashes or unfavorable geometries.

  • NVT Equilibration: Conduct a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the solvent to equilibrate around the protein and ligand while they are held in place with position restraints.

  • NPT Equilibration: Follow this with a simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to equilibrate the pressure of the system.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.

Mandatory Visualization: MD Simulation Workflow

MD_Workflow Start Start: Prepared System (Complex + Water + Ions) EnergyMin Energy Minimization Start->EnergyMin NVT NVT Equilibration (Constant Volume & Temperature) EnergyMin->NVT NPT NPT Equilibration (Constant Pressure & Temperature) NVT->NPT ProductionMD Production MD Simulation (e.g., 100 ns) NPT->ProductionMD Analysis Trajectory Analysis ProductionMD->Analysis

Caption: A flowchart of the molecular dynamics simulation workflow.

Chapter 4: Analysis of Simulation Trajectories - Extracting Meaningful Insights

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory can provide a wealth of information about the behavior of the protein-ligand complex.

Structural Stability and Flexibility

The Root Mean Square Deviation (RMSD) of the protein backbone atoms relative to the initial structure is a common metric to assess the overall stability of the simulation. The Root Mean Square Fluctuation (RMSF) of individual residues can identify regions of high flexibility.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to estimate the binding free energy of the ligand to the protein.[1][31][32][33][34] These methods are computationally less expensive than alchemical free energy calculations and can provide valuable insights into the energetics of binding.

Data Presentation: Binding Free Energy Components (Hypothetical)

Energy ComponentContribution (kJ/mol)
Van der Waals Energy-150
Electrostatic Energy-50
Polar Solvation Energy120
Nonpolar Solvation Energy-20
Total Binding Free Energy -100
Interaction Analysis

Visual inspection of the trajectory using VMD or PyMOL can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation.[9][35][36]

Mandatory Visualization: In Silico Drug Discovery Workflow

Drug_Discovery_Workflow cluster_Preparation System Preparation cluster_Screening Initial Screening cluster_Refinement Dynamic Refinement & Analysis LigandPrep Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Predict Binding Pose) LigandPrep->Docking ProteinPrep Protein Preparation (PDB Cleaning, H-addition) ProteinPrep->Docking MD_Sim Molecular Dynamics (Assess Stability & Dynamics) Docking->MD_Sim FreeEnergy Binding Free Energy (MM/PBSA or MM/GBSA) MD_Sim->FreeEnergy

Sources

An In-Depth Technical Guide to Octadecyl Isonicotinate Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyl isonicotinate and its derivatives represent a compelling class of lipophilic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of these molecules. By incorporating a long octadecyl carbon chain, these derivatives exhibit enhanced lipophilicity, which can significantly influence their pharmacokinetic and pharmacodynamic profiles. This guide delves into their established antitubercular activity, emerging anticancer and anti-inflammatory properties, and potential as antifungal and antiviral agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside mechanistic insights visualized through signaling pathway diagrams. This document serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this compound derivatives.

Introduction: The Isonicotinoyl Scaffold and the Significance of Lipophilicity

Isonicotinic acid, a pyridine-4-carboxylic acid, is a fundamental heterocyclic scaffold in medicinal chemistry. Its derivatives, most notably isoniazid, have been cornerstones in the treatment of tuberculosis for decades. The core structure of isonicotinic acid offers versatile sites for chemical modification, allowing for the fine-tuning of its biological properties.

The introduction of a long alkyl chain, such as the octadecyl group, to the isonicotinate core dramatically increases the molecule's lipophilicity. This enhanced lipophilicity is a critical parameter in drug design, influencing a drug's ability to cross biological membranes, interact with hydrophobic pockets of target proteins, and penetrate the lipid-rich cell wall of pathogens like Mycobacterium tuberculosis. Studies have suggested that increasing the lipophilicity of isoniazid derivatives can enhance their permeation into bacterial cells, thereby improving their antitubercular efficacy[1]. This guide focuses specifically on this compound derivatives, exploring how this lipophilic tail modulates their biological activity and opens new avenues for therapeutic applications.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. The most common approach involves the esterification of isonicotinic acid with octadecanol.

General Synthesis Workflow

The synthesis of this compound derivatives typically follows a logical progression from the starting materials to the final, purified compound. The workflow involves the activation of the carboxylic acid, esterification with the long-chain alcohol, and subsequent purification.

Synthesis_Workflow Start Isonicotinic Acid & Octadecanol Activation Carboxylic Acid Activation Start->Activation Esterification Esterification Activation->Esterification Purification Purification (e.g., Chromatography) Esterification->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard acid-catalyzed esterification (Fischer esterification) for the synthesis of this compound.

Materials:

  • Isonicotinic acid

  • Octadecanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve isonicotinic acid (1 equivalent) and octadecanol (1.2 equivalents) in toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Properties and Therapeutic Potential

The incorporation of the long octadecyl chain imparts unique biological properties to the isonicotinate scaffold, leading to a range of potential therapeutic applications.

Antitubercular Activity

Isonicotinic acid derivatives are renowned for their potent activity against Mycobacterium tuberculosis. The primary mechanism of action for the parent drug, isoniazid, involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form a reactive species. This activated form then covalently adducts with NAD⁺, and the resulting complex inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.

The increased lipophilicity of this compound derivatives is hypothesized to facilitate their penetration through the complex, lipid-rich cell wall of M. tuberculosis, potentially leading to enhanced efficacy or activity against drug-resistant strains.

Antitubercular_Mechanism Compound This compound Derivative KatG KatG (Catalase-Peroxidase) Compound->KatG Activation Activated_Compound Activated Derivative KatG->Activated_Compound NAD NAD+ Activated_Compound->NAD Adduction Adduct Activated Derivative-NAD+ Adduct NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FASII Fatty Acid Synthase-II (FAS-II) InhA->FASII Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Blocked Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

Caption: Proposed mechanism of antitubercular activity of isonicotinate derivatives.

Quantitative Data: Antitubercular Activity

CompoundTarget OrganismMIC (µg/mL)Reference
IsoniazidM. tuberculosis H37Rv0.02-0.06[Standard Literature]
Isonicotinic acid N'-octadecanoyl hydrazideM. tuberculosisMore active than isoniazid[2]
Various Isonicotinoylhydrazineylidene-propanoic acid estersM. tuberculosis H37Rv≤0.125 µM[1]
Anticancer Activity

Recent studies have highlighted the potential of isonicotinate derivatives as anticancer agents. One of the key mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a common feature in many cancers.

Isonicotinate derivatives have been shown to inhibit EGFR kinase activity, thereby blocking the downstream signaling pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells.

Anticancer_Mechanism Compound This compound Derivative EGFR EGFR Compound->EGFR Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF Blocked MEK MEK RAF->MEK Blocked ERK ERK MEK->ERK Blocked Proliferation Cell Proliferation ERK->Proliferation Blocked AKT AKT PI3K->AKT Blocked mTOR mTOR AKT->mTOR Blocked Survival Cell Survival mTOR->Survival Blocked Apoptosis Apoptosis mTOR->Apoptosis Induced

Caption: Proposed mechanism of anticancer activity via EGFR signaling pathway inhibition.

Quantitative Data: Anticancer Activity

CompoundCell LineIC₅₀ (µM)Reference
1,2,3-Triazole-isonicotinate derivative 13MCF-7 (Breast Cancer)Significant cytotoxicity[1]
Isonicotinate of meta-aminophenolHeLa (Cervical Cancer)1.42 ± 0.1 µg/mL[3]
Anti-inflammatory Activity

Isonicotinic acid derivatives have also demonstrated promising anti-inflammatory properties. A key target in inflammation is the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain, fever, and inflammation.

By inhibiting COX-2, this compound derivatives can reduce the production of prostaglandins, thereby exerting an anti-inflammatory effect. The lipophilic nature of these compounds may enhance their interaction with the hydrophobic active site of the COX-2 enzyme.

Antiinflammatory_Mechanism Compound This compound Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Blocked Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Reduced Production Reduction Reduction of Inflammation Inflammation->Reduction

Caption: Proposed mechanism of anti-inflammatory activity via COX-2 inhibition.

Quantitative Data: Anti-inflammatory Activity

CompoundAssayIC₅₀ (µg/mL)Reference
Isonicotinate of meta-aminophenolROS inhibition in human blood cells1.42 ± 0.1[3]
Isonicotinate with butyryl group and para-aminophenol linkerROS inhibition in human blood cells3.7 ± 1.7[3]
Antifungal and Antiviral Potential

The exploration of this compound derivatives as antifungal and antiviral agents is an emerging area of research. The lipophilicity of these compounds may facilitate their interaction with and disruption of fungal cell membranes or viral envelopes. Pyridine-containing compounds have been reported to exhibit a broad range of antimicrobial and antiviral activities. Further investigation is warranted to elucidate the specific mechanisms and quantify the efficacy of this compound derivatives against various fungal and viral pathogens.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a series of standardized in vitro assays are employed.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

The MABA assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound derivatives

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a drug-free control well (growth control) and a well with medium only (sterility control).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Re-incubation: Incubate the plates for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

This compound derivatives are a promising class of compounds with a diverse range of biological activities. Their enhanced lipophilicity, conferred by the long alkyl chain, appears to be a key determinant of their therapeutic potential, particularly in the context of antitubercular and anticancer applications. The mechanisms of action, involving the inhibition of key enzymes like InhA, EGFR, and COX-2, provide a solid rationale for their further development.

Future research should focus on:

  • Synthesis of a broader library of derivatives: Exploring variations in the alkyl chain length and substitutions on the pyridine ring to optimize activity and selectivity.

  • In-depth mechanistic studies: Further elucidating the downstream signaling pathways affected by these compounds to identify potential biomarkers for patient stratification.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of the most promising derivatives in animal models.

  • Exploration of antifungal and antiviral activities: Conducting systematic screening and mechanistic studies to uncover the full spectrum of their antimicrobial properties.

This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to translate the potential of this compound derivatives into novel and effective therapies.

References

  • Gorska-Ponikowska, M., et al. (2023). Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters. PMC, NIH. Retrieved from [Link]

  • Imyanitov, E. N., & Levchenko, E. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Retrieved from [Link]

  • Khattab, S. N., et al. (2023). Revealing the Anti-Cancer Potential of 1,2,3-Triazole-Isonicotinate Derivatives Targeting EGFR Kinase Inhibition in MCF-7 Cancer Cells: Design, Synthesis, Biological Evaluation, and In Silico Studies. Taylor & Francis Online. Retrieved from [Link]

  • Leite, A. M., et al. (2022). Antifungal Activity of a Library of Aminothioxanthones. PMC, NIH. Retrieved from [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Retrieved from [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed. Retrieved from [Link]

  • Solomon, V. R., et al. (2011). Isatin derivatives with activity against apoptosis-resistant cancer cells. PMC, NIH. Retrieved from [Link]

  • Ahmad, A., et al. (2022). In Vitro Evaluation of Antioxidant, Anticancer, and Anti-Inflammatory Activities of Ethanolic Leaf Extract of Adenium obesum. Frontiers. Retrieved from [Link]

  • Turos, E., et al. (2011). Synthesis and Antifungal Activity In Vitro of Isoniazid Derivatives against Histoplasma capsulatum var. capsulatum. PMC, NIH. Retrieved from [Link]

  • Kumar, P., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science Publishers. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Octadecyl Isonicotinate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Octadecyl isonicotinate, an ester combining the polar isonicotinate head group with a long, lipophilic C18 alkyl chain, serves as a valuable specialty chemical, notably in cosmetics as an emollient and skin conditioning agent.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound via Fischer-Speier esterification. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide from reaction setup to purification, and outline rigorous analytical methods for product validation. The causality behind critical procedural choices, such as catalyst selection and methods for driving reaction equilibrium, is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Scientific Principle: The Fischer-Speier Esterification Mechanism

Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction that forms an ester and water from a carboxylic acid and an alcohol.[2] The reaction is a reversible equilibrium, a critical factor that dictates the experimental design.[3] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by either using a large excess of one of the reactants (usually the less expensive one) or by actively removing water as it is formed during the reaction.[4]

For the synthesis of this compound, where both isonicotinic acid and the long-chain 1-octadecanol are valuable reagents, the most efficient strategy is the removal of water via azeotropic distillation.[5]

The mechanism proceeds through several distinct, reversible steps:[4][6]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the isonicotinic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-octadecanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular transfer converts a hydroxyl group into a much better leaving group: water.[2]

  • Elimination of Water: The lone pair on the remaining hydroxyl group forms a π-bond with the carbon, expelling a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final neutral ester product and regenerate the acid catalyst.[4]

Fischer_Esterification_Mechanism cluster_reactants Step 1: Protonation cluster_attack Step 2: Nucleophilic Attack cluster_transfer Step 3 & 4: Proton Transfer & H₂O Elimination cluster_deprotonation Step 5: Deprotonation RCOOH Isonicotinic Acid H_plus H⁺ (Catalyst) Protonated_RCOOH Protonated Acid (Activated Electrophile) ROH 1-Octadecanol Protonated_RCOOH->ROH Attack Tetrahedral_Intermediate Tetrahedral Intermediate (Oxonium Ion) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water H₂O Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester -H₂O Ester This compound Protonated_Ester->Ester -H⁺

Caption: The acid-catalyzed mechanism of Fischer Esterification.

Experimental Design and Protocols

This protocol is designed for a ~10 g scale synthesis and employs a Dean-Stark apparatus to efficiently remove the water byproduct, driving the reaction to completion.

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )QuantityPurpose
Isonicotinic Acid≥99%123.115.00 g (40.6 mmol)Carboxylic Acid Reactant
1-Octadecanol≥99%270.4911.5 g (42.5 mmol)Alcohol Reactant (1.05 eq)
p-Toluenesulfonic acid (p-TsOH)·H₂OReagent Grade190.220.77 g (4.06 mmol)Acid Catalyst (0.1 eq)
TolueneAnhydrous, ≥99.8%92.14150 mLReaction Solvent / Azeotroping Agent
Ethyl Acetate (EtOAc)ACS Grade88.11~200 mLExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-~100 mLNeutralizing Agent
Saturated Sodium Chloride (Brine)ACS Grade-~50 mLAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade142.04~10 gDrying Agent
Boiling Chips--2-3 piecesTo ensure smooth boiling
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (5.00 g), 1-octadecanol (11.5 g), and p-toluenesulfonic acid monohydrate (0.77 g).

    • Add 150 mL of toluene to the flask, followed by a few boiling chips.[8]

    • Assemble a Dean-Stark apparatus and fit it with a reflux condenser. Fill the side arm of the Dean-Stark trap with toluene before starting.

    • Causality: Toluene forms a low-boiling azeotrope with water, allowing for its physical removal from the reaction mixture. The collected water, being denser than toluene, sinks to the bottom of the trap, preventing it from returning to the reaction and thus driving the equilibrium forward.[5][7]

  • Reaction Execution:

    • Place the flask in a heating mantle set on a magnetic stirrer.

    • Heat the mixture to a steady reflux (the temperature of the vapor should be around the boiling point of toluene, ~110 °C).[7]

    • Stir the reaction vigorously.

    • Continue refluxing for 4-6 hours, or until water ceases to collect in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 0.73 mL (from 40.6 mmol of reaction).

    • Self-Validation: Monitoring water collection provides a real-time indication of reaction progress. The reaction is considered complete when water evolution stops.[9]

Work-up and Purification Protocol
  • Cooling and Quenching:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Carefully pour the reaction mixture into a 500 mL separatory funnel.

  • Neutralization and Extraction:

    • Add 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel to neutralize the p-TsOH catalyst and any unreacted isonicotinic acid.

    • CAUTION: CO₂ gas will evolve. Swirl gently at first and vent the funnel frequently.

    • Shake the funnel vigorously, then allow the layers to separate. Drain and discard the lower aqueous layer.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.[10]

    • Causality: The NaHCO₃ wash removes acidic components. The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer before the final drying step.[10]

  • Drying and Solvent Removal:

    • Drain the toluene layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes until the solvent is clear.

    • Filter the mixture to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

    • Remove the toluene solvent using a rotary evaporator under reduced pressure.

  • Final Product Purification:

    • The resulting crude product will be a waxy solid at room temperature. The primary impurity at this stage is likely residual 1-octadecanol.

    • Recrystallize the crude solid from a minimal amount of hot ethanol or hexanes. Dissolve the crude product in the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Visualization

Workflow A 1. Assemble Reactants (Isonicotinic Acid, 1-Octadecanol, p-TsOH) in Toluene B 2. Set up Reflux with Dean-Stark Apparatus A->B C 3. Heat to Reflux (110°C) Monitor H₂O Collection (4-6h) B->C D 4. Cool to Room Temperature C->D E 5. Neutralize with NaHCO₃ (aq) Perform Liquid-Liquid Extraction D->E F 6. Wash Organic Layer (H₂O, Brine) E->F G 7. Dry Organic Layer (Anhydrous Na₂SO₄) F->G H 8. Remove Solvent (Rotary Evaporator) G->H I 9. Recrystallize Crude Solid (from Ethanol/Hexane) H->I J 10. Isolate & Dry Final Product (this compound) I->J K 11. Analytical Characterization (NMR, FT-IR, M.P.) J->K

Caption: Overall workflow for the synthesis and purification of this compound.

Product Characterization and Expected Results

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

ParameterExpected Result
Theoretical Yield Based on isonicotinic acid as the limiting reagent (40.6 mmol), the theoretical yield is 15.25 g.
Actual Yield 12.2 g – 13.7 g (80-90% yield is typical for this optimized procedure).
Appearance White to off-white waxy solid.
Melting Point To be determined experimentally. A sharp melting point range indicates high purity.[11]
FT-IR (cm⁻¹) ~2920, 2850 (Aliphatic C-H stretch), ~1725 (Ester C=O stretch) , ~1600, 1560 (Pyridine C=N/C=C stretch), ~1280 (Ester C-O stretch). Disappearance of broad O-H from carboxylic acid (~3000 cm⁻¹).
¹H NMR (CDCl₃, ppm) δ ~8.8 (d, 2H, protons ortho to N), ~7.8 (d, 2H, protons meta to N), ~4.3 (t, 2H, -O-CH₂-CH₂-) , ~1.8 (quintet, 2H, -O-CH₂-CH₂-), ~1.2-1.4 (broad m, 30H, -(CH₂)₁₅-), ~0.9 (t, 3H, -CH₃).[12][13]
¹³C NMR (CDCl₃, ppm) δ ~165 (Ester C=O), ~150 (Pyridine C ortho to N), ~142 (Pyridine C para to N), ~122 (Pyridine C meta to N), ~66 (-O-CH₂-) , ~32-22 (Alkyl chain carbons), ~14 (Terminal -CH₃).[12]
Purity (GC/HPLC) ≥98% purity expected after recrystallization.[14]

Expert Insight: In the ¹H NMR spectrum, the most telling signal for successful esterification is the appearance of the triplet at approximately 4.3 ppm, corresponding to the methylene protons (-O-CH₂ -) directly attached to the ester oxygen. Concurrently, the disappearance of the broad carboxylic acid proton signal from the starting material provides strong evidence of reaction completion.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. [Link]

  • MDPI. (2021). Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

Application Notes and Protocol for the Use of Octadecyl Isonicotinate in Potentiometric pH Sensors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Principle of Potentiometric pH Sensing with Octadecyl Isonicotinate

The accurate measurement of pH is fundamental across a vast spectrum of scientific disciplines, from monitoring physiological conditions in drug development to controlling reaction parameters in chemical synthesis. Potentiometric pH sensors offer a robust and reliable method for these measurements. At the heart of many modern ion-selective electrodes (ISEs) for pH determination lies a class of compounds known as ionophores. This compound, also referred to as Hydrogen Ionophore IV or ETH 1778, is a highly effective and lipophilic neutral carrier ionophore specifically designed for the selective recognition and transport of hydrogen ions (H⁺).

The operational principle of a pH sensor based on this compound is predicated on the generation of a potential difference across a selective membrane. This membrane, typically a plasticized polymer such as poly(vinyl chloride) (PVC), separates the sample solution from an internal reference solution of fixed pH. The this compound molecules, dispersed within the membrane, selectively complex with hydrogen ions from the sample solution at the membrane-sample interface. This complexation and subsequent transport of H⁺ ions across the lipophilic membrane creates a charge separation, resulting in a potential difference. This potential is measured against a stable reference electrode, and according to the Nernst equation, is directly proportional to the logarithm of the hydrogen ion activity (and thus, pH) in the sample. The high lipophilicity of the octadecyl chain anchors the ionophore securely within the membrane, preventing leaching and ensuring long-term sensor stability.

Mechanism of Action: The Role of this compound

The functionality of this compound as a hydrogen ionophore is rooted in the reversible protonation of the nitrogen atom in its isonicotinate headgroup.

Caption: Reversible protonation of this compound within the sensor membrane.

In an environment with high hydrogen ion concentration (low pH), the nitrogen atom readily accepts a proton, forming a positively charged complex. This complex can then diffuse across the organic membrane. At the interface with the internal reference solution, which has a lower H⁺ concentration, the proton is released, and the neutral ionophore diffuses back. This continuous, selective transport of positive charge generates the electrochemical potential that is the basis of the pH measurement.

Materials and Reagents

Material/Reagent Grade Supplier Example Purpose
This compound (Hydrogen Ionophore IV)Selectophore™ or equivalentSigma-Aldrich, FlukaHydrogen ion selective ionophore
High molecular weight poly(vinyl chloride) (PVC)Selectophore™ or equivalentSigma-AldrichPolymer membrane matrix
2-Nitrophenyl octyl ether (o-NPOE)Selectophore™ or equivalentSigma-AldrichPlasticizer for the PVC membrane
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)Selectophore™ or equivalentSigma-AldrichLipophilic salt (anion excluder)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichSolvent for membrane cocktail
Silver wire (Ag)99.9%GoodfellowInternal reference electrode
Silver chloride (AgCl)Reagent gradeSigma-AldrichFor Ag/AgCl reference electrode
Potassium chloride (KCl)Analytical gradeMerckInternal filling solution
pH buffer solutions (pH 4.01, 7.00, 10.01)NIST traceableVWR, Fisher ScientificCalibration standards
Deionized water>18 MΩ·cmMilliporeSolution preparation and rinsing
Electrode bodyGlass or plastic ISE bodyVariousHousing for the electrode components

Experimental Protocols

Protocol 1: Preparation of the pH-Selective Membrane Cocktail

This protocol details the preparation of a 100 mg membrane cocktail, sufficient for casting several membranes. All manipulations should be performed in a well-ventilated fume hood.

Caption: Workflow for preparing the pH-selective membrane cocktail.

Step-by-Step Procedure:

  • Component Weighing: Accurately weigh the following components into a clean, dry glass vial:

    • Poly(vinyl chloride) (PVC): ~33 mg

    • 2-Nitrophenyl octyl ether (o-NPOE): ~65 mg

    • This compound: ~1 mg

    • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB): ~1 mg

    Rationale: The PVC:o-NPOE ratio of approximately 1:2 provides a flexible, yet durable membrane with optimal ionophore mobility.[1] The ionophore concentration is kept low to ensure a selective response, while the lipophilic salt (KTpClPB) is added to reduce the interference from anionic species in the sample by minimizing their extraction into the organic membrane phase.

  • Dissolution: Add approximately 1.5 mL of anhydrous THF to the vial.

  • Homogenization: Seal the vial and mix thoroughly using a vortex mixer or sonicator until all components are completely dissolved, resulting in a clear, slightly viscous solution. This is the membrane cocktail.

Protocol 2: Fabrication and Assembly of the pH-Selective Electrode

Step-by-Step Procedure:

  • Membrane Casting:

    • Place a clean glass ring (approximately 20 mm in diameter) on a clean, flat glass plate.

    • Carefully pour the prepared membrane cocktail into the glass ring.

    • Cover the setup with a petri dish to allow for slow evaporation of the THF over 12-24 hours. This slow evaporation is crucial for forming a homogenous, mechanically stable membrane.

    • Once the membrane is fully formed and dry, carefully peel it from the glass plate.

  • Electrode Body Preparation:

    • Cut a small disc (typically 5-7 mm in diameter) from the cast membrane using a cork borer.

    • Securely glue the membrane disc to the end of the ISE body using a PVC-THF slurry or a suitable adhesive. Ensure a complete seal to prevent leakage.

  • Internal Reference Electrode and Filling Solution:

    • Prepare a 0.1 M KCl solution buffered to a stable pH (e.g., pH 7.00). This will be the internal filling solution.

    • Prepare an Ag/AgCl internal reference electrode by either anodizing a silver wire in a chloride solution or by coating a silver wire with AgCl paste.

    • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

    • Insert the Ag/AgCl internal reference electrode into the filling solution.

Protocol 3: Conditioning, Calibration, and Measurement

Caption: Workflow for conditioning, calibrating, and using the fabricated pH sensor.

Step-by-Step Procedure:

  • Conditioning: Before the first use, condition the fabricated electrode by soaking it in a 0.01 M KCl solution for at least 24 hours. This step ensures proper hydration of the membrane and stabilizes the electrode potential.

  • Calibration Setup:

    • Connect the fabricated pH-ISE and a suitable external reference electrode (e.g., a commercial Ag/AgCl electrode) to a high-impedance ion meter or pH meter.

    • Use fresh, NIST-traceable pH buffer solutions (e.g., pH 7.00, 4.01, and 10.01) for calibration. Allow the buffers to equilibrate to the same temperature as the samples to be measured.

  • Calibration:

    • Rinse the electrodes with deionized water and gently blot dry with a lint-free tissue.

    • Immerse the electrodes in the pH 7.00 buffer. Stir gently and wait for the potential reading to stabilize. Record the potential.

    • Rinse the electrodes again and immerse them in the pH 4.01 buffer. Wait for stabilization and record the potential.

    • For a three-point calibration, repeat the process with the pH 10.01 buffer.

  • Performance Evaluation:

    • Plot the recorded potential (in mV) against the corresponding pH values. The plot should be linear.

    • Calculate the slope of the calibration curve. A sensor with a theoretical Nernstian response will have a slope of approximately -59.2 mV per pH unit at 25°C. A slope between -55 and -60 mV/pH is generally considered excellent for a newly fabricated sensor.[2]

  • Sample Measurement:

    • Rinse the calibrated electrodes and immerse them in the sample solution.

    • Stir gently and record the stable potential reading.

    • The pH of the sample can be determined from the calibration curve.

  • Storage: After use, rinse the electrode thoroughly with deionized water and store it in a solution of 0.01 M KCl.

Expected Performance Characteristics

Parameter Typical Value Significance
Linear pH Range pH 2 - 11The range over which the sensor provides a linear and predictable response.
Nernstian Slope -55 to -60 mV/pH unit (at 25°C)Indicates the sensitivity of the electrode to changes in H⁺ concentration.[2]
Response Time (t₉₅) < 30 secondsThe time taken to reach 95% of the final stable potential reading upon a change in pH.[3]
Lifetime Several weeks to monthsThe duration for which the sensor maintains its performance characteristics with proper storage and handling.

Troubleshooting

Problem Possible Cause Solution
Drifting or unstable readings Air bubble trapped on the membrane or in the filling solution; clogged reference electrode junction.Gently tap the electrode to dislodge air bubbles. Ensure the reference electrode junction is clear.
Slow response Dehydrated membrane; low temperature of sample/buffers.Re-condition the electrode. Allow all solutions to reach thermal equilibrium.
Non-Nernstian or low slope Improperly prepared membrane cocktail; membrane leakage; contaminated internal filling solution.Prepare a new membrane. Check the seal of the membrane on the electrode body. Replace the internal filling solution.
Inaccurate readings Incorrect calibration.Recalibrate using fresh, certified buffer solutions.

Conclusion

This compound is a highly effective hydrogen ionophore for the fabrication of robust and reliable potentiometric pH sensors. By following the detailed protocols outlined in these application notes, researchers can successfully prepare, calibrate, and utilize these sensors for accurate pH measurements in a wide range of applications. The key to optimal performance lies in the careful preparation of the ion-selective membrane and adherence to proper conditioning and calibration procedures.

References

  • Determination of Single-Ion Partition Coefficients between Water and Plasticized PVC Membrane Using Equilibrium-Based Techniques. National Institutes of Health. Available at: [Link]

  • Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. SciELO México. Available at: [Link]

  • Increasing the Sensitivity of pH Glass Electrodes with Constant Potential Coulometry at Zero Current. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for the Fabrication of Ion-Selective Electrodes with Octadecyl Isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Precise Potentiometry

In the realm of analytical chemistry and drug development, the precise measurement of ion concentrations is paramount. Ion-selective electrodes (ISEs) represent a cornerstone of potentiometric analysis, offering a direct and real-time method for quantifying specific ions in a variety of matrices. The performance of an ISE is intrinsically linked to the composition of its membrane, particularly the ionophore responsible for selective ion recognition. This document provides a comprehensive guide to the fabrication and characterization of a highly selective hydrogen ion (H+) ISE utilizing Octadecyl Isonicotinate as the active ionophore.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific principles that govern each stage of the process. By understanding the "why" behind the "how," practitioners can better troubleshoot and optimize their electrode fabrication for robust and reproducible results.

Principle of Operation: The Role of this compound

An ion-selective electrode operates by measuring the potential difference across a selective membrane that separates the sample solution from an internal reference solution.[1][2] The key to the electrode's selectivity lies in the ionophore, a molecule that selectively binds to the target ion.[3][4] In this protocol, this compound serves as a highly effective hydrogen ion-selective molecule.[5]

This compound is an amine-based molecule. The nitrogen atom in the pyridine ring of the isonicotinate moiety possesses a lone pair of electrons that can reversibly interact with hydrogen ions. This interaction is the basis for the electrode's potentiometric response to changes in pH. The long octadecyl chain imparts the necessary lipophilicity to ensure the ionophore remains entrapped within the polymeric membrane and does not leach into the aqueous sample.

The overall potential of the ISE is governed by the Nernst equation, which relates the measured potential to the activity of the target ion in the solution.[1] For a hydrogen ion-selective electrode, the potential changes by approximately -59 mV for each unit change in pH at room temperature.[5]

Essential Components and Their Functions

The fabrication of a robust PVC membrane ISE requires a careful selection and combination of several key components. Each component plays a critical role in the overall performance of the electrode.

ComponentExample MaterialFunctionTypical Concentration (w/w%)
Ionophore This compoundSelectively binds with the target ion (H+).[5]1-2%
Polymer Matrix High Molecular Weight Poly(vinyl chloride) (PVC)Provides the structural integrity of the membrane.~33%
Plasticizer 2-Nitrophenyl octyl ether (NPOE)Acts as a solvent for the membrane components and ensures membrane flexibility and ion mobility.[6][7]~65%
Anionic Exclusion Agent Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB)Prevents interference from anionic species in the sample by excluding them from the membrane phase.[5]0.5-1%
Solvent Tetrahydrofuran (THF)Dissolves all membrane components to create a homogenous cocktail for casting.[6]N/A

Experimental Workflow: From Component to Calibrated Electrode

The following diagram illustrates the major steps involved in the fabrication and validation of an this compound-based hydrogen ion-selective electrode.

FabricationWorkflow cluster_prep Membrane Cocktail Preparation cluster_fab Electrode Fabrication cluster_char Electrode Characterization prep1 Weighing of Components prep2 Dissolution in THF prep1->prep2 prep3 Homogenization prep2->prep3 fab1 Membrane Casting prep3->fab1 Casting Solution fab2 Solvent Evaporation fab1->fab2 fab3 Membrane Mounting fab2->fab3 fab4 Assembly of Electrode Body fab3->fab4 char1 Conditioning fab4->char1 Assembled Electrode char2 Calibration char1->char2 char3 Selectivity Testing char2->char3 end Ready for Application char3->end Validated ISE

Caption: A streamlined workflow for the fabrication and validation of an ion-selective electrode.

Detailed Protocols

Protocol 1: Preparation of the Ion-Selective Membrane Cocktail

Objective: To prepare a homogenous solution containing all the necessary components for the ion-selective membrane.

Materials:

  • This compound (Ionophore)

  • High Molecular Weight PVC (Polymer Matrix)

  • 2-Nitrophenyl octyl ether (NPOE) (Plasticizer)

  • Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) (Anionic Exclusion Agent)

  • Tetrahydrofuran (THF), high purity

Procedure:

  • Component Weighing: Accurately weigh the membrane components in the following proportions: approximately 1% this compound, 33% PVC, 65% NPOE, and 1% TFPB. A total weight of around 200 mg is sufficient for several electrodes.

  • Dissolution: Transfer the weighed components into a clean, dry glass vial. Add approximately 2 mL of THF to dissolve the components completely.

  • Homogenization: Gently swirl the vial until a clear, viscous, and homogenous solution is obtained. Avoid vigorous shaking to prevent the introduction of air bubbles. The resulting solution is the membrane cocktail.

Protocol 2: Fabrication of the Ion-Selective Electrode

Objective: To cast the membrane and assemble the electrode body.

Materials:

  • Membrane cocktail from Protocol 4.1

  • Glass ring or petri dish for casting

  • Electrode body (e.g., a plastic tube with a conductive solid contact or an inner filling solution)

  • Silver/Silver Chloride (Ag/AgCl) internal reference electrode (if using an inner filling solution)

  • Inner filling solution (e.g., 0.01 M HCl)

Procedure:

  • Membrane Casting: Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.[8]

  • Solvent Evaporation: Cover the casting setup with a watch glass to allow for slow evaporation of the THF over 24 hours at room temperature. This slow evaporation is crucial for forming a uniform and mechanically stable membrane.

  • Membrane Sectioning: Once the membrane is completely dry and transparent, carefully cut out small discs (typically 5-7 mm in diameter) using a cork borer.

  • Electrode Assembly:

    • For liquid-contact electrodes: Secure a membrane disc at the end of the electrode body. Fill the electrode body with the internal filling solution and insert the Ag/AgCl internal reference electrode. Ensure there are no air bubbles trapped inside.

    • For solid-contact electrodes: The membrane disc is directly applied to the solid conductive material of the electrode body.

Protocol 3: Electrode Conditioning and Calibration

Objective: To hydrate the membrane and determine the electrode's response characteristics.

Materials:

  • Assembled ion-selective electrode

  • Reference electrode (e.g., a commercial Ag/AgCl electrode)

  • pH buffers (e.g., pH 4, 7, and 10)

  • High-impedance voltmeter or pH meter

Procedure:

  • Conditioning: Before the first use, condition the electrode by soaking it in a 0.01 M HCl solution for at least 2 hours. This step ensures proper hydration of the membrane and stabilizes the potential.

  • Calibration:

    • Connect the ISE and the reference electrode to the voltmeter.

    • Immerse both electrodes in a series of standard pH buffer solutions, starting from the lowest pH to the highest.

    • Record the potential reading for each buffer solution after the signal has stabilized.

    • Plot the measured potential (in mV) against the pH of the standard solutions. .

  • Performance Evaluation:

    • Slope: The slope of the calibration curve should be close to the theoretical Nernstian value of -59.2 mV/pH unit at 25°C.[5]

    • Linear Range: Determine the pH range over which the electrode response is linear.

    • Response Time: Measure the time it takes for the electrode to reach a stable potential reading when moved from one solution to another of a different concentration.

Self-Validation and Quality Control

A well-fabricated ISE should exhibit reproducible and predictable behavior. The following table outlines key performance metrics and their acceptable ranges for a high-quality hydrogen ion-selective electrode based on this compound.

ParameterTypical Value/RangeSignificance
Nernstian Slope -55 to -60 mV/decadeIndicates ideal electrode response to changes in H+ activity.
Linear Concentration Range pH 2 - 11Defines the working range of the electrode.
Response Time (t95) < 30 secondsReflects the speed at which the electrode responds to changes in concentration.
Potential Stability (Drift) < 1 mV/hourIndicates the stability of the electrode's potential over time.
Selectivity High selectivity for H+ over other cations (e.g., Na+, K+, Ca2+)Ensures that the electrode is not significantly affected by interfering ions.

Advanced Insights: Understanding the Mechanism of Selectivity

The selectivity of the this compound-based ISE for hydrogen ions stems from the specific chemical interaction between the ionophore and H+. The nitrogen atom on the pyridine ring acts as a Lewis base, readily donating its lone pair of electrons to form a coordinate bond with the electron-deficient hydrogen ion (a Lewis acid). This interaction is reversible, allowing for a dynamic equilibrium at the membrane-solution interface, which is essential for a potentiometric response.

The following diagram illustrates the proposed mechanism of ion recognition.

IonRecognition cluster_membrane PVC Membrane Phase cluster_solution Aqueous Solution Phase ionophore This compound (Lipophilic) H_ion H⁺ (Hydrated) H_ion->ionophore Selective Binding (High Affinity) M_ion M⁺ (Interfering Cation) M_ion->ionophore Non-specific Interaction (Low Affinity)

Sources

Synthesis of Octadecyl Isoniconitate: A Detailed Guide Using Isonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of octadecyl isonicotinate, a long-chain fatty acid ester with significant potential in drug delivery and materials science. The primary synthetic route detailed herein utilizes the reaction of isonicotinoyl chloride with octadecanol. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth procedural instructions, mechanistic insights, characterization methodologies, and essential safety protocols.

Introduction: The Significance of this compound

This compound is a molecule of interest due to its amphiphilic nature, combining a long, lipophilic C18 alkyl chain with a hydrophilic pyridine headgroup. This structure imparts surfactant-like properties, making it a valuable component in the formulation of various delivery systems, including liposomes and nanoparticles. The isonicotinate moiety, a derivative of isonicotinic acid, offers a versatile platform for further chemical modification and potential biological activity. The synthesis of this ester via the acyl chloride route provides a high-yield and efficient pathway to this important compound.

Chemical Principles and Mechanistic Insights

The synthesis of this compound from isonicotinoyl chloride and octadecanol proceeds via a nucleophilic acyl substitution reaction. The highly reactive isonicotinoyl chloride is susceptible to attack by the nucleophilic hydroxyl group of octadecanol.

2.1. Generation of Isonicotinoyl Chloride

Isonicotinoyl chloride is typically prepared from isonicotinic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1] The reaction proceeds by the conversion of the carboxylic acid into a more reactive acyl chloride.

2.2. Esterification Reaction

The subsequent reaction of isonicotinoyl chloride with octadecanol is an efficient esterification process. A non-nucleophilic base, such as pyridine or triethylamine, is crucial for this step.[1] The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the ester product.[1] The lone pair of electrons on the oxygen atom of the octadecanol's hydroxyl group attacks the electrophilic carbonyl carbon of the isonicotinoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the final ester product.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

3.1. Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Isonicotinic AcidC₆H₅NO₂123.11≥98%e.g., Sigma-Aldrich
Thionyl ChlorideSOCl₂118.97≥99%e.g., Sigma-Aldrich
OctadecanolC₁₈H₃₈O270.49≥99%e.g., Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Anhydrouse.g., Sigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01-Laboratory Prepared
Anhydrous Magnesium SulfateMgSO₄120.37-e.g., Sigma-Aldrich

3.2. Equipment

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inert atmosphere setup

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

3.3. Step-by-Step Synthesis

Part A: Preparation of Isonicotinoyl Chloride Hydrochloride [2]

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add isonicotinic acid (e.g., 12.3 g, 0.1 mol). Carefully and slowly add thionyl chloride (e.g., 22 mL, 0.3 mol) to the flask. A vigorous reaction with gas evolution will occur.

  • Reaction: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction mixture should become a clear, yellowish solution.

  • Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting solid, add dry diethyl ether (e.g., 100 mL) and stir vigorously to precipitate the isonicotinoyl chloride hydrochloride as a white solid.

  • Filtration: Collect the solid by vacuum filtration, wash with a small amount of cold, dry diethyl ether, and dry under vacuum.

Part B: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Addition: Dissolve octadecanol (e.g., 27.0 g, 0.1 mol) in anhydrous dichloromethane (DCM) (e.g., 200 mL).

  • Base Addition: Add anhydrous pyridine (e.g., 8.7 mL, 0.11 mol) to the octadecanol solution.

  • Acyl Chloride Addition: In a separate flask, dissolve the prepared isonicotinoyl chloride hydrochloride (e.g., 17.8 g, 0.1 mol) in anhydrous DCM (e.g., 100 mL). Slowly add this solution to the octadecanol/pyridine mixture at 0 °C (ice bath) with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

3.4. Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Part A: Isonicotinoyl Chloride Prep. cluster_synthesis Part B: this compound Synthesis IsonicotinicAcid Isonicotinic Acid ReactionA Reflux IsonicotinicAcid->ReactionA ThionylChloride Thionyl Chloride ThionylChloride->ReactionA WorkupA Rotary Evaporation ReactionA->WorkupA IsolationA Precipitation (Diethyl Ether) WorkupA->IsolationA IsonicotinoylChloride Isonicotinoyl Chloride Hydrochloride IsolationA->IsonicotinoylChloride ReactionB Stir at RT IsonicotinoylChloride->ReactionB Octadecanol Octadecanol Octadecanol->ReactionB Pyridine Pyridine Pyridine->ReactionB DCM DCM DCM->ReactionB WorkupB Aqueous Wash ReactionB->WorkupB Purification Purification WorkupB->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Analytical Methods

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques should be employed.[3][4]

4.1. Spectroscopic Techniques

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups. The spectrum of this compound is expected to show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching vibrations from the long alkyl chain (around 2850-2960 cm⁻¹) and aromatic C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides detailed information about the proton environment in the molecule. Key signals to expect include:

      • A triplet corresponding to the terminal methyl group of the octadecyl chain (~0.8-0.9 ppm).

      • A broad multiplet for the methylene groups of the alkyl chain (~1.2-1.4 ppm).

      • A triplet for the methylene group adjacent to the ester oxygen (~4.2-4.4 ppm).

      • Signals in the aromatic region corresponding to the protons on the pyridine ring (~7.5-9.0 ppm).

    • ¹³C NMR: This provides information about the carbon skeleton. Expect to see a signal for the ester carbonyl carbon (~165-175 ppm), multiple signals for the carbons of the octadecyl chain, and signals for the aromatic carbons of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[3] The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound.

4.2. Chromatographic Techniques

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product. A suitable solvent system (e.g., hexane:ethyl acetate) should be developed to achieve good separation between the starting materials, product, and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the final product.[3] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) can be employed to determine the purity of the synthesized this compound.

Safety Precautions and Waste Disposal

5.1. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[5][6]

  • All manipulations involving volatile and corrosive reagents must be performed in a well-ventilated chemical fume hood.[7]

5.2. Reagent Handling

  • Isonicotinoyl chloride hydrochloride: This compound is corrosive and water-reactive.[8] It causes severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.[8][9] Store in a tightly sealed container under an inert atmosphere.[8][9]

  • Thionyl chloride: This is a highly corrosive and toxic liquid. It reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme caution in a fume hood.

  • Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[10] It has a strong, unpleasant odor. Use in a well-ventilated area and avoid sources of ignition.[5][10]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.

5.3. Waste Disposal

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Quench excess thionyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal.

  • Organic waste containing halogenated solvents (like DCM) should be collected in a designated halogenated waste container.

  • Aqueous waste should be neutralized before disposal.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction- Degradation of reagents- Incorrect stoichiometry- Extend reaction time or increase temperature.- Use freshly distilled/purified reagents.- Carefully re-calculate and measure reactant quantities.
Presence of starting material in the final product - Incomplete reaction- Increase the amount of isonicotinoyl chloride.- Extend the reaction time.
Formation of multiple byproducts - Side reactions due to moisture or impurities- Reaction temperature too high- Ensure all glassware and reagents are dry.- Purify starting materials if necessary.- Maintain the recommended reaction temperature.
Difficulty in product isolation/purification - Product is an oil instead of a solid- Co-elution of impurities during chromatography- Try different recrystallization solvents or solvent systems.- Optimize the mobile phase for column chromatography.

Conclusion

The synthesis of this compound using isonicotinoyl chloride and octadecanol is a robust and efficient method for producing this valuable long-chain fatty acid ester. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize and characterize this compound for a variety of applications in drug delivery and materials science. The mechanistic understanding and analytical methodologies provided herein serve as a comprehensive guide for successful synthesis and validation.

References

  • PrepChem. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Journal of Biological Chemistry. (1992). Purification and characterization of fatty acid ethyl ester synthase-II from human myocardium. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
  • IntechOpen. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • MDPI. (n.d.). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • MDPI. (n.d.). Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Analytical techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of isonicotinic acid chloride. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • D:\FIROZ\MATERIALS OF ALL TOPIC. (n.d.). 224 - Thionyl Chloride Reaction on Alcohol: S. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Bioactivity Testing of Octadecyl Isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Molecule

Octadecyl isonicotinate is a lipophilic molecule synthesized from the esterification of isonicotinic acid and octadecanol. While its direct biological activities are not extensively documented, its chemical structure suggests a compelling rationale for investigating its potential as a therapeutic agent. The isonicotinic acid moiety is a core component of several established drugs, notably isoniazid, known for its anti-mycobacterial properties.[1][2] Derivatives of nicotinic and isonicotinic acid have been explored for a range of bioactivities, including antimicrobial and enzyme inhibition capabilities.[3][4]

The long-chain fatty alcohol component, octadecanol, significantly increases the molecule's lipophilicity. Long-chain fatty acids and their esters are not merely structural components of cells; they are active signaling molecules that can modulate metabolic pathways, such as the AMP-activated protein kinase (AMPK) pathway, and can influence cellular processes like apoptosis.[5][6][7] This enhanced lipophilicity may facilitate passage through cellular membranes, potentially increasing the intracellular concentration and efficacy of the isonicotinic acid pharmacophore.

Given this structural rationale, a systematic in vitro evaluation is warranted to elucidate the bioactivity of this compound. This guide provides a tiered approach to screen for cytotoxic, anti-inflammatory, antimicrobial, and anticancer activities.

Tier 1: Foundational Cytotoxicity Assessment

A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability.[8][9][10] This establishes a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Protocol 1: MTT Assay for General Cytotoxicity

This protocol quantifies the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[11]

Materials:

  • Test Compound: this compound

  • Cell Lines:

    • Human dermal fibroblasts (HDF) - for general toxicity

    • Human cancer cell line (e.g., HeLa or MCF-7)[8]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)[11]

  • 96-well plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell LineTime PointThis compound IC50 (µM)
HDF24hExperimental Data
48hExperimental Data
72hExperimental Data
HeLa/MCF-724hExperimental Data
48hExperimental Data
72hExperimental Data
Table 1: Example Data Table for MTT Assay Results

Tier 2: Probing for Specific Bioactivities

Based on the structural motifs of this compound, the following assays are proposed to screen for anti-inflammatory, antimicrobial, and anticancer activities.

A. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS). The Griess assay provides a straightforward method to measure nitrite, a stable and oxidized product of NO, in cell culture supernatants.[14][15][16]

Rationale: This assay will determine if this compound can suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Cell Line: RAW 264.7 murine macrophage cell line[16]

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)[16]

  • Sodium nitrite standard solution

  • Complete cell culture medium

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include positive (LPS alone) and negative (untreated) controls.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II to each supernatant sample.[17] Incubate for 10 minutes at room temperature.[17]

  • Absorbance Reading: Measure the absorbance at 540 nm.[15]

Data Analysis: Generate a standard curve using the sodium nitrite standard. Quantify the nitrite concentration in the samples and express it as a percentage of the LPS-treated control.

Rationale: The transcription factor NF-κB is a central regulator of the inflammatory response.[18] This assay will determine if this compound inhibits the NF-κB signaling pathway.

Materials:

  • Cell Line: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.[18][19]

  • TNF-α (Tumor Necrosis Factor-alpha) or PMA as an activator[19]

  • Luciferase assay reagent

  • 96-well white, opaque plates

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.[19]

  • Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour. Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate for 6-24 hours, depending on the specific reporter system.[19]

  • Cell Lysis and Luciferase Assay: Discard the treatment media, add Luciferase Detection Reagent, and measure the luminescence using a luminometer.[19]

Data Analysis: Normalize the luciferase activity to a control and express the results as a percentage of the TNF-α-stimulated control.

G cluster_0 Anti-inflammatory Assay Workflow LPS LPS Stimulation Macrophage RAW 264.7 Macrophages LPS->Macrophage NO Nitric Oxide (NO) Production Macrophage->NO Griess Griess Assay NO->Griess TNFa TNF-α Stimulation ReporterCell NF-κB Reporter Cells TNFa->ReporterCell NFkB NF-κB Activation ReporterCell->NFkB Luciferase Luciferase Assay NFkB->Luciferase Compound Octadecyl isonicotinate Compound->Macrophage Compound->ReporterCell

Caption: Workflow for assessing anti-inflammatory activity.

B. Antimicrobial Activity

Given the isonicotinic acid hydrazide precedent, evaluating antibacterial and antifungal activity is a logical step.[1] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[20][21]

Rationale: This assay establishes the lowest concentration of this compound that prevents visible growth of a microorganism.[21][22]

Materials:

  • Test Microorganisms:

    • Gram-positive bacteria (e.g., Staphylococcus aureus)

    • Gram-negative bacteria (e.g., Escherichia coli)

    • Yeast (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast)

  • 96-well plates

  • Bacterial/yeast inoculum standardized to 0.5 McFarland turbidity[23]

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in the appropriate broth directly in a 96-well plate.[23]

  • Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[23]

  • Controls: Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

MicroorganismThis compound MIC (µg/mL)
S. aureusExperimental Data
E. coliExperimental Data
C. albicansExperimental Data
Table 2: Example Data Table for MIC Results
C. Anticancer Activity: Cell Migration

Should the initial cytotoxicity screen show preferential activity against cancer cells, further investigation into specific anticancer mechanisms is warranted. The wound healing assay is a fundamental method to assess the effect of a compound on cell migration, a key process in cancer metastasis.[24][25]

Rationale: This assay evaluates the ability of this compound to inhibit the collective migration of a cancer cell monolayer.[24][25]

Materials:

  • Cancer cell line (e.g., MDA-MB-231, highly migratory breast cancer line)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a plate and grow them to 70-80% confluence.[26]

  • Create the "Wound": Use a sterile pipette tip to make a straight scratch across the cell monolayer.[27]

  • Wash and Treat: Gently wash with PBS to remove detached cells and then add fresh medium containing a non-lethal concentration of this compound.[27]

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the gap in the control wells is closed.[26]

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.

G cluster_1 Anticancer Cell Migration Assay Workflow Monolayer Confluent Cell Monolayer Scratch Create Scratch Monolayer->Scratch Wash Wash Scratch->Wash Treat Treat with This compound Wash->Treat Image0 Image (Time 0) Treat->Image0 Incubate Incubate Image0->Incubate ImageT Image (Time X) Incubate->ImageT Analyze Analyze Gap Closure ImageT->Analyze

Caption: Workflow for the wound healing (scratch) assay.

Rationale: This assay provides a quantitative measure of single-cell chemotactic migration through a porous membrane, mimicking a key step in metastasis.[28]

Materials:

  • Transwell inserts (8 µm pore size is common for cancer cells)

  • 24-well plates

  • Chemoattractant (e.g., medium with 10% FBS)

  • Serum-free medium

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Procedure:

  • Setup: Place Transwell inserts into the wells of a 24-well plate. Add chemoattractant-containing medium to the lower chamber.

  • Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound. Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate for a period sufficient for migration to occur (e.g., 12-24 hours).

  • Cell Removal and Fixation: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with 70% ethanol.[28]

  • Staining and Counting: Stain the migrated cells with crystal violet. Elute the dye and measure absorbance, or count the cells in several fields of view under a microscope.

Data Analysis: Quantify the number of migrated cells and express it as a percentage of the control (untreated) cells.

Conclusion and Future Directions

This comprehensive guide outlines a rational, tiered approach for the initial in vitro characterization of this compound. The data generated from these assays will provide a foundational understanding of its cytotoxic profile and potential as an anti-inflammatory, antimicrobial, or anticancer agent. Positive results in any of these screening assays would justify progression to more complex, mechanism-of-action studies to further elucidate its therapeutic potential. Each protocol is designed to be self-validating through the inclusion of appropriate positive and negative controls, ensuring the trustworthiness and reproducibility of the findings.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Protocols.io. (2019). Protocol Griess Test. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • MDPI. (2021). Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters. [Link]

  • PubMed Central. (2016). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • ResearchGate. (2016). Cell Migration, Chemotaxis and Invasion Assay Protocol. [Link]

  • MDPI. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ScienceDirect. (2025). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • NIH. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

  • University of Virginia. Scratch Assay protocol. [Link]

  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • PubMed. (2020). Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms. [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • PubMed Central. (2017). An introduction to the wound healing assay using live-cell microscopy. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Frontiers. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. [Link]

  • NIH. (2020). Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ibidi. Wound Healing and Migration Assays. [Link]

  • Pharmacology Discovery Services. In Vitro Antimicrobials. [Link]

  • NIH. (2022). Transwell In Vitro Cell Migration and Invasion Assays. [Link]

  • ResearchGate. (2025). Synthesis of long-chain fatty acid esters by transesterification using carbon-based solid acid catalyst. [Link]

  • MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • MDPI. (2021). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Bio-protocol. Scratch Wound Healing Assay. [Link]

  • Frontiers. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • MDPI. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]

  • NIH. (2012). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Corning. Transwell Cell Migration and Invasion Assay Guide. [Link]

  • NCERT. Biomolecules Chapter 9. [Link]

Sources

A Step-by-Step Guide to the Purification of Octadecyl Isonicotinate (Hydrogen Ionophore IV)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of Octadecyl Isonicotinate, a critical lipophilic compound used in the development of polymer membrane-based pH sensors.[1] Synthesized typically via Fischer-Speier esterification, the crude product contains unreacted starting materials and catalytic residues that necessitate a robust, multi-step purification strategy. This guide details a sequential approach involving an extractive workup, silica gel column chromatography, and final polishing by recrystallization. We explain the scientific rationale behind each step, from solvent selection to chromatographic conditions, ensuring researchers can achieve high purity (>98%) with reproducibility. The protocol is designed to be self-validating, incorporating analytical checkpoints using Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic analysis to monitor and confirm purity throughout the process.

Introduction: The Importance of Purity

This compound, also known as Hydrogen Ionophore IV, is a specialized ester valued for its ability to selectively transport hydrogen ions (H+) across lipophilic membranes.[1] This functionality makes it an indispensable component in the fabrication of potentiometric ion-selective electrodes (ISEs) for precise pH measurements in complex biological and environmental matrices.[1] The performance of these sensors—their sensitivity, selectivity, and stability—is directly contingent on the purity of the ionophore. The presence of impurities, such as unreacted isonicotinic acid or octadecanol, can interfere with the ion-complexation equilibrium at the membrane surface, leading to signal drift, reduced Nernstian slope, and inaccurate pH readings. Therefore, a rigorous and well-understood purification protocol is not merely a procedural step but a prerequisite for generating reliable and reproducible analytical devices.

Synthesis and the Impurity Landscape

Understanding the potential impurities is fundamental to designing an effective purification strategy. The most common synthesis route is the Fischer-Speier esterification of isonicotinic acid with 1-octadecanol, using a strong acid catalyst like sulfuric acid.[1]

Reaction Scheme: Isonicotinic Acid + 1-Octadecanol --(H₂SO₄, Heat)--> this compound + H₂O

This reaction equilibrium dictates the primary impurities present in the crude mixture:

  • Unreacted Isonicotinic Acid: A polar, acidic starting material.

  • Unreacted 1-Octadecanol: A non-polar, long-chain alcohol.

  • Acid Catalyst (e.g., H₂SO₄): Must be neutralized and removed.

  • Water: A byproduct of the esterification.

  • Side-Products: Minimal in this reaction but can include ethers from alcohol dehydration under harsh conditions.

The purification strategy must effectively separate the target ester from compounds with significantly different polarities and chemical properties.

Overall Purification Workflow

Our recommended purification protocol is a three-stage process designed to systematically remove all major classes of impurities. The workflow ensures that each subsequent step handles a progressively cleaner material, maximizing the efficiency and resolving power of the final stages.

G cluster_0 Stage 1: Extractive Workup cluster_1 Stage 2: Chromatographic Separation cluster_2 Stage 3: Final Polishing crude Crude Reaction Mixture (Ester, Acid, Alcohol, H₂SO₄) neutralize Neutralization (e.g., sat. NaHCO₃ aq.) crude->neutralize Quench Reaction extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) neutralize->extract Separate Phases concentrate Concentrate Organic Phase extract->concentrate To Primary Purification chromatography Silica Gel Column Chromatography concentrate->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions pool Pool Pure Fractions & Evaporate fractions->pool Isolate Product recrystallize Recrystallization (e.g., from Ethanol) pool->recrystallize To Final Purification final_product Pure this compound (>98% Purity) recrystallize->final_product Isolate Crystals

Caption: High-level workflow for the purification of this compound.

Detailed Experimental Protocols

Part A: Extractive Workup - Removing Acidic Impurities

Causality: The purpose of this stage is to neutralize the strong acid catalyst and remove the water-soluble isonicotinic acid. By adding a weak base like sodium bicarbonate, the sulfuric acid and the carboxylic acid are converted into their respective sodium salts, which are highly soluble in the aqueous phase and can be easily separated from the water-insoluble ester and alcohol dissolved in an organic solvent.

Step-by-Step Protocol:

  • Cooling: After the synthesis reaction is complete, allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the crude reaction mixture with an organic solvent in which the product is soluble, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude product).

  • Neutralization: Carefully transfer the organic solution to a separatory funnel. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions until effervescence ceases. This step neutralizes both the sulfuric acid catalyst and unreacted isonicotinic acid.

    • Scientist's Note: Perform this step slowly and with frequent venting of the separatory funnel to safely release the CO₂ gas that is generated.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with:

    • Deionized Water (1 x volume of organic layer)

    • Brine (saturated NaCl solution) (1 x volume of organic layer)

    • Causality: The water wash removes residual bicarbonate salts. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or waxy solid.

Part B: Silica Gel Column Chromatography - Separation by Polarity

Causality: This is the primary purification step, designed to separate the desired ester from the non-polar 1-octadecanol. Silica gel is a highly polar stationary phase. Non-polar compounds (like 1-octadecanol) have a weaker affinity for the silica and will elute first with a non-polar mobile phase. The target ester, being more polar due to the pyridine ring and ester group, will adhere more strongly and require a more polar mobile phase to elute.

G cluster_0 start Mobile Phase Polarity (Increasing →) point1 point2 label1 1-Octadecanol (Least Polar) Elutes First point1->label1 point3 label2 This compound (Target Product) Elutes Second point2->label2 label3 Isonicotinic Acid (Most Polar) Stays on top* point3->label3 caption *Residual acid should be minimal after workup.

Caption: Principle of separation on a silica gel column based on polarity.

Step-by-Step Protocol:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Spot the crude material on a silica plate and develop it in various ratios of Hexane:Ethyl Acetate. An ideal system will show good separation between the product and impurities, with the product spot having an Rf value of ~0.3-0.4. A typical starting point is 9:1 or 4:1 Hexane:EtOAc.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from Part A in a minimal amount of the column solvent (or DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Scientist's Note: A gradient elution is often most effective. Start with a low concentration of the polar solvent (EtOAc) and gradually increase it to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light (the pyridine ring is UV active).

  • Pooling Fractions: Once the fractions containing the pure product have been identified (single spot on TLC with the correct Rf), pool them together and remove the solvent under reduced pressure.

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Industry standard polar phase for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for fine-tuning of polarity to first elute non-polar impurities, then the product.
Typical Gradient 0% to 25% Ethyl Acetate in HexaneStarts non-polar to remove 1-octadecanol, then increases in polarity to elute the ester.
Monitoring TLC with UV visualization (254 nm)The aromatic pyridine ring allows for easy, non-destructive visualization of the product.
Part C: Recrystallization - Achieving High Purity

Causality: Recrystallization is a powerful technique for removing small amounts of remaining impurities.[2] It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures. By dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound will form a crystal lattice, excluding impurities which remain dissolved in the cold solvent. Ethanol is a suitable solvent for this purpose.[1]

Step-by-Step Protocol:

  • Solvent Selection: Place the semi-purified solid from Part B into a flask. Add a small amount of ethanol.

  • Dissolution: Gently heat the mixture (e.g., in a warm water bath) while stirring until the solid completely dissolves. Add the minimum amount of hot ethanol required for full dissolution.

    • Scientist's Note: Using excess solvent will reduce the final yield of crystals.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Crystallization: Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.

Purity Assessment and Characterization

A purified product must be validated. The following analytical tests confirm both the identity and purity of the final this compound.

Technique Purpose Expected Result
Melting Point Purity AssessmentA sharp melting point range consistent with literature values. Impurities broaden and depress the melting range.[3]
¹H NMR Structural ConfirmationSignals corresponding to the pyridine ring protons, the α-methylene protons of the ester, the long alkyl chain, and the terminal methyl group.
¹³C NMR Structural ConfirmationSignals for the ester carbonyl carbon, aromatic carbons of the pyridine ring, and the carbons of the octadecyl chain.
FTIR Functional Group IDA strong C=O stretch (~1720-1740 cm⁻¹), C-O stretches, and aromatic C=C and C-H stretches.
GC-MS Purity & MW ConfirmationA single major peak in the chromatogram with a mass spectrum showing the correct molecular ion peak (M⁺) or [M+H]⁺.[4]
HPLC Quantitative PurityA single major peak, allowing for quantification of purity (e.g., >98% by area).

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517813, this compound. Retrieved from [Link]

  • HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, Vol. 102, No. 7. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Chemical and Process Engineering Research, Vol.11. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Hanson, R. (n.d.). Crystallization and Recrystallization. Retrieved from [Link]

  • MDPI. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 28(21), 7396. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Octadecyl Isonicotinate in Acidic Solution Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Utility of Octadecyl Isonicotinate in Acidic Environments

This compound, a lipophilic ester also recognized in research circles as Hydrogen Ionophore IV, presents a unique molecular architecture that lends itself to diverse applications in acidic aqueous systems.[1] Its structure, featuring a long C18 alkyl chain (octadecyl) and a pyridine-4-carboxylate headgroup, imparts amphiphilic properties that are central to its function. While its principal and most documented application lies in the formulation of polymer membrane-based ion-selective electrodes (ISEs) for potentiometric pH measurements, particularly in challenging acidic matrices, its inherent chemical characteristics suggest broader utility as a cationic surfactant and a potential corrosion inhibitor for metals in acidic media.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for the established and potential applications of this compound in acidic solutions but also delves into the scientific rationale behind the experimental designs. The protocols herein are designed to be self-validating, ensuring robustness and reproducibility in your laboratory settings.

PART 1: Foundational Chemical Principles in Acidic Media

The behavior of this compound in an acidic solution is governed by two primary chemical phenomena: the protonation of the isonicotinate moiety and the acid-catalyzed hydrolysis of the ester linkage. Understanding these principles is paramount for the successful application and interpretation of measurements involving this compound.

Protonation of the Isonicotinate Headgroup

In an acidic environment, the nitrogen atom of the pyridine ring in the isonicotinate headgroup can become protonated, forming a pyridinium cation. This transformation is a critical aspect of its function as a hydrogen ionophore in pH-selective electrodes and also imparts cationic surfactant properties to the molecule. The degree of protonation is dependent on the pKa of the isonicotinic acid moiety and the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis of the Ester Linkage

The ester bond in this compound is susceptible to hydrolysis, a reaction that is significantly accelerated in the presence of strong acids.[2] This process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond and the formation of isonicotinic acid and octadecanol.[2] The rate of hydrolysis is a crucial factor to consider, as it can impact the stability and long-term performance of formulations containing this compound, especially under highly acidic conditions and elevated temperatures.

Below is a diagram illustrating the acid-catalyzed hydrolysis mechanism of this compound.

G cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Carbonyl A->B Protonation of Carbonyl Oxygen C Tetrahedral Intermediate B->C Nucleophilic Attack by Water D Protonated Alcohol Intermediate C->D Proton Transfer E Isonicotinic Acid (Protonated) D->E Elimination of Octadecanol H2O_2 H₂O D->H2O_2 F Octadecanol E->F G Isonicotinic Acid E->G Deprotonation H3O_plus_2 H₃O⁺ G->H3O_plus_2 H3O_plus H₃O⁺ H3O_plus->B H2O_1 H₂O H2O_1->C G cluster_workflow ISE Fabrication Workflow prep Prepare Membrane Cocktail Mix Ionophore, PVC, Plasticizer in THF cast Cast Membrane Pour cocktail into glass ring Evaporate THF slowly prep->cast Homogenize mount Mount Membrane Cut and affix to electrode body cast->mount Cure fill Fill Electrode Add internal filling solution mount->fill condition Condition Electrode Soak in standard solution fill->condition

Caption: Workflow for ISE fabrication.

Protocol for Fabrication of a pH-Selective Electrode

This protocol details the preparation of a PVC membrane electrode for pH measurements in acidic solutions.

Materials and Reagents:

  • This compound (Hydrogen Ionophore IV)

  • High molecular weight poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

  • Tetrahydrofuran (THF), anhydrous

  • Internal filling solution (e.g., 0.1 M HCl)

  • Ag/AgCl internal reference electrode

  • Glass rings for membrane casting

  • Electrode body

Procedure:

  • Membrane Cocktail Preparation:

    • In a clean, dry glass vial, dissolve the following components in THF to a total volume of approximately 5 mL. The exact ratios may be optimized for specific applications, but a typical composition is provided in the table below.

    • Ensure complete dissolution by gentle swirling or brief sonication.

  • Membrane Casting:

    • Place a clean glass ring on a smooth, level glass plate.

    • Carefully pour the membrane cocktail into the glass ring.

    • Cover the setup with a watch glass to allow for slow evaporation of the THF over 24-48 hours. This slow evaporation is crucial for forming a homogenous, mechanically stable membrane.

  • Electrode Assembly:

    • Once the membrane is fully cured (transparent and non-tacky), carefully cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

    • Securely mount the membrane disc at the end of the electrode body.

    • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

    • Insert the Ag/AgCl internal reference electrode into the filling solution.

  • Electrode Conditioning:

    • Condition the newly fabricated electrode by soaking it in a standard acidic solution (e.g., 0.01 M HCl) for at least 12 hours before use. This step is essential for establishing a stable potential.

Table 1: Typical PVC Membrane Composition for pH-Selective Electrode

ComponentWeight Percentage
This compound~1%
PVC~33%
Plasticizer (o-NPOE)~66%
Protocol for Potentiometric pH Measurement

Apparatus:

  • Fabricated pH-selective electrode

  • External reference electrode (e.g., Ag/AgCl)

  • High-impedance potentiometer or pH meter

  • Standard pH buffers for calibration (pH 1, 2, 4, 7)

  • Magnetic stirrer and stir bars

Procedure:

  • Calibration:

    • Immerse the pH-selective electrode and the external reference electrode in a standard pH buffer solution.

    • Stir the solution gently.

    • Record the potential reading once it stabilizes.

    • Repeat this process for a series of standard buffers to create a calibration curve (Potential vs. pH). The slope of this curve should be close to the theoretical Nernstian value of -59.2 mV/pH unit at 25°C.

  • Sample Measurement:

    • Thoroughly rinse the electrodes with deionized water and gently blot dry.

    • Immerse the electrodes in the acidic sample solution.

    • Stir the solution and record the stable potential reading.

    • Determine the pH of the sample by interpolating the measured potential on the calibration curve.

PART 3: Potential Application as a Corrosion Inhibitor

The molecular structure of this compound, with its electron-rich pyridine ring and long hydrophobic alkyl chain, suggests its potential as a corrosion inhibitor for metals, such as mild steel, in acidic environments. [3][4]The protonated pyridinium headgroup can adsorb onto the negatively charged metal surface, while the long alkyl chain forms a hydrophobic barrier, impeding the corrosive action of the acidic medium.

Principle of Corrosion Inhibition

Corrosion inhibitors function by adsorbing onto the metal surface, thereby blocking the active sites for corrosion reactions (both anodic and cathodic). The effectiveness of an inhibitor is dependent on its chemical structure, its concentration, and the nature of the corrosive environment. In acidic solutions, organic compounds containing heteroatoms (like nitrogen in the pyridine ring) and π-electrons are often effective inhibitors. [3]

Protocol for Evaluating Corrosion Inhibition using Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for studying corrosion processes. It involves applying a small amplitude AC potential to the working electrode (the metal sample) over a range of frequencies and measuring the resulting current response. The impedance data can be used to model the electrochemical processes occurring at the metal-solution interface and to evaluate the effectiveness of a corrosion inhibitor.

Apparatus and Materials:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: mild steel coupon, counter electrode: platinum wire, reference electrode: saturated calomel electrode - SCE)

  • Acidic solution (e.g., 1 M H₂SO₄)

  • This compound

  • Polishing materials for the working electrode (emery papers of various grades)

Procedure:

  • Working Electrode Preparation:

    • Polish the mild steel coupon with successively finer grades of emery paper to achieve a mirror-like finish.

    • Degrease the electrode with acetone, rinse with deionized water, and dry.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished mild steel coupon as the working electrode.

    • Fill the cell with the acidic solution (blank).

    • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform an EIS measurement at the OCP, typically over a frequency range of 100 kHz to 10 mHz with a small AC perturbation (e.g., 10 mV).

    • Repeat the measurement after adding different concentrations of this compound to the acidic solution, allowing for an equilibration period after each addition.

  • Data Analysis:

    • Analyze the EIS data by fitting it to an appropriate equivalent electrical circuit model. A common model for corrosion systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance.

    • The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values with and without the inhibitor: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Table 2: Example Data for Corrosion Inhibition Evaluation

Inhibitor Concentration (mM)Rct (Ω·cm²)IE (%)
0 (Blank)50-
0.125080.0
0.580093.8
1.0150096.7

PART 4: Potential Application as a Cationic Surfactant

The amphiphilic nature of this compound, particularly its protonated form in acidic solutions, suggests it can function as a cationic surfactant. Surfactants are molecules that lower the surface tension of a liquid and can form micelles above a certain concentration known as the critical micelle concentration (CMC).

Principle of Surfactant Behavior

In an acidic solution, the protonated this compound molecules will have a positively charged headgroup and a long, nonpolar tail. These molecules will tend to adsorb at interfaces (e.g., air-water) to reduce the system's free energy. At concentrations above the CMC, they will self-assemble into micelles, with the hydrophobic tails forming the core and the hydrophilic, charged headgroups facing the aqueous environment.

Protocol for Determining Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is a fundamental property of a surfactant and can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common method involves measuring the surface tension, which decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

Apparatus and Materials:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Acidic solution (e.g., 0.1 M HCl)

  • This compound

  • Precision balance and volumetric flasks

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the acidic solution.

    • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the pure acidic solution (blank).

    • Measure the surface tension of each of the prepared this compound solutions, starting from the most dilute.

    • Ensure temperature control throughout the measurements, as surface tension is temperature-dependent.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

PART 5: Stability and Quantitative Analysis

The stability of this compound in acidic solutions is a critical consideration for its practical application. As previously discussed, acid-catalyzed hydrolysis is a potential degradation pathway. Therefore, it is essential to have analytical methods to assess its stability and to quantify its concentration in solution.

Protocol for Stability Assessment using a Forced Degradation Study

A forced degradation study is designed to accelerate the degradation of a substance to identify potential degradation products and to develop stability-indicating analytical methods.

Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column

  • This compound

  • Strong acid (e.g., 1 M HCl)

  • Strong base (e.g., 1 M NaOH) for neutralization

  • pH meter

  • Incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Transfer aliquots of this solution to separate vials.

    • To one vial, add the acidic solution to achieve the desired stress condition (e.g., 0.1 M HCl).

    • Incubate the sample at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • HPLC Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration for HPLC analysis.

    • Develop an HPLC method to separate the parent compound from any potential degradation products. A typical starting point would be a gradient elution with a mobile phase consisting of an acidic aqueous buffer and an organic modifier like acetonitrile.

    • Monitor the elution profile using a UV detector at a wavelength where the isonicotinate moiety absorbs (typically around 260-270 nm).

  • Data Analysis:

    • Quantify the decrease in the peak area of the parent compound over time to determine the degradation rate.

    • Identify and characterize any significant degradation peaks.

Protocol for Quantitative Determination by Non-Aqueous Potentiometric Titration

For routine quantification, a non-aqueous potentiometric titration can be a simpler and faster alternative to HPLC, provided that potential degradation products do not interfere with the titration. This method is based on the basicity of the pyridine nitrogen.

Apparatus and Materials:

  • Autotitrator with a potentiometric electrode suitable for non-aqueous solutions (e.g., a combination glass electrode)

  • Standardized perchloric acid in glacial acetic acid (titrant)

  • Glacial acetic acid (solvent)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in glacial acetic acid.

  • Titration:

    • Immerse the electrode in the sample solution and start the titration with the standardized perchloric acid solution.

    • The titrator will record the potential as a function of the titrant volume.

    • The endpoint of the titration, corresponding to the complete protonation of the pyridine nitrogen, is determined from the inflection point of the titration curve.

  • Calculation:

    • Calculate the concentration of this compound in the sample based on the volume of titrant consumed at the endpoint and the stoichiometry of the reaction.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517813, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of new isonicotinamides as a corrosion inhibitor on mild steel in acidic medium: Electrochemical, SEM, EDX, AFM and DFT investigations. Retrieved from [Link]

  • European Patent Office. (n.d.). WO2015029785A1 - Hydrogen-ion-selective electrode, pH measuring method, and sensitive membrane.
  • Chemistry LibreTexts. (2021, September 11). 11.2: Potentiometric Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study. Retrieved from [Link]

  • TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of Mild Steel Corrosion in Sulfuric Acid Solution by New Schiff Base. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent. Retrieved from [Link]

  • MDPI. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). Fabrication of PVC Membrane Based Ion Selective Electrode by Using the Newly Synthesised Copper Schiff Base Complex. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing Octadecyl Isonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of octadecyl isonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this long-chain ester. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated methodologies to ensure your synthesis is both successful and reproducible.

I. Introduction to this compound Synthesis

This compound, the ester of isonicotinic acid and octadecanol, is a compound of interest in various fields, including its use as a component in ion-selective electrodes. The synthesis typically involves the formation of an ester bond between a pyridine-based carboxylic acid and a long-chain fatty alcohol. While seemingly straightforward, this process is often plagued by challenges such as low conversion rates, difficult purification, and competing side reactions. Understanding the common synthetic routes is the first step in optimizing the outcome.

The primary pathways for synthesizing this compound include direct acid-catalyzed esterification (Fischer-Speier), coupling agent-mediated esterification (Steglich), and methods involving more reactive acylating agents like acyl chlorides.[1] Each method has its own set of advantages and disadvantages that must be weighed based on available resources, scale, and desired purity.

Synthesis_Pathways Common Synthetic Routes to this compound A Isonicotinic Acid + Octadecanol B Fischer-Speier Esterification A->B H+ Catalyst (e.g., H2SO4, TsOH) - H2O C Steglich Esterification A->C DCC/EDC + DMAP - DCU/EDU D Acyl Chloride Route A->D 1. SOCl2 or (COCl)2 2. Octadecanol, Base E This compound B->E C->E D->E

Caption: Overview of primary synthetic pathways.

II. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of this compound.

Reaction Setup & Stoichiometry
  • What is the optimal molar ratio of isonicotinic acid to octadecanol? For equilibrium-driven reactions like Fischer esterification, Le Chatelier's principle is a key consideration.[2] To drive the reaction towards the product, it's common to use an excess of one of the reactants.[3][4] Since octadecanol can be more challenging to remove during purification than isonicotinic acid due to its high boiling point and lower polarity, it is often advantageous to use a slight excess of isonicotinic acid (e.g., 1.2 to 1.5 equivalents). The unreacted acid can then be easily removed with a basic aqueous wash during work-up.[5]

  • Should I be concerned about moisture in my reagents or glassware? Absolutely. For Fischer esterification, water is a byproduct, and its presence will shift the equilibrium back towards the starting materials, reducing your yield.[3] For methods using reactive intermediates like acyl chlorides or carbodiimides (Steglich esterification), water will react with these reagents, quenching them and preventing the desired reaction from occurring. Always use dry solvents and thoroughly dried glassware.

Catalysts & Reagents
  • Which catalyst is most effective for this esterification? The choice of catalyst depends on the chosen synthetic route. For Fischer esterification, strong Brønsted acids are typically used. In Steglich esterification, a coupling agent and a nucleophilic catalyst are employed.

Method Catalyst/Reagent Advantages Disadvantages
Fischer-Speier Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH)Inexpensive, readily available.Harsh conditions can lead to side reactions; difficult to remove.
Steglich Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-Dimethylaminopyridine (DMAP)Mild reaction conditions, high yields.DCC can form a dicyclohexylurea (DCU) byproduct that is difficult to remove; EDC is more expensive but its urea byproduct is water-soluble.[6]
Acyl Chloride Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂)Forms a highly reactive intermediate, leading to a fast and irreversible reaction.[7]Reagents are hazardous and moisture-sensitive; generates corrosive HCl gas.[8]
  • Are there alternative coupling agents to DCC/EDC? Yes, a variety of other coupling agents are available, such as HATU, HBTU, and PyBOP. These are often used in peptide synthesis but are also effective for ester formation. They are generally more expensive than DCC or EDC but can be more efficient, especially for sterically hindered substrates.

Reaction Conditions
  • What is the ideal reaction temperature and time? This is highly dependent on the method. Fischer esterification often requires elevated temperatures (refluxing in a solvent like toluene) to drive off water, often with a Dean-Stark apparatus.[1] The reaction can take several hours to reach equilibrium.[9] Steglich esterification is typically performed at room temperature, and the reaction progress can be monitored by TLC, usually completing within a few hours.[10] The acyl chloride method is also often run at room temperature or below due to the high reactivity of the acyl chloride.[7][11]

  • How does solvent choice impact the reaction yield? For Fischer esterification, a non-polar solvent that forms an azeotrope with water, such as toluene or hexane, is ideal for use with a Dean-Stark trap to remove water and drive the reaction to completion.[5][12] For Steglich esterification, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to ensure the reactivity of the coupling agents.[10][13]

Work-up & Purification
  • My product is difficult to purify. What are the likely impurities? Common impurities include unreacted octadecanol, unreacted isonicotinic acid, and byproducts from the coupling reagents (e.g., dicyclohexylurea if using DCC).[6] The long, non-polar octadecyl chain of both the starting alcohol and the final product can make separation challenging, as they may have similar solubilities and chromatographic behavior.

  • What is the most effective method for purifying this compound? A combination of techniques is often necessary.

    • Aqueous Wash: A dilute acid wash (e.g., 1M HCl) will protonate the pyridine nitrogen of any unreacted isonicotinic acid, making it water-soluble. A subsequent wash with a weak base (e.g., saturated NaHCO₃ solution) will neutralize any remaining acid catalyst and remove the protonated isonicotinic acid.

    • Filtration: If DCC was used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[6] Chilling the reaction mixture can further precipitate the DCU.

    • Column Chromatography: This is often the final step to separate the product from any remaining octadecanol and other non-polar impurities.[14] A silica gel column with a gradient of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) is typically effective.

III. Troubleshooting Guide: Low Yield & Impurities

This guide provides a systematic approach to diagnosing and solving common problems in this compound synthesis.

Troubleshooting_Flowchart Start Low Yield or Impure Product Q1 Low Conversion of Starting Materials? Start->Q1 Q2 Significant Byproduct Formation? Q1->Q2 No Sol1 Inefficient Catalyst or Unfavorable Equilibrium Q1->Sol1 Yes Q3 Difficult Product Isolation? Q2->Q3 No Sol2 Side Reactions of Reagents Q2->Sol2 Yes Sol3 Work-up or Purification Issues Q3->Sol3 Yes

Caption: A logical flowchart for troubleshooting synthesis issues.

Problem 1: Low Conversion of Starting Materials
  • Possible Cause 1.1: Inefficient Catalyst Activity (Fischer-Speier)

    • Explanation: The acid catalyst may be insufficient in quantity or activity. The pyridine nitrogen of isonicotinic acid can be protonated by the acid catalyst, forming an acid salt, which can affect the catalytic efficiency.[12]

    • Solution:

      • Ensure a sufficient catalytic amount of a strong acid like H₂SO₄ or TsOH is used (typically 5-10 mol%).

      • Consider using a catalyst that is less likely to be sequestered by the pyridine nitrogen, such as a solid acid catalyst.

  • Possible Cause 1.2: Unfavorable Reaction Equilibrium (Fischer-Speier)

    • Explanation: The accumulation of water, the reaction byproduct, inhibits the forward reaction.[3]

    • Solution:

      • Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[1][12]

      • Use a large excess of one of the reactants, preferably the one that is easier to remove during purification.[3][4]

Problem 2: Formation of Significant Byproducts
  • Possible Cause 2.1: N-Acylurea Formation (Steglich)

    • Explanation: When using DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and troublesome byproduct as it does not react further and can be difficult to remove.[11]

    • Solution:

      • Add the nucleophilic catalyst DMAP, which reacts with the O-acylisourea to form a more reactive acylpyridinium intermediate, minimizing the N-acylurea formation.

      • Switch to EDC as the coupling agent. The resulting N-acylurea from EDC is water-soluble and can be easily removed with an aqueous wash.[6]

  • Possible Cause 2.2: Side Reactions of Acyl Chloride

    • Explanation: The isonicotinoyl chloride intermediate is highly reactive and can be hydrolyzed by trace amounts of water. The HCl generated during the reaction can also lead to unwanted side reactions if not neutralized.[11]

    • Solution:

      • Ensure all reagents and glassware are scrupulously dry.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture to scavenge the HCl produced.[11]

Problem 3: Difficult Product Isolation
  • Possible Cause 3.1: Emulsion Formation During Aqueous Work-up

    • Explanation: The long alkyl chain of the product and starting alcohol can act as a surfactant, leading to the formation of stable emulsions during extraction, making phase separation difficult.[15]

    • Solution:

      • Add brine (saturated NaCl solution) during the wash steps to increase the ionic strength of the aqueous layer, which helps to break emulsions.

      • If emulsions persist, filter the mixture through a pad of Celite or glass wool.

  • Possible Cause 3.2: Co-elution of Product and Octadecanol During Chromatography

    • Explanation: The polarities of this compound and octadecanol can be very similar, leading to poor separation on a silica gel column.

    • Solution:

      • Use a shallow solvent gradient during column chromatography to improve resolution.

      • Consider derivatizing the unreacted alcohol to a more polar compound before chromatography to increase the polarity difference.

      • Ensure the reaction goes to completion to minimize the amount of unreacted alcohol, for instance by using an excess of the carboxylic acid.[5]

IV. Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification using a Dean-Stark Apparatus
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add isonicotinic acid (1.2 eq), octadecanol (1.0 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Solvent Addition: Add toluene to the flask to a concentration of approximately 0.5 M with respect to the octadecanol. Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 2: Steglich Esterification using EDC and DMAP
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add isonicotinic acid (1.1 eq), octadecanol (1.0 eq), and DMAP (0.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the reagents (approx. 0.5 M).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

V. References

  • Bavley, A., Goliaher, M. G., & McLamore, W. M. (1956). Preparation of isonicotinic acid esters. U.S. Patent No. 2,745,838. Washington, DC: U.S. Patent and Trademark Office.

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Biffi, M. (2017). New menthyl nicotinate synthesis process. European Patent No. EP 3464241B1.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • de Oliveira, D. N., et al. (2014). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. Journal of the Brazilian Chemical Society. [Link]

  • Reddit user discussion on r/Chempros. (2020). How can I improve the yield of my Fischer Esterification?. [Link]

  • Jong, J. C., et al. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Synthetic Communications. [Link]

  • Tanaka, K., et al. (2019). Purification method of 4-hydroxybenzoic acid long chain ester. Japanese Patent No. JP6503220B2.

  • ResearchGate user discussion. (2017). Any procedure for the esterification of isonicotinic acid?. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.

  • ScienceMadness user discussion. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. [Link]

  • Li, Y., et al. (2019). Isonicotinic acid derivatives and preparation methods and uses thereof. Chinese Patent No. CN109942566B.

  • Quora user discussion. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • Aries, R. S., & Sachs, A. P. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.

  • Dembinski, R. (2017). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Reeve, J. T., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments. [Link]

  • D'Souza, L. J., & Zand, R. (2009). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Breuer, H., & Staudinger, H. (1985). Process for the purification of esters. U.S. Patent No. 4,521,595. Washington, DC: U.S. Patent and Trademark Office.

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. [Link]

  • Sternbach, L. H., & Kaiser, S. (1965). Reduction of isonicotinic acid esters. U.S. Patent No. 3,192,220. Washington, DC: U.S. Patent and Trademark Office.

  • JoVE. (2020). Video: Esterification - Prep. [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. [Link]

  • ACS Publications. (1977). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Semantic Scholar. (2014). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. [Link]

  • ResearchGate. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Khadse, S. (n.d.). Mitsunobu Reaction. Saurabh Khadse - Personal Website. [Link]

  • LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]

Sources

Technical Support Center: Troubleshooting Low Sensitivity in Octadecyl Isonicotinate pH Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for octadecyl isonicotinate-based pH sensors. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the application of these sensors, with a primary focus on troubleshooting low sensitivity. Our approach is rooted in providing not just solutions, but a deeper understanding of the underlying scientific principles to empower your experimental success.

Introduction to this compound as a pH Sensor

This compound is a lipophilic molecule that can be incorporated into lipid bilayers, such as liposomes or cellular membranes. Its isonicotinate headgroup contains a pyridine ring with a nitrogen atom that can be reversibly protonated and deprotonated in response to changes in the surrounding pH. This property allows it to function as a pH-sensitive probe. The change in protonation state can be detected through various analytical techniques, making it a valuable tool in drug delivery, diagnostics, and fundamental cell biology research.[1][2]

The sensitivity of an this compound pH sensor is critically dependent on its molecular environment and the methodology used for its synthesis, purification, and incorporation into a lipid assembly. This guide will walk you through a systematic approach to identifying and resolving issues related to low sensitivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Purity of this compound

Question 1: My synthesized this compound shows poor pH responsiveness. What could be the cause?

Answer: The primary suspect for poor pH responsiveness originating from the synthesis is the purity of the final product. Incomplete reaction or the presence of residual starting materials or byproducts can significantly dampen the pH-sensitive properties of the molecule.

Underlying Principle: The pH sensing mechanism of this compound relies on the protonation/deprotonation of the nitrogen atom on the pyridine ring. Impurities can interfere with this process in several ways:

  • Steric Hindrance: Bulky impurities near the isonicotinate headgroup can physically block the access of protons to the nitrogen atom.

  • Competing Reactions: Reactive impurities might engage in side reactions that alter the chemical nature of the sensor molecule.

  • Buffering Effects: Acidic or basic impurities can act as buffers, masking the true pH changes in the local environment.

Troubleshooting Protocol:

  • Verify Synthesis Completion:

    • Thin Layer Chromatography (TLC): Compare the TLC profile of your product against the starting materials (isonicotinic acid and octadecanol). A pure product should show a single spot with a distinct Rf value from the starting materials.

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the synthesized ester and to check for the absence of signals corresponding to the starting materials.[3]

  • Purification Verification:

    • Column Chromatography: Ensure that the silica gel used for purification is of high quality and that the solvent system provides good separation.

    • Recrystallization: If applicable, perform recrystallization to remove minor impurities.

  • Chemical Integrity Check:

    • FT-IR Spectroscopy: Confirm the presence of the characteristic ester carbonyl peak and the disappearance of the carboxylic acid hydroxyl peak from isonicotinic acid.

Parameter Expected Outcome for High Purity Potential Issue if Not Met
TLC Single, well-defined spotPresence of multiple spots indicates impurities.
¹H NMR Clean spectrum with correct integrations and chemical shifts for all protons.Presence of unexpected peaks suggests impurities or incomplete reaction.
FT-IR Strong ester C=O stretch, absence of broad O-H stretch.A broad O-H peak indicates residual starting material (acid or alcohol).
Section 2: Liposome Formulation and Sensor Incorporation

Question 2: I've incorporated this compound into my liposomes, but the pH-dependent signal change is minimal. Why?

Answer: Low sensitivity in a liposomal system can stem from improper incorporation of the sensor into the lipid bilayer, instability of the vesicles, or an inappropriate lipid composition that hinders the sensor's function.

Underlying Principle: For this compound to function effectively, it must be correctly oriented within the lipid membrane with its isonicotinate headgroup accessible to the aqueous environment. The fluidity and charge of the membrane can influence this orientation and accessibility.

Troubleshooting Workflow:

cluster_0 Liposome Formulation Troubleshooting Start Low Sensitivity Observed Check_Lipid_Composition Review Lipid Composition (e.g., PC:Cholesterol ratio) Start->Check_Lipid_Composition Verify_Incorporation Confirm Sensor Incorporation (e.g., Spectroscopy) Check_Lipid_Composition->Verify_Incorporation Composition OK Assess_Vesicle_Properties Characterize Liposomes (Size, Zeta Potential) Verify_Incorporation->Assess_Vesicle_Properties Incorporation Confirmed Optimize_Hydration Optimize Hydration & Extrusion (pH of buffer, temperature) Assess_Vesicle_Properties->Optimize_Hydration Properties Suboptimal End Improved Sensitivity Assess_Vesicle_Properties->End Properties Optimal Optimize_Hydration->End

Caption: Liposome formulation troubleshooting workflow.

Detailed Steps:

  • Lipid Film Hydration:

    • Ensure the lipid film is thin and evenly distributed before hydration. A thick film can lead to inefficient incorporation of the sensor.

    • Hydrate the film with a buffer at a pH where the sensor is expected to be responsive.

  • Extrusion/Sonication:

    • Consistent vesicle size is crucial for reproducible results. Use extrusion for a more uniform size distribution compared to sonication.[4]

    • Characterize the size and polydispersity index (PDI) of your liposomes using Dynamic Light Scattering (DLS). A PDI below 0.2 is generally desirable for uniform vesicles.[4][5]

  • Sensor Concentration:

    • The concentration of this compound in the lipid bilayer is critical. Too low a concentration will result in a weak signal, while too high a concentration can disrupt the membrane integrity.[6] Start with a molar ratio of 1:100 (sensor:lipid) and optimize from there.

  • Lipid Composition:

    • The choice of lipids can affect membrane fluidity and surface charge, which in turn influences the sensor's pKa. For instance, the inclusion of charged lipids might alter the local pH at the membrane surface.

    • Consider the phase transition temperature of your lipids. Experiments should be conducted above this temperature to ensure the membrane is in a fluid state.

Parameter Recommended Range/Value Rationale
Sensor:Lipid Molar Ratio 1:50 to 1:200Balances signal strength with membrane stability.
Liposome Size (Diameter) 80 - 150 nm for many applications[1][4]Consistent size ensures reproducible surface area and sensor density.
Polydispersity Index (PDI) < 0.2Indicates a homogenous population of vesicles.[4]
Zeta Potential Varies with lipid compositionCan be used to assess colloidal stability and surface charge.[7]
Section 3: Measurement and Data Interpretation

Question 3: My experimental setup is producing a noisy or drifting signal. How can I improve the signal quality?

Answer: Signal noise and drift are common issues in pH measurements and can be attributed to a variety of factors including instrument instability, sample degradation, or improper calibration.[8][9]

Underlying Principle: The measured signal (e.g., fluorescence intensity, absorbance, or potentiometric response) is directly proportional to the concentration of the protonated or deprotonated form of the this compound. Any factor that interferes with this measurement will degrade the quality of the data.

Troubleshooting Protocol:

cluster_1 Signal Quality Enhancement Start Noisy/Drifting Signal Check_Instrument Instrument Check (Warm-up, Calibration) Start->Check_Instrument Verify_Sample_Stability Sample Stability (Temperature, Photobleaching) Check_Instrument->Verify_Sample_Stability Instrument OK Optimize_Measurement_Parameters Measurement Parameters (Integration time, Excitation wavelength) Verify_Sample_Stability->Optimize_Measurement_Parameters Sample Stable Data_Processing Data Processing (Background subtraction, Averaging) Optimize_Measurement_Parameters->Data_Processing Parameters Set End Clean & Stable Signal Data_Processing->End

Caption: Workflow for improving signal quality.

  • Instrument Calibration and Stability:

    • Ensure your measurement device (spectrofluorometer, spectrophotometer, or pH meter) is properly calibrated and has had adequate warm-up time.

    • Use appropriate buffer standards to calibrate your system across the pH range of interest.[10]

  • Control for Temperature Effects:

    • The pKa of the isonicotinate group and the properties of the lipid membrane are temperature-dependent.[11] Use a temperature-controlled sample holder to maintain a constant temperature throughout the experiment.

  • Minimize Photobleaching (for fluorescence-based measurements):

    • If you are using a fluorescent derivative or measuring changes in intrinsic fluorescence, minimize the exposure of your sample to the excitation light.

    • Use the lowest possible excitation intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.

  • Assess for Liposome Instability or Leakage:

    • Over time, liposomes can aggregate or leak their contents, which can affect the pH measurement. Monitor the size distribution of your liposomes before and after the experiment to check for aggregation.

    • If leakage is suspected, you can co-encapsulate a fluorescent dye and monitor its release.

  • Data Acquisition and Processing:

    • Increase the signal averaging or integration time to reduce random noise.

    • Always perform a background subtraction using a sample of liposomes without the this compound sensor.

Concluding Remarks

Troubleshooting low sensitivity in this compound pH sensors requires a systematic approach that considers the entire experimental workflow, from the chemical synthesis of the sensor to the final data analysis. By carefully validating each step and understanding the underlying scientific principles, researchers can overcome these challenges and obtain reliable and sensitive pH measurements.

References

  • How pH SensorsWork - YouTube. (2022-03-29). Retrieved from [Link]

  • How to troubleshoot pH transmitter issues? - Automation Forum. (2023-08-02). Retrieved from [Link]

  • Quick Fix for pH Sensor Drift - Cleaning the Junction - YouTube. (2020-11-18). Retrieved from [Link]

  • Octadecyl and sulfonyl modification of diatomite synergistically improved the immobilization efficiency of lipase and its application in the synthesis of pine sterol esters - PubMed. (n.d.). Retrieved from [Link]

  • Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters - MDPI. (n.d.). Retrieved from [Link]

  • The pH Electrode - YouTube. (2020-10-11). Retrieved from [Link]

  • Troubleshooting Common Issues with PH Analyzers - BOQU Instrument. (2024-06-15). Retrieved from [Link]

  • Recent Advances in Optical, Electrochemical and Field Effect pH Sensors - MDPI. (n.d.). Retrieved from [Link]

  • Development of Optical Sensors Based on Neutral Red Absorbance for Real-Time pH Measurements - MDPI. (2024-08-29). Retrieved from [Link]

  • The 7 Factors Affecting pH Sensor Maintenance Frequency - pHionics. (2023-05-16). Retrieved from [Link]

  • Preparation and Characterization of Stable pH-Sensitive Vesicles Composed of α-Tocopherol Hemisuccinate - PMC - NIH. (n.d.). Retrieved from [Link]

  • pH sensor troubleshooting – Diagnosis and Treatment - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (n.d.). Retrieved from [Link]

  • (PDF) Optical pH sensor based on polyelectrolyte complex (PEC) pectin-chitosan/methanol anthocyanin extract of Catharanthus roseus for a new optical urea biosensor development - ResearchGate. (2025-12-18). Retrieved from [Link]

  • Synthesis, Characterization, and Acute Cytotoxicity Evaluation of Chloroquine Encapsulating Liposomes - MDPI. (2023-01-13). Retrieved from [Link]

  • Recent Progress in Electrochemical pH-Sensing Materials and Configurations for Biomedical Applications - Conformable Decoders. (2019-03-22). Retrieved from [Link]

  • Targeted Nanodelivery of Drugs and Diagnostics - PMC - NIH. (n.d.). Retrieved from [Link]

  • pH Sensor Troubleshooting – pH Handling Movie 6/6 - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - ResearchGate. (2025-10-15). Retrieved from [Link]

  • Understanding pH Sensors: How They Work and Their Applications - Kacise. (2024-10-19). Retrieved from [Link]

  • Hints and Tips to Improve Accuracy In DO and pH Measurement - American Pharmaceutical Review. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, and acute oral toxicity evaluation of pH-sensitive hydrogel based on MPEG, poly(ε-caprolactone), and itaconic acid - PubMed. (n.d.). Retrieved from [Link]

  • Biotechnology Applications Including the Characterization and Use of Liposomes with Zeta Potential and Photon Correlation Spectroscopy Equipment - AZoNano. (2005-05-06). Retrieved from [Link]

  • Determination of Intraliposomal pH and its Effect on Membrane Partitioning and Passive Loading of a Hydrophobic Camptothecin, DB-67 - NIH. (n.d.). Retrieved from [Link]

  • Development of new photoluminescent sensing materials, systems and applications for cell analysis - CORA. (n.d.). Retrieved from [Link]

Sources

Side reactions and byproducts in Fischer-Speier esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fischer-Speier Esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, focusing on the troubleshooting of side reactions and byproduct formation.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your esterification experiments, providing plausible causes and actionable solutions.

Issue 1: Low Ester Yield with a Significant Amount of a High-Boiling Point, Non-Polar Byproduct.

Question: I am attempting to synthesize an ester from a primary alcohol and a carboxylic acid using sulfuric acid as a catalyst under reflux. My yield is significantly lower than expected, and I've isolated a significant byproduct with a higher boiling point than my starting alcohol but lacking the characteristic ester carbonyl peak in its IR spectrum. What is likely occurring and how can I prevent it?

Answer:

The most probable cause is the formation of a symmetric ether via the acid-catalyzed intermolecular dehydration of your primary alcohol. This side reaction is highly competitive with esterification, especially at elevated temperatures.

Causality & Mechanism:

Under acidic conditions, the alcohol is protonated, forming a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a protonated ether, which is then deprotonated to yield the symmetric ether and regenerate the acid catalyst.

EtherFormation

Troubleshooting & Preventative Measures:

StrategyRationaleExperimental Protocol
Temperature Control Ether formation is generally favored at lower temperatures than esterification.[1]Maintain the reaction temperature at the lowest possible point that still allows for a reasonable reaction rate. Monitor the reaction progress closely using TLC.
Choice of Acid Catalyst While strong mineral acids like H₂SO₄ are effective, they can also promote dehydration. Sterically hindered acids or solid-supported acids can sometimes offer better selectivity.[2]Consider using p-toluenesulfonic acid (p-TsOH) as an alternative to H₂SO₄. It is a solid, less corrosive, and can sometimes lead to cleaner reactions.[2][3]
Water Removal The Fischer esterification is a reversible reaction that produces water.[4][5] Removing water as it forms shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[3][6] This also reduces the availability of water for the reverse reaction.Utilize a Dean-Stark apparatus with an azeotroping solvent like toluene to continuously remove water from the reaction mixture.[2][7][8]
Excess of One Reagent Using a large excess of the carboxylic acid can shift the equilibrium towards the ester and kinetically favor the reaction of the alcohol with the acid over self-condensation.Instead of using the alcohol as the solvent, use a stoichiometric amount or a slight excess and use an inert solvent. Increase the molar ratio of the carboxylic acid to the alcohol.

Purification Tip: If ether formation cannot be completely suppressed, the ester can often be separated from the ether by fractional distillation due to their different boiling points.[9][10] Alternatively, column chromatography can be effective for less volatile compounds.

Issue 2: Formation of an Alkene Byproduct, Especially with Secondary or Tertiary Alcohols.

Question: I am trying to esterify a secondary alcohol, and I am observing a significant amount of an alkene byproduct. Why is this happening, and what can I do to favor esterification?

Answer:

Secondary and particularly tertiary alcohols are prone to acid-catalyzed intramolecular dehydration to form alkenes.[1] This elimination reaction competes with the desired esterification.

Causality & Mechanism:

The mechanism involves the protonation of the alcohol to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. A base (such as another alcohol molecule or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

AlkeneFormation

Troubleshooting & Preventative Measures:

StrategyRationaleExperimental Protocol
Milder Reaction Conditions High temperatures strongly favor elimination over substitution (esterification).Conduct the reaction at the lowest feasible temperature. Consider using milder acid catalysts like pyridinium p-toluenesulfonate (PPTS) which can reduce the extent of dehydration.[11]
Alternative Esterification Methods For substrates highly prone to elimination, Fischer esterification may not be the optimal method.Consider the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) or other coupling agents and proceeds under milder, non-acidic conditions.[1][12]
Avoid Strong Dehydrating Acids Concentrated sulfuric acid is a strong dehydrating agent and will promote alkene formation.Use p-TsOH, which is less prone to causing dehydration compared to H₂SO₄.[3]
Issue 3: Unexpected Lactone Formation with Hydroxy Acids.

Question: I am working with a γ-hydroxy carboxylic acid and instead of forming the expected ester with an external alcohol, I am primarily isolating a cyclic ester (lactone). How can I favor the intermolecular reaction?

Answer:

Hydroxy acids, particularly those that can form stable five- or six-membered rings, are prone to intramolecular Fischer esterification to yield lactones.[4][5] This is an entropically favored process.

Causality & Mechanism:

The mechanism is analogous to the standard Fischer esterification, but the alcohol and carboxylic acid functionalities are present in the same molecule.[4]

LactoneFormation

Troubleshooting & Preventative Measures:

StrategyRationaleExperimental Protocol
Use a Large Excess of the External Alcohol A high concentration of the external alcohol can kinetically outcompete the intramolecular reaction.[4]Use the external alcohol as the reaction solvent to maximize its concentration relative to the hydroxy acid.
Protecting Group Strategy Protecting the hydroxyl group of the hydroxy acid will prevent it from participating in the intramolecular reaction.Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another acid-stable protecting group before performing the esterification. The protecting group can be removed in a subsequent step.

Section 2: Frequently Asked Questions (FAQs)

Q1: My starting material has an acid-sensitive functional group. Can I still use Fischer esterification?

A1: It is challenging but can be possible with careful consideration of the reaction conditions. The primary concern is the potential for degradation or side reactions of the sensitive group. For highly sensitive substrates, alternative methods like the Steglich esterification are recommended.[1] If Fischer esterification is necessary, using a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) at lower temperatures may be effective.[11] For molecules with multiple functional groups, employing a protecting group strategy is often the most robust approach.

Q2: I am working with a chiral carboxylic acid/alcohol. Is there a risk of racemization during Fischer esterification?

A2: The Fischer esterification mechanism does not typically involve the breaking of bonds to the chiral center of either the carboxylic acid or a primary/secondary alcohol, so racemization at these centers is generally not a concern under standard conditions. However, if a tertiary alcohol is used, the reaction may proceed through an SN1-like mechanism involving a planar carbocation, which would lead to racemization. Additionally, harsh acidic conditions and elevated temperatures for prolonged periods can potentially lead to enolization and racemization of a chiral center alpha to the carbonyl group of the carboxylic acid or the resulting ester. It is always advisable to monitor the enantiomeric excess of the product if stereochemical integrity is critical.

Q3: How can I effectively remove the acid catalyst and unreacted carboxylic acid during the workup?

A3: The workup procedure is crucial for obtaining a pure product. After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent (e.g., ethyl acetate). This solution is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, converting it into its water-soluble carboxylate salt.[2] This allows for their removal into the aqueous phase. Subsequent washes with water and brine will remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q4: What is the impact of the choice of acid catalyst (e.g., H₂SO₄ vs. p-TsOH) on the reaction outcome?

A4: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for Fischer esterification.[2][3] However, their properties can influence the reaction.

  • H₂SO₄: It is a strong dehydrating agent, which can be beneficial for driving the equilibrium towards the products.[3] However, its strong acidity and oxidizing nature at high temperatures can lead to charring and other side reactions, particularly with sensitive substrates.[11]

  • p-TsOH: This is a solid, crystalline acid that is often easier to handle and less corrosive than concentrated H₂SO₄.[2] It is generally considered a milder catalyst and may result in cleaner reactions with fewer byproducts, especially in cases where dehydration of the alcohol is a concern.[3]

The optimal catalyst often depends on the specific substrates and the desired reaction conditions.

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Ashenhurst, J. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • University of Wisconsin-Madison. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]

  • Google Patents. (1981).
  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • ResearchGate. (2020). Synthesis of Ester from Waste Cooking Oil (WCO) and Pentaerythritol via Dean-Stark Distillation for Potential Use as Biolubricant. [Link]

  • Master Organic Chemistry. (2012). What's a Racemic Mixture?. [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Sciencemadness Discussion Board. (2005). Dean Stark Trap. [Link]

  • National Institutes of Health. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]

  • Sciencemadness Wiki. (2022). Esterification. [Link]

  • Pearson. (2023). Reactions of Amino Acids: Esterification. [Link]

  • Wikipedia. (2023). Dean–Stark apparatus. [Link]

Sources

Technical Support Center: Optimizing Plasticizer Concentration for Octadecyl Isonicotinate Membranes

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 24, 2026

Welcome to the technical support guide for the optimization of plasticizer concentration in Octadecyl isonicotinate (OIN) membranes. This document is designed for researchers, scientists, and drug development professionals who are leveraging OIN as a key component in ion-selective membranes, sensing films, or controlled-release drug delivery systems. Proper plasticizer concentration is paramount for achieving desired membrane performance, including mechanical integrity, sensitivity, and operational lifespan.

This guide provides field-proven insights and systematic protocols to troubleshoot common issues and streamline your optimization process.

Core Principles: The Role of the Plasticizer

In a polymer membrane, the plasticizer is not merely a passive component; it is a critical modulator of the membrane's physicochemical properties. When incorporated into a polymer matrix like poly(vinyl chloride) (PVC), which is often used with OIN, the plasticizer molecules intercalate between the polymer chains. This action increases the free volume and enhances the mobility of the polymer segments.[1]

This "plasticization" has several direct consequences for your OIN membrane:

  • Mechanical Flexibility: It transforms the rigid polymer into a flexible, durable film, preventing cracking and brittleness.[1]

  • Ionophore Mobility: It creates a fluid-like, non-crystalline environment, allowing the this compound (OIN) ionophore to move, reorient, and selectively bind with target ions at the membrane-sample interface.[2]

  • Dielectric Constant: The plasticizer significantly influences the dielectric constant of the membrane, which affects the electrostatic interactions governing ion exchange and selectivity.[3]

  • Analyte Diffusion: It acts as a solvating medium, creating continuous pathways that facilitate the transport of the target chemical species across the membrane.[1]

An imbalance in plasticizer concentration can lead to a cascade of performance failures. Therefore, optimization is a critical step in membrane development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the development and use of OIN membranes, linking them directly to plasticizer concentration.

Problem 1: My membrane is brittle, cracks easily, or has poor physical integrity.

Q: Why is my freshly cast membrane cracking or breaking when handled?

A: This is the most direct indicator of insufficient plasticizer concentration.

  • Causality: Without an adequate amount of plasticizer, the PVC (or other polymer) chains remain tightly packed and rigid. As the casting solvent evaporates, the resulting internal stresses cause the membrane to fracture. A concentration that is too low fails to sufficiently lower the glass transition temperature (Tg) of the polymer, leaving it in a glassy, brittle state at room temperature.

  • Solution Pathway:

    • Increase Plasticizer-to-Polymer Ratio: Methodically increase the plasticizer concentration in your membrane cocktail. A common starting point for PVC membranes is a 2:1 weight ratio of plasticizer to PVC (e.g., 66 mg plasticizer to 33 mg PVC).[2]

    • Incremental Adjustments: Increase the plasticizer content in 5-10% (by weight) increments in subsequent formulations until a free-standing, flexible membrane is achieved.

    • Check for Homogeneity: Ensure all components, including the plasticizer, are fully dissolved in the casting solvent (e.g., Tetrahydrofuran - THF) before casting. Incomplete dissolution can create weak points in the final film.

Problem 2: The sensor has low sensitivity, a non-Nernstian slope, or a high detection limit.

Q: My OIN-based sensor is not responding correctly to changes in analyte concentration. What's wrong?

A: This issue points to a suboptimal environment for the OIN ionophore, often caused by either too little or too much plasticizer.

  • Causality (Too Little Plasticizer): The membrane is too viscous, restricting the mobility of the OIN ionophore. The ionophore cannot diffuse to the membrane surface and complex with the target ion efficiently, leading to a poor potentiometric response.

  • Causality (Too Much Plasticizer): While counterintuitive, an excessive concentration can also harm performance. It can lead to a phenomenon known as "leaching," where the plasticizer and even the ionophore slowly seep out of the membrane into the sample solution.[4][5] This not only depletes the active components but can also foul the membrane surface, leading to unstable or declining signals.[6]

  • Solution Pathway:

    • Systematic Optimization: Prepare a series of membranes where the total weight of the polymer and plasticizer is constant, but their ratio is varied. For example, prepare formulations with Plasticizer:PVC ratios of 1.5:1, 2:1, and 2.5:1.

    • Electrochemical Characterization: Test each membrane formulation for its potentiometric response (slope, detection limit, and linear range). Plot the sensor's slope versus the plasticizer concentration to identify the optimal range.

    • Consider Plasticizer Type: The choice of plasticizer is as critical as its concentration. Plasticizers with a high dielectric constant, like 2-nitrophenyl octyl ether (o-NPOE), are often used to facilitate the transport of charged species.[1] However, less polar plasticizers like bis(2-ethylhexyl) sebacate (DOS) may exhibit lower leaching rates.[4]

Problem 3: The sensor signal drifts over time, or the membrane has a short operational lifetime.

Q: My sensor works well initially, but the signal becomes unstable or dies after a few hours or days. Why?

A: The primary culprit for poor long-term stability is the gradual loss of membrane components, a process known as leaching.[4][5]

  • Causality: The plasticizer is not chemically bound to the polymer matrix. Over time, it can diffuse out of the membrane and into the aqueous sample, especially if it has some water solubility.[7] This process is accelerated by higher temperatures and higher concentrations of the plasticizer within the membrane.[8] As the plasticizer leaches, the membrane's properties change: it may become more rigid, its dielectric constant shifts, and the mobility of the OIN ionophore is reduced, leading to signal drift and eventual failure.

  • Solution Pathway:

    • Select a High-Lipophilicity Plasticizer: Choose a plasticizer with high lipophilicity (hydrophobicity) and a high molecular weight.[9] These properties reduce its tendency to partition into the aqueous sample phase. Examples include DOS or polymeric plasticizers like polyester sebacate (PES).[5]

    • Optimize for the Minimum Effective Concentration: Once you find a plasticizer that provides good performance, try to slightly reduce its concentration without compromising mechanical integrity. Higher concentrations can lead to faster leaching.[8]

    • Pre-conditioning: Before analytical use, condition the membrane by soaking it in a solution similar to the sample matrix for several hours. This allows an initial equilibrium to be established and can help stabilize the signal for subsequent measurements.[10]

Experimental Protocols & Methodologies

Protocol 1: Membrane Preparation via Solvent Casting

The solvent casting method is a common and effective technique for preparing thin, uniform OIN membranes.[11][12]

Materials:

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-NPOE, DOS)

  • This compound (OIN) ionophore

  • Tetrahydrofuran (THF), high purity

  • Glass petri dish or casting ring on a glass plate

Procedure:

  • Component Weighing: Accurately weigh the membrane components. A typical starting formulation is:

    • PVC: ~33% by weight

    • Plasticizer: ~66% by weight

    • OIN Ionophore: ~1% by weight

    • (Note: These are starting ratios and should be systematically varied for optimization.)

  • Dissolution: Place all weighed components into a small glass vial. Add THF (e.g., 2-3 mL for a total of 100 mg of solid components) to completely dissolve the mixture.

  • Mixing: Gently swirl or vortex the vial until the solution is completely clear and homogeneous.[12] This is critical to avoid defects in the final membrane.

  • Casting: Carefully pour the solution into a clean, level glass petri dish.[11] Cover the dish loosely (e.g., with a watch glass) to allow for slow solvent evaporation.

  • Evaporation: Let the solvent evaporate slowly in a dust-free environment over 24-48 hours. Rapid evaporation can trap air bubbles and create an uneven surface.[13]

  • Membrane Harvesting: Once completely dry, the membrane can be carefully peeled from the glass surface. Small discs can be cut from the master membrane for use in electrodes.

Diagram: Experimental Workflow for Membrane Preparation

G cluster_prep Step 1: Preparation cluster_cast Step 2: Casting cluster_final Step 3: Finalization weigh Weigh PVC, Plasticizer, and OIN Ionophore dissolve Dissolve Components in THF weigh->dissolve Add to vial mix Vortex Until Homogeneous dissolve->mix cast Pour Solution into Level Petri Dish mix->cast evap Slow Solvent Evaporation (24-48 hrs) cast->evap harvest Peel Dry Membrane from Glass evap->harvest cut Cut Discs for Electrode Assembly harvest->cut

Caption: Workflow for OIN membrane fabrication via solvent casting.

Protocol 2: Electrochemical Characterization of the Membrane

This protocol outlines the basic steps for evaluating the performance of your newly created OIN membrane as an ion-selective electrode (ISE).

Setup:

  • ISE body with the fabricated OIN membrane disc

  • Ag/AgCl reference electrode

  • High-impedance potentiometer or ion meter

  • Stir plate and stir bar

  • Standard solutions of the target analyte

Procedure:

  • Electrode Assembly: Assemble the ISE according to the manufacturer's instructions, ensuring the OIN membrane is securely in place and filled with the appropriate internal filling solution.

  • Conditioning: Immerse the newly assembled ISE and the reference electrode in a mid-range standard solution of the target analyte for at least 2-4 hours before the first use.[10]

  • Calibration Curve Generation: a. Place the electrodes in the lowest concentration standard solution. Stir gently and consistently.[6] b. Record the potential (mV) reading once it stabilizes. c. Rinse the electrodes with deionized water and blot dry. d. Repeat steps 3a-3c for progressively higher concentrations of the standard solution.

  • Data Analysis: a. Plot the recorded potential (mV) on the y-axis against the logarithm of the analyte concentration on the x-axis. b. Perform a linear regression on the data points that fall within the linear response range. c. The slope of this line is a key performance metric. For a monovalent cation, a "Nernstian" slope is theoretically ~59 mV per decade of concentration change at 25°C.

Frequently Asked Questions (FAQs)

Q1: What is a typical plasticizer-to-polymer weight ratio to start with? A typical and effective starting point for PVC-based ion-selective membranes is a plasticizer-to-polymer weight ratio of 2:1.[2] This generally provides a good balance of flexibility and structural integrity. However, this ratio is highly dependent on the specific polymer and plasticizer used and should be considered a starting point for further optimization.[14]

Q2: How do I choose the best plasticizer for my OIN membrane? The ideal plasticizer should have several key properties:

  • High Lipophilicity: To minimize leaching into aqueous samples.[9]

  • Compatibility: It must be miscible with the polymer (e.g., PVC) and capable of dissolving the OIN ionophore and any other additives.[15]

  • High Dielectric Constant: Often desirable for promoting ion-exchange and transport within the membrane.[1]

  • Low Vapor Pressure: To prevent it from evaporating from the membrane over time.[9] Common choices include o-NPOE for its high dielectric constant and DOS for its excellent lipophilicity and low leaching rates.[4]

Q3: Can I create a membrane without any plasticizer? While possible, it is generally not recommended for ionophore-based systems like those using OIN. A membrane without a plasticizer would be rigid and glassy.[1] This crystalline structure would severely restrict the mobility of the OIN ionophore, preventing it from effectively binding and transporting ions, which would result in a non-functional or poorly performing sensor.

Q4: My sensor readings are noisy and erratic. Could this be a plasticizer issue? Yes, indirectly. While noisy readings can have many causes (e.g., electrical interference, reference electrode issues), plasticizer leaching can be a contributing factor.[16] As the membrane surface composition changes due to leaching, the ion-exchange kinetics can become unstable, leading to erratic potentials. Another possibility is an air bubble trapped at the membrane surface, which is an issue independent of the plasticizer.[16]

Diagram: Troubleshooting Logic for OIN Membrane Performance

G Start Initial Membrane Performance Issue Q_Mechanical Is the membrane physically brittle or cracking? Start->Q_Mechanical Q_Response Is the sensor response poor (low slope, drift)? Q_Mechanical->Q_Response No Sol_IncreaseP Increase Plasticizer % in formulation Q_Mechanical->Sol_IncreaseP Yes Q_Lifetime Is the operational lifetime short? Q_Response->Q_Lifetime No Sol_OptimizeRatio Systematically vary Plasticizer:Polymer ratio Q_Response->Sol_OptimizeRatio Yes Sol_CheckLeaching Evaluate plasticizer leaching. Choose higher MW / more lipophilic plasticizer. Q_Lifetime->Sol_CheckLeaching Yes Sol_Condition Ensure proper pre-conditioning of the membrane Q_Lifetime->Sol_Condition Check Other Factors

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of Octadecyl Isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Octadecyl Isonicotinate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As an ester, this compound is susceptible to hydrolysis, a chemical reaction that can compromise experimental results by introducing impurities—namely, isonicotinic acid and octadecanol. This guide provides in-depth, field-proven insights into the mechanisms of hydrolysis and robust protocols to prevent it during storage and handling.

Part 1: Understanding the Vulnerability: The "Why" Behind Hydrolysis

This section explores the chemical principles governing the degradation of this compound. Understanding these mechanisms is the first step toward effective prevention.

Q1: What is hydrolysis and why is it a primary concern for this compound?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the ester linkage is the target. A water molecule attacks the carbonyl carbon of the ester, leading to the breakdown of the compound into its constituent parts: isonicotinic acid and octadecanol.[1] This degradation is a significant concern because the presence of these hydrolysis products can alter the physicochemical properties of your sample, leading to inconsistent and unreliable experimental outcomes. For instance, in its role as a hydrogen ionophore in pH sensors, purity is paramount for accurate measurements.[1]

Q2: What are the primary catalysts that accelerate the hydrolysis of this ester?

A: While the reaction with pure water is typically very slow, its rate is significantly increased by catalysts.[2] For this compound, the main catalysts to be aware of are:

  • Acids: In an acidic environment, the carbonyl oxygen of the ester is protonated. This protonation increases the electrophilicity (positive character) of the carbonyl carbon, making it much more susceptible to nucleophilic attack by a water molecule.[1] This type of hydrolysis is a reversible equilibrium reaction.[2]

  • Bases (Alkalis): Under basic conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the carbonyl carbon.[3] This process, known as saponification, forms a tetrahedral intermediate which then collapses, eliminating the octadecanol portion. The resulting isonicotinic acid is immediately deprotonated by the base to form a carboxylate salt. This final deprotonation step makes alkaline hydrolysis effectively irreversible.[3]

  • Divalent Metal Cations: Metal ions such as Cu(II) or Zn(II) can act as Lewis acids. They can coordinate to the nitrogen atom of the pyridine ring, which withdraws electron density from the entire molecule.[1] This inductive effect further increases the electrophilicity of the carbonyl carbon, dramatically accelerating hydrolysis.[1]

Mechanisms of Ester Hydrolysis

The following diagram illustrates the pathways for both acid- and base-catalyzed hydrolysis. Understanding these steps highlights the critical roles of H⁺ and OH⁻, reinforcing why their exclusion is key to stability.

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Ester Octadecyl Isonicotinate A_Protonation Protonated Ester A_Ester->A_Protonation + H₃O⁺ A_Protonation->A_Ester - H₃O⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonation->A_Tetrahedral + H₂O A_Tetrahedral->A_Protonation - H₂O A_Products Isonicotinic Acid + Octadecanol A_Tetrahedral->A_Products - H⁺ B_Ester Octadecyl Isonicotinate B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH⁻ B_CarboxylicAcid Isonicotinic Acid + Octadecanolate B_Tetrahedral->B_CarboxylicAcid - Octadecanolate B_Products Isonicotinate Salt + Octadecanol B_CarboxylicAcid->B_Products Proton Transfer

Caption: Acid- and base-catalyzed hydrolysis pathways for esters.

Part 2: Troubleshooting Guide: Identifying and Confirming Hydrolysis

This section provides a systematic approach to diagnosing potential degradation of your this compound stock.

Q3: My experimental results are inconsistent. What are the common signs of hydrolysis?

A: Inconsistent results are a primary indicator of reagent degradation. Other signs include:

  • Physical Appearance: A pure sample of this compound should be a well-defined solid. The appearance of oily residues or a change in texture could indicate the presence of the degradation products.

  • Solubility Changes: The formation of isonicotinic acid can alter the solubility profile of the compound, potentially causing issues in sample preparation.

  • Chromatographic Profile: If you use techniques like Thin Layer Chromatography (TLC) for routine checks, the appearance of new spots (one for isonicotinic acid, one for octadecanol) alongside the main product spot is a clear sign of degradation.

Q4: How can I definitively confirm that my sample has undergone hydrolysis?

A: Analytical validation is the most reliable way to confirm hydrolysis. Several techniques can be employed to assess the purity of your sample and identify the specific degradation products. A summary is provided in the table below, followed by a detailed protocol for HPLC analysis, a widely accessible and quantitative method.

Technique Principle Expected Observation Indicating Hydrolysis
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity for a stationary phase.A decrease in the area of the main this compound peak and the appearance of new peaks corresponding to the more polar isonicotinic acid (shorter retention time) and potentially octadecanol.
Infrared (IR) Spectroscopy Measures the absorption of infrared light by specific chemical bonds.[4]Appearance of a broad O-H stretch signal (around 3200-3550 cm⁻¹) characteristic of the carboxylic acid group in isonicotinic acid and the alcohol group in octadecanol.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects the magnetic properties of atomic nuclei.Emergence of characteristic signals for isonicotinic acid and octadecanol protons/carbons, alongside a reduction in the intensity of signals for the parent ester.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and identifies them by their mass-to-charge ratio.Detection of peaks corresponding to the molecular ions and fragmentation patterns of isonicotinic acid and octadecanol.[5]

Table 1: Analytical techniques for detecting hydrolysis of this compound.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a self-validating system to quantify the extent of hydrolysis.

  • Objective: To determine the purity of an this compound sample and quantify the presence of isonicotinic acid.

  • Materials:

    • This compound sample (and a reference standard, if available).

    • Isonicotinic acid standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA).

    • Volumetric flasks, pipettes, and autosampler vials.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% TFA. The organic-to-aqueous ratio may require optimization.

    • Standard Preparation: Prepare a stock solution of isonicotinic acid standard (e.g., 1 mg/mL) in the mobile phase. Create a calibration curve by preparing a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Instrument Setup:

      • Column: C18 reverse-phase.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detector Wavelength: ~260 nm (for the pyridine ring).

      • Column Temperature: 30°C.

    • Analysis:

      • Inject the standards to generate a calibration curve.

      • Inject the this compound sample.

    • Data Interpretation:

      • Identify the peak for this compound based on its expected retention time (it will be much longer than isonicotinic acid due to the long alkyl chain).

      • Identify the peak for isonicotinic acid by comparing its retention time to the standard.

      • Quantify the amount of isonicotinic acid in your sample using the calibration curve. Purity (%) can be calculated based on peak area ratios.

Part 3: Proactive Prevention: Best Practices for Storage and Handling

The most effective strategy is prevention. Adhering to strict storage and handling protocols will preserve the integrity of your compound for the duration of its shelf life.

Q5: What are the ideal storage conditions to ensure the long-term stability of this compound?

A: The key to preventing hydrolysis is to rigorously control the compound's environment, minimizing its exposure to water and other catalysts. The ideal storage parameters are summarized in the table below.

Parameter Recommendation Causality / Rationale
Temperature 2-8°C Lower temperatures slow down the rate of all chemical reactions, including hydrolysis. Avoid freezing, which can cause moisture to condense.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidation and, more importantly, displaces atmospheric moisture to prevent hydrolysis.[6]
Humidity As low as possible (use a desiccator) Water is a primary reactant in hydrolysis. Storing in a desiccated environment is the most critical step.[7]
Container Tightly sealed, amber glass vial A tight seal prevents moisture ingress.[8] Amber glass protects the compound from light, which can catalyze other forms of degradation.[8]

Table 2: Recommended storage conditions for this compound.

Q6: How should I handle the compound during routine lab use to minimize degradation?

A: Short-term exposure to ambient conditions during weighing and sample preparation can introduce enough moisture to initiate hydrolysis. Follow this workflow to maintain compound integrity.

HandlingWorkflow Start Receive Compound Equilibrate Allow container to reach room temperature in a desiccator (prevents condensation) Start->Equilibrate InertAtmosphere Open and handle quickly, ideally under an inert gas stream (e.g., in a glovebox or using a nitrogen blanket) Equilibrate->InertAtmosphere Weigh Weigh the required amount InertAtmosphere->Weigh Seal Immediately purge vial headspace with inert gas and seal tightly Weigh->Seal End Use Weighed Sample Weigh->End Store Return to long-term storage (2-8°C, dark, desiccated) Seal->Store

Caption: Recommended workflow for handling moisture-sensitive compounds.

Part 4: Frequently Asked Questions (FAQs)

Q7: I've confirmed my sample is partially hydrolyzed. Can it be salvaged?

A: While prevention is always the best approach, purification is sometimes possible. For partial hydrolysis, you can attempt to repurify the material using column chromatography (silica gel with a hexane/ethyl acetate gradient) or recrystallization from a non-protic solvent system.[1] However, you must first assess if the time and resources required for repurification are justified compared to purchasing a new, validated lot.

Q8: Does the pyridine ring in this compound make it more or less stable to hydrolysis compared to other esters?

A: The pyridine ring, specifically the nitrogen atom, makes the ester more susceptible to hydrolysis. The nitrogen atom is electron-withdrawing, which pulls electron density away from the ester's carbonyl group.[1] This effect increases the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophilic attack by water. This is a key reason why stringent storage conditions are so critical for this particular molecule.

Q9: My laboratory is located in a high-humidity environment. Are there extra precautions I should take?

A: Yes. In environments with high ambient humidity, standard precautions may not be sufficient.

  • Use a Glovebox: For maximum protection, store and handle the compound exclusively within a glovebox with a controlled inert atmosphere.

  • Dedicated Desiccators: Store the primary container within a well-maintained desiccator cabinet. Ensure the desiccant is regularly regenerated or replaced.

  • Small Aliquots: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the environment.

References

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022-10-27). [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • This compound | C24H41NO2 | CID 517813 - PubChem - NIH. [Link]

  • Any procedure for the esterification of isonicotinic acid? - ResearchGate. (2017-03-17). [Link]

  • Ester Hydrolysis - A Level Chemistry Revision Notes - Save My Exams. (2024-10-26). [Link]

  • High-chain fatty acid esters of myristyl alcohol with even carbon number: Novel organic phase change materials for thermal energy storage - 1 | Request PDF - ResearchGate. (2025-08-05). [Link]

  • US3192220A - Reduction of isonicotinic acid esters - Google P
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. [Link]

  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PMC. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025-10-16). [Link]

  • The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+. (2023-09-25). [Link]%20alcohol%20and%20a%20carboxylic%20acid%20b)%20alkene%20and%20a%20carboxylic%20acid%20c)%20alkyne%20and%20a%20carboxylic%20acid%20d)%20alkane%20and%20a%20carboxylic%20acid)

  • Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years - Agronomy Research. (2021-11-15). [Link]

  • CA2523190C - Process for the preparation of nicotinaldehydes - Google P
  • Shelf-Life & Storage Conditions - Astro Chemical. [Link]

  • Isonicotinate | C6H4NO2- | CID 3963005 - PubChem - NIH. [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (2025-08-05). [Link]

  • Reducing Crosslinking: Your Guide to Picking the Right RXL® Solution | GELITA. [Link]

  • Methyl isonicotinate - Wikipedia. [Link]

  • Chemical Storage and Shelf Life - ILT - Integrated Liner Technologies. (2023-09-30). [Link]

Sources

How to resolve poor solubility of Octadecyl isonicotinate in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Poor Solubility in Experimental Assays

Welcome to the technical support center for Octadecyl isonicotinate. As Senior Application Scientists, we understand that realizing the full potential of a novel compound can be challenged by its physicochemical properties. This compound, with its long lipophilic octadecyl chain, presents significant solubility hurdles in the aqueous environments typical of biological assays.

This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to overcome these challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for your research.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is an ester of isonicotinic acid and octadecanol. Its structure is characterized by a hydrophilic pyridine head group and a long, hydrophobic C18 alkyl tail. This amphipathic nature is the primary reason for its poor water solubility. The long hydrocarbon chain dominates the molecule's properties, making it highly lipophilic and prone to precipitation in aqueous solutions.

PropertyImplication for Solubility
Molecular Formula C₂₄H₄₁NO₂
Molecular Weight 375.6 g/mol
Structure Long C18 alkyl chain (hydrophobic) attached to an isonicotinate (hydrophilic) head group.
Predicted logP High (indicating strong lipophilicity)[1]
Aqueous Solubility Very low (predicted)

Frequently Asked Questions (FAQs)

Q1: Why does my this compound, dissolved in DMSO, precipitate when I add it to my aqueous assay buffer or cell culture medium?

This is a common phenomenon known as "solvent-shift" precipitation. While this compound may be soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[2], this solvent is fully miscible with water. When you introduce the DMSO stock solution into an aqueous environment, the DMSO rapidly disperses, and the local solvent environment around the this compound molecules abruptly changes from organic to aqueous. Given its hydrophobic nature, the compound is no longer soluble and crashes out of the solution, leading to precipitation.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 1%, with many sensitive cell lines requiring concentrations below 0.5% or even 0.1% to avoid cytotoxicity and other off-target effects. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q3: Can I heat the solution to dissolve the this compound?

Gentle warming can aid in the initial dissolution in an organic solvent. However, be cautious, as excessive heat can degrade the compound. Furthermore, dissolving it in an aqueous buffer at a high temperature does not guarantee it will remain in solution upon cooling to the assay temperature (e.g., 37°C). It is likely to precipitate out as the solution cools.

Troubleshooting Guide: Step-by-Step Strategies to Enhance Solubility

If you are encountering solubility issues with this compound, we recommend a systematic approach to finding the optimal solubilization strategy for your specific assay.

Strategy 1: The Co-Solvent Approach

The most straightforward method is to use a water-miscible organic solvent to prepare a concentrated stock solution.

  • Recommended Co-solvents:

    • Dimethyl Sulfoxide (DMSO): An excellent solvent for many organic compounds[2].

    • Ethanol: A good alternative, though sometimes less effective for highly lipophilic compounds.

A Prepare a High-Concentration Stock Solution (e.g., 10-50 mM in 100% DMSO or Ethanol) B Gently warm and vortex/sonicate to ensure complete dissolution. A->B C Perform Serial Dilutions in 100% of the same co-solvent. B->C D Add a small volume of the diluted stock to the final aqueous assay medium. (Aim for final co-solvent conc. <1%) C->D E Visually inspect for precipitation immediately and after incubation at assay temperature. D->E F Run a vehicle control with the same final concentration of the co-solvent. E->F

Caption: Workflow for using co-solvents.

  • Why this works: The co-solvent maintains a favorable local environment for the hydrophobic molecule.

  • Key consideration: The final concentration of the co-solvent in your assay is critical. High concentrations can be toxic to cells or inhibit enzyme activity. Always include a vehicle control (assay medium + co-solvent) in your experiments.

Strategy 2: Utilizing Surfactants (Detergents)

Surfactants are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively solubilizing them.

  • Recommended Surfactants:

    • Tween® 20 (Polysorbate 20): A non-ionic surfactant, generally considered mild and less likely to denature proteins.

    • Triton™ X-100: Another non-ionic surfactant, effective but can interfere with some assays.

SurfactantTypical CMC
Tween® 20~0.06 mM (in water)[3]
Triton™ X-100~0.2-0.9 mM (in water)

Note: CMC values can be affected by temperature, pH, and the presence of other molecules in the medium.

  • Prepare a stock solution of the surfactant (e.g., 10% w/v) in water or your assay buffer.

  • Prepare a high-concentration stock of this compound in a co-solvent (e.g., 10 mM in DMSO).

  • In a separate tube, prepare your assay buffer containing the surfactant at a concentration several-fold higher than its CMC (e.g., 0.1% - 1% w/v).

  • Slowly add the this compound stock solution to the surfactant-containing buffer while vortexing. This gradual addition allows for the efficient incorporation of the compound into the micelles.

  • Allow the solution to equilibrate for at least 30 minutes before use.

  • Why this works: The hydrophobic tail of this compound is sequestered within the hydrophobic core of the micelles, while the hydrophilic exterior of the micelles allows them to remain dispersed in the aqueous medium.

  • Key consideration: Surfactants can interfere with certain assays. For example, they can denature proteins at high concentrations and may affect cell membrane integrity. Non-ionic surfactants are generally preferred for biological assays as they are less harsh than ionic surfactants[4].

Strategy 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate "guest" molecules like this compound, forming a water-soluble inclusion complex.

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. The cavity size of β-cyclodextrins is generally suitable for molecules with aromatic rings and alkyl chains.

    • Methyl-β-cyclodextrin (M-β-CD): Also effective, but can be more toxic to cells due to its ability to extract cholesterol from cell membranes.

A Prepare an aqueous solution of HP-β-cyclodextrin (e.g., 10-40% w/v). B Add powdered this compound directly to the cyclodextrin solution. A->B C Stir or sonicate the mixture vigorously for several hours or overnight at room temperature. B->C D Centrifuge or filter the solution to remove any undissolved compound. C->D E The clear supernatant contains the water-soluble inclusion complex. D->E F Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV). E->F

Caption: Workflow for cyclodextrin solubilization.

  • Why this works: The hydrophobic octadecyl chain of the compound is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble[5].

  • Key consideration: The stoichiometry of the complex (drug-to-cyclodextrin ratio) is important for optimal solubilization[5]. It is often necessary to use a molar excess of the cyclodextrin. At high concentrations, some cyclodextrins can be toxic to cells[6].

Validation and Best Practices

Regardless of the method chosen, it is imperative to validate the solubility and stability of this compound in your final assay medium.

  • Visual Inspection: Always check for cloudiness or precipitate, both immediately after preparation and after incubation under assay conditions.

  • Microscopy: For cell-based assays, inspect the wells under a microscope to look for compound precipitation, which can appear as crystalline structures.

  • Analytical Validation: For critical applications, the concentration of the solubilized compound should be confirmed analytically (e.g., by HPLC) after a "mock" incubation to ensure it remains in solution over the time course of the experiment[7].

  • Control Experiments: Always include appropriate vehicle controls (e.g., medium with co-solvent, surfactant, or cyclodextrin) to account for any effects of the solubilizing agents themselves on the assay readout.

By systematically applying and validating these strategies, you can successfully overcome the solubility challenges of this compound and obtain reliable, reproducible data in your experimental assays.

References

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. (2024). Journal of Medicinal Chemistry.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. (2009).
  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2016). Research Journal of Pharmacognosy.
  • Cellular Effects of Cyclodextrins: Studies on HeLa Cells. (2022). PubMed Central.
  • The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Interactions between surfactants and hydrolytic enzymes. (2018). PubMed.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016).
  • Conductometric study of sodium dodecyl sulfate - nonionic surfactant (Triton X-100, Tween 20, Tween 60, Tween 80 or Tween 85) mixed micelles in aqueous solution. (2012).
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved January 24, 2026, from [Link]

  • Assay and Stability Testing. (n.d.). Kinam Park. Retrieved January 24, 2026, from [Link]

  • Thermal shift assay. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2017).
  • Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved January 24, 2026, from [Link]

  • CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. (2008).
  • A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods. (2023). MDPI.
  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 24, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. (n.d.). Retrieved January 24, 2026, from [Link]

  • Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • A new approach to the preparation of inclusion complexes with cyclodextrins and study of their stability by molecular dynam. (2023). Sciforum.
  • Poly(styrene-alt-maleic acid)-assisted Membrane Solubilization for Improved Immobilization and Catalytic Performance of Soybean Lipolytic Enzymes in Electrospun Poly(vinyl alcohol) Fibers. (2024). ACS Omega.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2011).
  • Conductometric study of sodium dodecyl sulfate–nonionic surfactant (Triton X-100, Tween 20, Tween. (n.d.). CORE. Retrieved January 24, 2026, from [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research.
  • Biofilm Formation in Aspergillus fumigatus: A Comparative Study of Strains from Different Origins. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Detergents: Triton X-100, Tween-20, and More: Type Chemicals. (2021). Scribd.
  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. (2022). RSC Publishing.
  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. (2009).
  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. (2022). MDPI.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004).
  • How to check the Drug solubility DMSO solvent ..? (2015).
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2013).

Sources

Technical Support Center: Octadecyl Isonicotinate Purification

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for octadecyl isonicotinate (CAS 103225-02-1). As a critical lipophilic compound, particularly valued as a hydrogen ionophore in the fabrication of potentiometric pH sensors, achieving high purity is paramount for reproducible and accurate experimental outcomes[1]. The unique structure of this long-chain ester, combining a polar pyridine head with a long, nonpolar alkyl tail, presents specific challenges during purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from frequently asked questions that offer quick insights to detailed troubleshooting protocols for more persistent issues. Our goal is to not only provide procedures but also to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

General Purity & Impurity Removal

Q1: What are the most common impurities I should expect after a typical esterification synthesis of this compound?

A: Following a standard Fischer esterification of isonicotinic acid and octadecanol, the primary impurities in your crude product will almost always be the unreacted starting materials:

  • Isonicotinic Acid: A polar, acidic compound.

  • Octadecanol: A nonpolar, long-chain fatty alcohol.

A secondary, but significant, impurity can be water, which can lead to hydrolysis of the ester product back into the starting materials, especially under acidic or basic conditions[1]. If a different synthetic route was used, such as a palladium-catalyzed alkoxycarbonylation, you might also encounter byproducts from side reactions like homocoupling[1].

Q2: How can I effectively remove unreacted isonicotinic acid from my crude product?

A: The most straightforward method is an aqueous basic wash. Isonicotinic acid, with its carboxylic acid group, will react with a mild base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for its selective removal from the organic phase where your lipophilic product resides.

  • The Chemistry:

    • Isonicotinic Acid (R-COOH) + NaHCO₃ → Isonicotinate Salt (R-COO⁻Na⁺) + H₂O + CO₂

  • Why it Works: The resulting salt is ionic and therefore highly soluble in the aqueous phase, while your nonpolar ester product remains in the organic solvent. See Protocol 1 for a detailed procedure.

Q3: I've performed a basic wash, but my NMR still shows octadecanol. What is the best way to remove this fatty alcohol?

A: Octadecanol is challenging because its polarity and solubility are very similar to your target compound, this compound. This makes simple extraction ineffective. The two most reliable methods are:

  • Flash Column Chromatography: This is the most robust method. A carefully selected solvent system can effectively separate the slightly more polar alcohol from the ester. A gradient elution from a nonpolar solvent (like hexane) to a slightly more polar mixture (like hexane/ethyl acetate) is typically effective[1]. See Protocol 2 for optimization details.

  • High-Vacuum Distillation: If your equipment allows, you can potentially remove the octadecanol under high vacuum. However, the high boiling points of both the alcohol and the product require precise temperature and pressure control to avoid co-distillation or degradation[1]. This method is generally less preferred in a lab setting than chromatography unless performed on a large scale.

Chromatography Troubleshooting

Q4: My product is streaking on the silica TLC plate and I'm getting poor separation during column chromatography. What's happening?

A: Streaking is often caused by the basic nature of the pyridine nitrogen in your product interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption and poor elution.

  • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (NEt₃) or pyridine to your hexane/ethyl acetate solvent system will neutralize the active sites on the silica. This allows your compound to elute cleanly and form well-defined spots/bands, dramatically improving separation.

Q5: I'm struggling to separate my product from a very nonpolar impurity. Even in 100% hexane, both compounds move. What are my options?

A: This is a classic challenge with lipophilic compounds[2]. If a nonpolar impurity is co-eluting with your product even in highly nonpolar solvents, you may need to switch your stationary phase.

  • Recommendation: Consider using Reversed-Phase Flash Chromatography . In this technique, you use a nonpolar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., a gradient of water/methanol or water/acetonitrile)[3]. In this system, the elution order is inverted: your highly lipophilic product will be retained more strongly than less lipophilic impurities, often providing excellent separation that is impossible to achieve on normal-phase silica.

Recrystallization Troubleshooting

Q6: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming solid crystals. How can I fix this?

A: "Oiling out" occurs when the solubility of a compound in a solvent decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice. This is common for waxy or greasy solids.

  • Primary Cause: The cooling rate is too fast, or the solvent is too poor (dissolves the compound too well when hot and not nearly well enough when cold).

  • Solutions:

    • Slow Down the Cooling: After dissolving your compound in the hot solvent, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool can help. Only after it has reached room temperature should you move it to an ice bath[4][5].

    • Use a Two-Solvent System: This is often the best solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexane or ethanol) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. See Protocol 3 for a detailed guide.

Troubleshooting Guides & Protocols

Workflow for Post-Synthesis Purification

The following diagram outlines the decision-making process for purifying crude this compound after the initial synthesis.

G crude Crude Reaction Mixture workup Step 1: Aqueous Basic Wash (e.g., sat. NaHCO₃ soln.) crude->workup extract Extract with Organic Solvent (e.g., EtOAc, DCM) & Dry workup->extract concentrate Concentrate Under Vacuum extract->concentrate crude_pure Crude Purified Product concentrate->crude_pure tlc Step 2: TLC Analysis crude_pure->tlc decision Assess Impurity Profile tlc->decision col_chrom Option A: Flash Column Chromatography decision->col_chrom Multiple impurities or very close spots recrys Option B: Recrystallization decision->recrys One major product, minor impurities final_product Pure this compound col_chrom->final_product recrys->final_product

Caption: General purification workflow for this compound.

Protocol 1: Aqueous Wash for Isonicotinic Acid Removal

This protocol is designed as the first step after your synthesis is complete to remove the primary acidic impurity.

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude product is a good starting point.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Second Wash: Repeat the wash with a fresh portion of NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and salts.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of isonicotinic acid.

Protocol 2: Optimized Flash Column Chromatography

This protocol provides a robust method for separating this compound from octadecanol and other nonpolar impurities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate. Your goal is to find a system where the Rf of your product is approximately 0.25-0.35, and there is clear separation from other spots.

    • Expert Tip: If streaking occurs, pre-treat your TLC plate by eluting it once in 99:1 DCM:NEt₃, drying it, and then using it for your analysis.

  • Column Packing:

    • Use a slurry packing method for the best results. Wet the silica gel with your initial, most nonpolar solvent (e.g., 100% hexane).

    • Pour the slurry into your column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method prevents band broadening and improves separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a nonpolar solvent (e.g., 100% Hexane or 98:2 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 2% EtOAc in Hexane up to 15-20% EtOAc in Hexane.

    • Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Recommendation for this compound Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane / Ethyl Acetate GradientGood balance of polarity to elute both nonpolar and moderately polar compounds.
Mobile Phase Modifier 0.5-1% Triethylamine (NEt₃)Prevents peak tailing by neutralizing acidic silanol groups on the silica surface.
Loading Method Dry LoadingEnsures a narrow sample band, leading to sharper peaks and better resolution.
Protocol 3: Two-Solvent Recrystallization for Waxy Solids

This method is ideal for inducing crystallization when the product tends to "oil out."

  • Select Solvents: Choose a solvent pair: one "good" solvent that dissolves the compound well (e.g., DCM, Acetone, EtOAc) and one "poor" solvent where it is sparingly soluble (e.g., Hexane, Methanol, Ethanol)[1][6].

  • Dissolution: Place the impure solid in a flask and add the minimum volume of the hot "good" solvent required to fully dissolve it. Keep the solution heated and stirred.

  • Induce Saturation: While maintaining the heat, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-clarify: Add 1-2 drops of the hot "good" solvent to make the solution clear again. At this point, the solution is perfectly saturated.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal yield[5].

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Purity Assessment & Data Interpretation

Confirming the purity and identity of your final product is a critical final step.

NMR Spectroscopy

Below are the expected approximate chemical shifts for this compound and its common impurities.

Compound Proton (¹H NMR) Approximate δ (ppm) Carbon (¹³C NMR) Approximate δ (ppm)
This compound Pyridine-H (α to N)8.7C=O165
Pyridine-H (β to N)7.8Pyridine-C (α to N)150
-O-CH₂ -4.3 (triplet)Pyridine-C (γ to C=O)142
Alkyl Chain (-CH₂-)n1.2-1.4 (broad)Pyridine-C (β to N)122
Terminal -CH₃0.9 (triplet)-O-CH₂ -66
Isonicotinic Acid Pyridine-H (α to N)8.8C=O167
Pyridine-H (β to N)8.0--
-COOH>11 (very broad)--
Octadecanol -CH₂ -OH3.6 (triplet)-CH₂ -OH63
Alkyl Chain (-CH₂-)n1.2-1.4 (broad)--
Terminal -CH₃0.9 (triplet)--

Note: Shifts are approximate and can vary based on the solvent used.

Chromatographic and Mass Spectrometric Analysis
  • HPLC: For purity validation, High-Performance Liquid Chromatography (HPLC) with a C18 column is an excellent method[1]. A pure sample should show a single major peak. Quantify purity by integrating the peak area.

  • GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity analysis of fatty acid esters[7]. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (375.6 g/mol )[8].

References

  • Benchchem. (n.d.). This compound | Hydrogen Ionophore IV. Retrieved from a URL provided by the grounding tool.
  • Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from a URL provided by the grounding tool.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517813, this compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251859, Octadecyl nicotinate. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Zarubica, A. R., & Wuest, W. M. (2020). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Journal of Medicinal Chemistry.
  • Valko, K. (2016). A story of peptides, lipophilicity and chromatography – back and forth in time. RSC Advances. PMC - NIH. Retrieved from [Link]

  • Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Metabolites. PMC - NIH. Retrieved from [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2017). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Vassar. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of Octadecyl Isonicotinate-Based Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for octadecyl isonicotinate-based electrodes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you enhance the stability and performance of your chemically modified electrodes, ensuring reliable and reproducible results in your electrochemical experiments.

Introduction to this compound Electrodes

This compound is a long-chain alkyl ester containing a pyridine functional group. When used to modify an electrode surface, it can form a well-ordered self-assembled monolayer (SAM) or a Langmuir-Blodgett (LB) film.[1] The long octadecyl chain contributes to the formation of a densely packed, hydrophobic barrier, while the isonicotinate headgroup, with its nitrogen atom, can act as a coordination site for metal ions or participate in other specific interactions.[2] These characteristics make this compound-modified electrodes promising candidates for various sensing applications, including the detection of heavy metal ions through stripping voltammetry.[2][3]

However, the stability of these modified surfaces can be a critical factor influencing their performance and lifespan. This guide will address common stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound-based electrodes?

A1: Instability in these electrodes can arise from several factors:

  • Desorption of the Monolayer: The this compound molecules can gradually detach from the electrode surface, especially in harsh chemical environments or at extreme potentials.

  • Oxidative or Reductive Degradation: The isonicotinate group or the alkyl chain can be susceptible to electrochemical oxidation or reduction at certain potentials, leading to a loss of function.

  • Mechanical Instability: The monolayer can be physically damaged by scratching, abrasion, or vigorous stirring.

  • Fouling: The electrode surface can become contaminated with byproducts of the electrochemical reaction or other species in the sample matrix, blocking active sites.

  • Influence of pH: The protonation state of the pyridine nitrogen is pH-dependent, which can affect its interaction with the electrode surface and the target analyte, potentially leading to instability outside of an optimal pH range.

Q2: How can I tell if my this compound-modified electrode is unstable?

A2: Signs of electrode instability include:

  • Signal Drift: A continuous and unidirectional change in the baseline or peak current/potential over time.

  • Poor Reproducibility: Inconsistent results between consecutive measurements or when using different electrodes prepared with the same method.

  • Decreased Sensitivity: A gradual reduction in the signal response to the analyte of interest.

  • Changes in the Cyclic Voltammogram (CV): An increase in the background current, a decrease in the peak currents, or a shift in the peak potentials of a redox probe (like ferricyanide) can indicate changes in the monolayer integrity.

Q3: What is the expected operational lifespan of an this compound-based electrode?

A3: The lifespan of the electrode is highly dependent on the experimental conditions, including the solvent, electrolyte, pH, potential window, and the nature of the analyte. With proper handling and storage, a well-prepared electrode can be stable for several days to weeks for intermittent use in non-aggressive media.[4] However, for continuous monitoring or in complex matrices, the lifespan may be shorter.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound-based electrodes.

Issue 1: No or Low Signal Response
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete Monolayer Formation 1. Verify the cleanliness of the substrate before modification. 2. Ensure the concentration of the this compound solution is adequate. 3. Increase the incubation time for self-assembly.A clean and uniform substrate is essential for the formation of a well-ordered monolayer. Insufficient concentration or time may result in a sparse or disordered film with poor sensing capabilities.
Incorrect Potential Window 1. Consult literature for the appropriate potential range for your analyte. 2. Run a cyclic voltammogram over a wider potential range to identify the redox peaks of your analyte.The electrochemical reaction of the analyte occurs at a specific potential. If the applied potential window does not encompass this, no signal will be observed.
Inactive Analyte 1. Confirm the concentration and purity of your analyte standard. 2. Check the pH of the solution, as it can affect the analyte's redox activity.An incorrect analyte concentration or the presence of impurities can lead to a weak or absent signal. The redox potential of many analytes is pH-dependent.
Issue 2: Signal Drift and Poor Reproducibility
Possible Cause Troubleshooting Step Scientific Rationale
Monolayer Desorption/Rearrangement 1. Allow the electrode to equilibrate in the electrolyte solution for a stable period before measurement. 2. Avoid extreme potentials and pH values. 3. Consider cross-linking the monolayer if compatible with your application.The monolayer may undergo a period of rearrangement upon immersion in the electrolyte. Extreme electrochemical conditions can overcome the forces holding the monolayer to the surface, leading to its gradual removal.
Temperature Fluctuations 1. Use a thermostated electrochemical cell. 2. Allow all solutions to reach thermal equilibrium before use.The kinetics of electrochemical reactions and the stability of the monolayer are temperature-dependent. Fluctuations can cause variations in the measured signal.
Reference Electrode Instability 1. Check the filling solution of the reference electrode. 2. Ensure the porous frit is not clogged.A stable reference electrode is crucial for accurate and reproducible potential measurements. Any drift in the reference potential will manifest as a drift in the measured signal.
Issue 3: High Background Current and Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Step Scientific Rationale
Electrode Surface Contamination 1. Use high-purity solvents and electrolytes. 2. Deaerate the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.Impurities in the electrolyte can undergo redox reactions at the electrode surface, contributing to the background current. Dissolved oxygen is electrochemically active and a common source of high background signals.
Incomplete Monolayer Coverage 1. Optimize the monolayer formation protocol (see Issue 1). 2. Characterize the monolayer using techniques like Electrochemical Impedance Spectroscopy (EIS) or CV with a redox probe.Defects in the monolayer expose the underlying electrode material, which can lead to higher background currents and non-specific interactions.
Electrochemical Interference 1. Analyze a blank sample (without the target analyte) to identify potential interfering species. 2. If interferences are present, consider sample pretreatment steps (e.g., filtration, extraction).Other components in the sample matrix may be electroactive in the same potential window as the analyte, leading to overlapping signals and a high background.

Experimental Protocols

Protocol 1: Fabrication of an this compound-Modified Gold Electrode via Self-Assembly

This protocol describes a general procedure for modifying a gold electrode.

Materials:

  • Gold electrode (disk or wire)

  • This compound

  • Absolute ethanol (or another suitable solvent like chloroform or dichloromethane)

  • Polishing materials (e.g., alumina slurries of different particle sizes)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Electrode Cleaning:

    • Polish the gold electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water between each polishing step.

    • Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cleaning (Optional but Recommended):

    • Perform cyclic voltammetry on the cleaned electrode in a 0.5 M H₂SO₄ solution over a potential range of -0.2 V to +1.5 V (vs. Ag/AgCl) until a stable and characteristic voltammogram for clean gold is obtained.

    • Rinse the electrode with deionized water and dry with nitrogen.

  • Monolayer Formation:

    • Prepare a 1-10 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold electrode in the this compound solution.

    • Incubate for 12-24 hours at room temperature in a sealed container, preferably under a nitrogen atmosphere to prevent oxidation.

  • Rinsing and Drying:

    • Remove the electrode from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the modified electrode under a gentle stream of nitrogen.

  • Characterization (Recommended):

    • Use techniques like cyclic voltammetry or electrochemical impedance spectroscopy with a redox probe (e.g., K₃[Fe(CN)₆]/K₄[Fe(CN)₆]) to confirm the formation and integrity of the monolayer.

Protocol 2: Stability Assessment using Cyclic Voltammetry

Procedure:

  • Record the cyclic voltammogram of the modified electrode in the electrolyte solution without the analyte to establish a baseline.

  • Perform continuous cycling over the desired potential range for an extended period (e.g., 50-100 cycles).

  • Periodically record the CV and monitor for changes in the background current, peak potentials, and peak currents of any redox features.

  • A stable electrode will show minimal changes in its CV profile over multiple cycles.

Visualizations

Electrode_Fabrication_Workflow cluster_prep Electrode Preparation cluster_mod Monolayer Formation cluster_char Characterization & Use start Start: Bare Gold Electrode polish Mechanical Polishing (Alumina Slurry) start->polish rinse1 Rinse with DI Water polish->rinse1 sonicate Sonicate in Water & Ethanol rinse1->sonicate dry1 Dry with Nitrogen sonicate->dry1 electro_clean Electrochemical Cleaning (e.g., in H₂SO₄) dry1->electro_clean rinse2 Rinse and Dry electro_clean->rinse2 immerse Immerse Electrode (12-24 hours) rinse2->immerse prepare_sol Prepare Octadecyl Isonicotinate Solution prepare_sol->immerse rinse3 Rinse with Ethanol immerse->rinse3 dry2 Dry with Nitrogen rinse3->dry2 characterize Electrochemical Characterization (CV, EIS) dry2->characterize end Ready for Experiment characterize->end

Caption: Workflow for the fabrication of an this compound-modified electrode.

Troubleshooting_Logic cluster_check Initial Checks cluster_electrode Electrode-Specific Troubleshooting cluster_exp Experimental Parameter Optimization issue Electrode Performance Issue (e.g., Signal Drift, Low Sensitivity) check_setup Verify Electrochemical Setup (Connections, Reference Electrode) issue->check_setup check_solutions Confirm Solution Integrity (Concentration, Purity, pH) issue->check_solutions assess_monolayer Assess Monolayer Integrity (CV with Redox Probe, EIS) check_setup->assess_monolayer If setup is OK check_solutions->assess_monolayer If solutions are OK re_fabricate Re-fabricate Electrode (Optimize Cleaning & Incubation) assess_monolayer->re_fabricate If monolayer is faulty optimize_potential Optimize Potential Window assess_monolayer->optimize_potential If monolayer is intact test_stability Perform Stability Test (Continuous CV Cycling) re_fabricate->test_stability control_temp Control Temperature optimize_potential->control_temp sample_pretreatment Consider Sample Pretreatment control_temp->sample_pretreatment

Caption: A logical workflow for troubleshooting common issues with modified electrodes.

References

  • Electrochemical Sensors, Biosensors, and Optical Sensors for the Detection of Opioids and Their Analogs: Pharmaceutical, Clinical, and Forensic Applications. MDPI. Available at: [Link]

  • Electrochemical pesticide sensor based on Langmuir–Blodgett film of cobalt phthalocyanine-anthraquinone hybrid. ResearchGate. Available at: [Link]

  • Recent Progress in the Applications of Langmuir–Blodgett Film Technology. MDPI. Available at: [Link]

  • Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. MDPI. Available at: [Link]

  • Acousto-Electronic Sensor Based on Langmuir-Blodgett Films of Tetra-Tert-Butylphthalocyaninate Zinc for Chemical Vapor Detection. MDPI. Available at: [Link]

  • Advances in Enzyme-Based Biosensors for Pesticide Detection. MDPI. Available at: [Link]

  • A Comparative Study of Optical Sensing Methods for Colourimetric Bio/Chemical Detection: Cost, Scale, and Performance. MDPI. Available at: [Link]

  • Addressing the practicalities of anodic stripping voltammetry for heavy metal detection: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • Development of an electrochemical metal-ion biosensor using self-assembled peptide nanofibrils. PubMed. Available at: [Link]

  • Stripping voltammetric determination of copper ions using a graphite-based electrochemical sensor modified with pyrocatechol violet. Chemical Review and Letters. Available at: [Link]

  • An Electrochemical Immunosensor Based on a Self-Assembled Monolayer Modified Electrode for Label-Free Detection of α-Synuclein. MDPI. Available at: [Link]

  • Voltammetry for Onsite Simultaneous Metal Analysis. ResearchGate. Available at: [Link]

  • Langmuir–Blodgett Films with Immobilized Glucose Oxidase Enzyme Molecules for Acoustic Glucose Sensor Application. MDPI. Available at: [Link]

  • Electrochemical Sensors Based on Self-Assembling Peptide/Carbon Nanotube Nanocomposites for Sensitive Detection of Bisphenol A. MDPI. Available at: [Link]

  • Coupling of Anodic Stripping Voltammetry with Sampled-Current Voltammetry on an Electrode Array: Application to Lead Detection. MDPI. Available at: [Link]

  • Recent Achievements in Electrochemical and Surface Plasmon Resonance Aptasensors for Mycotoxins Detection. MDPI. Available at: [Link]

  • Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors. MDPI. Available at: [Link]

  • Development of an Electrochemical Meta-Ion Biosensor Using Self-Assembled Peptide Nanofibrils. ResearchGate. Available at: [Link]

  • Chemosensors, Volume 12, Issue 11 (November 2024) – 22 articles. MDPI. Available at: [Link]

Sources

Technical Support Center: Synthesis of Long-Chain Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of long-chain esters in a practical question-and-answer format.

Question 1: My Fischer esterification reaction is showing low conversion, even after prolonged reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Fischer esterification of long-chain carboxylic acids is a frequent challenge, often stemming from the reaction's equilibrium nature and the physical properties of the substrates.

  • Causality: The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water, typically under acidic catalysis.[1][2] The accumulation of water can drive the equilibrium back towards the starting materials, thus limiting the yield.[1][3] Furthermore, the long, nonpolar alkyl chains of the reactants can lead to poor solubility and steric hindrance, slowing down the reaction rate.

  • Troubleshooting Steps:

    • Water Removal: The most critical factor is the continuous removal of water as it is formed. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or benzene that forms an azeotrope with water is a classic and effective method.[1] The water is collected in the trap, effectively shifting the equilibrium towards the product side.

      • Dessicants: The use of molecular sieves can also be effective in removing water from the reaction mixture.

    • Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive alcohol, can also shift the equilibrium to favor ester formation.[4]

    • Catalyst Choice and Concentration: While common strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective, their concentration can be optimized.[5] Insufficient catalyst will result in a slow reaction, while excessive amounts can lead to side reactions like dehydration of the alcohol or charring. Solid acid catalysts, such as Amberlyst-16, are also a good alternative, simplifying purification.[5]

    • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful of the boiling points of your reactants and the potential for side reactions at higher temperatures. A semi-continuous reactor operating at temperatures above the boiling point of water and the alcohol can be highly efficient as it facilitates continuous water removal.[3]

Question 2: I am observing the formation of an unknown, waxy solid by-product in my Steglich esterification of a long-chain alcohol. What could this be and how can I prevent it?

Answer:

The formation of a waxy solid in a Steglich esterification is often due to side reactions involving the coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), or the catalyst, 4-dimethylaminopyridine (DMAP).

  • Causality: The primary by-product of the Steglich esterification is N,N'-dicyclohexylurea (DCU), which is a white solid with limited solubility in many organic solvents.[6] However, another potential side product is an N-acylurea, formed by the acyl migration from the O-acylisourea intermediate. This N-acylurea is often a waxy solid and its formation is more prevalent in the absence of a good nucleophile (the alcohol).[6]

  • Troubleshooting Workflow:

    Steglich_Troubleshooting start Waxy By-product Observed check_dcu Is the by-product primarily DCU? start->check_dcu prevent_n_acylurea Optimize reaction conditions to prevent N-acylurea formation check_dcu->prevent_n_acylurea No dcu_removal Improve DCU removal check_dcu->dcu_removal Yes add_dmap Ensure sufficient DMAP is present prevent_n_acylurea->add_dmap temp_control Maintain low reaction temperature (0 °C to RT) prevent_n_acylurea->temp_control filtration Filter the reaction mixture dcu_removal->filtration solvent_choice Choose a solvent where DCU has low solubility (e.g., DCM, ethyl acetate) dcu_removal->solvent_choice final_product Pure Long-Chain Ester add_dmap->final_product temp_control->final_product filtration->final_product solvent_choice->final_product

    Caption: Troubleshooting workflow for waxy by-product in Steglich esterification.

  • Preventative Measures:

    • Catalyst is Key: DMAP acts as an acyl transfer agent, forming a reactive amide intermediate that reacts rapidly with the alcohol, thus minimizing the formation of the N-acylurea side product.[6] Ensure you are using a catalytic amount (typically 5 mol%) of DMAP.

    • Reaction Temperature: Running the reaction at a lower temperature (starting at 0 °C and slowly warming to room temperature) can help control the reaction rate and minimize side reactions.[7]

    • Order of Addition: Adding the DCC slowly to the cooled mixture of the carboxylic acid, alcohol, and DMAP can also help prevent the accumulation of the O-acylisourea intermediate.[7]

  • Purification: If the waxy by-product has already formed, purification can be challenging. Filtration is the primary method for removing the insoluble DCU. If the N-acylurea is also present, column chromatography may be necessary.

Question 3: My transesterification reaction of a triglyceride with methanol is incomplete, and I'm having trouble separating my final product from the glycerol by-product. What should I do?

Answer:

Incomplete transesterification and difficult separation are common hurdles, especially when dealing with feedstocks containing high levels of free fatty acids (FFAs) and water.[3]

  • Causality:

    • Incomplete Reaction: The presence of water and FFAs in the triglyceride source can consume the alkaline catalyst (e.g., sodium or potassium hydroxide) through saponification (soap formation).[3] This reduces the catalyst's effectiveness in the transesterification reaction.

    • Separation Issues: The soap formed from the reaction of FFAs with the catalyst acts as an emulsifier, making the separation of the ester (biodiesel) and glycerol layers difficult.[3]

  • Troubleshooting and Optimization:

ParameterRecommended ActionRationale
Feedstock Quality Pretreat the oil to reduce FFA and water content.Minimizes soap formation and catalyst consumption.[3]
Catalyst Use a two-step esterification-transesterification process for high FFA oils.An initial acid-catalyzed esterification converts FFAs to esters before the base-catalyzed transesterification.[3]
Molar Ratio Optimize the methanol to oil molar ratio.A significant excess of methanol is required to drive the reaction towards completion.
Mixing Ensure vigorous mixing.Improves the contact between the immiscible reactants.
Purification After the reaction, wash the ester layer with warm water to remove residual catalyst, soap, and glycerol.Breaks the emulsion and purifies the final product.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for synthesizing long-chain esters?

The "best" catalyst depends on the specific esterification method and the nature of your substrates.

  • Fischer Esterification: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional and effective choices.[5] Solid acid catalysts like Amberlyst resins are gaining popularity due to their ease of separation and reusability.[5]

  • Steglich Esterification: This method uses DCC as a coupling agent and requires a catalytic amount of DMAP for efficient esterification of alcohols.[6] It is particularly useful for sterically hindered substrates and acid-sensitive molecules.

  • Transesterification: For biodiesel production from triglycerides, homogeneous base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are widely used due to their high activity and low cost.[3] However, they are sensitive to free fatty acids and water. Enzymatic catalysts, such as lipases, offer high selectivity and milder reaction conditions but can be more expensive.[8]

Q2: How does the chain length of the fatty acid and alcohol affect the esterification reaction?

Longer chain lengths in both the carboxylic acid and the alcohol can introduce challenges:

  • Steric Hindrance: The bulky nature of long alkyl chains can sterically hinder the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon, slowing the reaction rate. This is particularly noticeable with branched or bulky moieties.[9]

  • Solubility: Long-chain fatty acids and alcohols are often waxy solids at room temperature and have poor solubility in polar solvents. This can create a heterogeneous reaction mixture, leading to mass transfer limitations. The choice of a suitable solvent that can dissolve both reactants at the reaction temperature is crucial. Without a solvent, the ester mole fractions at equilibrium can be dependent on the fatty acid chain length.[10]

  • Reactivity: The inherent reactivity of the carboxylic acid and alcohol functional groups is not significantly altered by the chain length. The primary challenges are physical (solubility, steric hindrance) rather than electronic.

Q3: What are the most suitable analytical techniques for characterizing my long-chain ester product?

A combination of techniques is typically employed for comprehensive characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a quick and effective method to confirm the formation of the ester. Look for the appearance of a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for detailed structural elucidation. You can confirm the structure by observing the characteristic chemical shifts of the protons and carbons adjacent to the ester functional group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the sample and identifying any by-products. The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to confirm the identity of the ester.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile long-chain esters, HPLC with a suitable detector (e.g., UV, ELSD, or MS) is an excellent alternative to GC for purity analysis and quantification.[11]

Experimental Protocols

Protocol 1: Fischer Esterification of Lauric Acid with 2-Ethylhexanol using a Dean-Stark Trap

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add lauric acid (1 eq.), 2-ethylhexanol (1.5 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene (to fill approximately one-third of the flask volume).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue the reaction until no more water is collected in the trap.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by vacuum distillation if necessary.

Protocol 2: Steglich Esterification of Palmitic Acid with a Sterically Hindered Alcohol

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palmitic acid (1 eq.), the sterically hindered alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

  • Work-up: Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

  • Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Evaluation of esterification routes for long chain cellulose esters. (2019, November 22). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015, January 12). AQA. Retrieved January 24, 2026, from [Link]

  • Direct Esterification of Long Chain Acids and Long Chain Alcohols. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine. (n.d.). SciRP.org. Retrieved January 24, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • 21.6: Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Solvent effects on lipase-catalyzed esterification of glycerol and fatty acids. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 17). MDPI. Retrieved January 24, 2026, from [Link]

  • Purification method of 4-hydroxybenzoic acid long chain ester. (n.d.). Google Patents.
  • A green approach for the synthesis of long chain aliphatic acid esters at room temperature. (n.d.). Research Square. Retrieved January 24, 2026, from [Link]

  • Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Biodiesel from Triglycerides via Transesterification. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Trouble with Steglich Esterification. (2025, January 28). Reddit. Retrieved January 24, 2026, from [Link]

  • Synthesis and characterization of some long-chain diesters with branched or bulky moieties. (n.d.). AOCS. Retrieved January 24, 2026, from [Link]

  • Esterification and extraction process. (n.d.). Google Patents.
  • Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification. (2020, July 17). Sciencemadness.org. Retrieved January 24, 2026, from [Link]

  • Synthesis of Esters with Different Flavors using Fisher Esterification. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • What are some possible sources of error in synthesizing esters? (n.d.). Homework.Study.com. Retrieved January 24, 2026, from [Link]

  • Process for the purification of esters. (n.d.). Google Patents.
  • The Effects of Transesterification and Blending on the Fatty Acid Profiles of Vegetable Oils. (n.d.). Scholars Middle East Publishers. Retrieved January 24, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). MDPI. Retrieved January 24, 2026, from [Link]

  • Advancements in Transesterification of Triglycerides for Sustainable Biodiesel Production. (n.d.). International Scientific Organization. Retrieved January 24, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019, January 10). MDPI. Retrieved January 24, 2026, from [Link]

  • Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Restoration of Interaction Between Fatty Acid Oxidation and Electron Transport Chain Proteins In Vitro by Addition of Recombinant VLCAD. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Optimizing Isonicotinoyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for isonicotinoyl chloride acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during this crucial chemical transformation.

Isonicotinoyl chloride, often in its more stable hydrochloride salt form, is a highly reactive acylating agent used in the synthesis of a wide range of pharmaceutical and biologically active compounds.[1][2] Its reactivity, however, can also lead to challenges in controlling reaction conditions and achieving optimal yields. This guide will provide a structured approach to understanding and optimizing these reactions.

I. Understanding the Reagent: Isonicotinoyl Chloride Hydrochloride

Isonicotinoyl chloride is typically available and used as its hydrochloride salt (Isonicotinoyl chloride hydrochloride, CAS No: 39178-35-3).[2][3] This is due to the increased stability of the salt form. It's important to recognize that the hydrochloride form can influence reaction conditions, particularly the stoichiometry of the base required.

Key Properties:

  • Appearance: Almost white to beige crystalline powder.[4]

  • Melting Point: 159-161 °C.

  • Solubility: Soluble in methanol.[4]

  • Sensitivity: Moisture sensitive.[2] It is crucial to handle this reagent under anhydrous conditions to prevent hydrolysis.

II. The Acylation Reaction: Mechanism and Key Parameters

The acylation of nucleophiles (such as amines and alcohols) with isonicotinoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, forming the acylated product and hydrochloric acid as a byproduct.

General Reaction Scheme:

To drive the reaction to completion and neutralize the HCl byproduct, a base is essential. The choice of base, solvent, temperature, and reaction time are all critical parameters that need to be optimized for a successful acylation.

III. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that researchers may encounter during isonicotinoyl chloride acylation reactions.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield for my acylation reaction. What are the potential causes and how can I improve it?

A: Low yield is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:

1. Reagent Quality and Handling:

  • Isonicotinoyl Chloride Hydrolysis: Isonicotinoyl chloride is highly moisture-sensitive.[2] Exposure to atmospheric moisture can lead to hydrolysis back to isonicotinic acid, rendering it unreactive for acylation.

    • Solution: Always handle isonicotinoyl chloride hydrochloride in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Substrate Purity: Impurities in your amine or alcohol substrate can interfere with the reaction.

    • Solution: Ensure your substrate is pure and dry before use.

2. Reaction Conditions:

  • Insufficient Base: A base is crucial to neutralize the HCl generated during the reaction. If the HCl is not neutralized, it can protonate the starting amine, making it non-nucleophilic and halting the reaction. When using isonicotinoyl chloride hydrochloride, at least two equivalents of base are required: one to neutralize the HCl of the salt and another for the HCl produced in the reaction.

    • Solution: Use at least two equivalents of a suitable base. For less nucleophilic amines, a stronger base or a slight excess of the base might be necessary.

  • Incorrect Solvent: The solubility of isonicotinoyl chloride hydrochloride can be a limiting factor. It is sparingly soluble in many inert organic solvents.[3]

    • Solution: Choose a solvent that can dissolve both the substrate and the acylating agent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. For substrates with poor solubility, a co-solvent system might be beneficial.

  • Sub-optimal Temperature: While many acylations proceed at room temperature, some less reactive substrates may require heating.[5] Conversely, for highly reactive substrates, cooling the reaction mixture (e.g., to 0 °C) during the addition of the acyl chloride can help to control the reaction rate and minimize side products.[6]

    • Solution: Screen different temperatures. Start at 0 °C to room temperature and, if no reaction is observed, gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS.

3. Substrate Reactivity:

  • Electron-Poor Nucleophiles: Amines or alcohols with electron-withdrawing groups are less nucleophilic and will react more slowly.

    • Solution: For such substrates, consider using a stronger base, a higher reaction temperature, or a catalyst like 4-dimethylaminopyridine (DMAP).[7]

Issue 2: Formation of Multiple Products/Side Reactions

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the likely side reactions and how can I suppress them?

A: Side product formation is often a consequence of the high reactivity of isonicotinoyl chloride or the presence of multiple reactive sites in the substrate.

1. Diacylation:

  • Cause: If your substrate contains more than one nucleophilic group (e.g., a diamine or a molecule with both an amine and a hydroxyl group), diacylation can occur.

    • Solution:

      • Stoichiometry Control: Use a controlled amount of isonicotinoyl chloride (e.g., 1.0-1.1 equivalents).

      • Slow Addition: Add the isonicotinoyl chloride solution dropwise to the solution of the substrate and base at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the acylating agent, favoring mono-acylation.

      • Protecting Groups: If selective acylation is required, consider using protecting groups for the other nucleophilic functionalities.

2. Reaction with Solvent:

  • Cause: Some solvents, particularly alcohols, can react with isonicotinoyl chloride.

    • Solution: Use aprotic solvents such as DCM, THF, acetonitrile, or ethyl acetate.

3. Hydrolysis:

  • Cause: As mentioned earlier, the presence of water will lead to the formation of isonicotinic acid.

    • Solution: Strictly adhere to anhydrous reaction conditions.

Issue 3: Difficult Product Purification

Q: I am having trouble purifying my acylated product. The crude product is a complex mixture. What are some tips for purification?

A: Purification challenges often arise from unreacted starting materials, side products, and the basic catalyst.

1. Work-up Procedure:

  • Aqueous Wash: After the reaction is complete, a standard work-up procedure involves washing the organic layer with a mild aqueous acid (e.g., dilute HCl or NH4Cl solution) to remove the excess base and any unreacted amine. This is followed by a wash with a mild aqueous base (e.g., saturated NaHCO3 solution) to remove any isonicotinic acid, and finally with brine.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before concentrating.

2. Chromatography:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying acylation products.

    • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and impurities. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

    • Dry Loading: For products that are not very soluble in the eluent, consider dry loading onto the column.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for isonicotinoyl chloride acylation?

A1: The choice of base depends on the nucleophilicity of the substrate and the desired reaction conditions.

  • Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used non-nucleophilic bases that are effective at scavenging the generated HCl.[3]

  • Pyridine: Pyridine can also be used as both a base and a solvent.

  • Inorganic Bases: For some applications, inorganic bases like potassium carbonate or sodium bicarbonate in a biphasic system can be employed.

  • For less reactive nucleophiles: A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary.

Q2: Can I use isonicotinoyl chloride to acylate an alcohol?

A2: Yes, isonicotinoyl chloride can be used to acylate alcohols to form esters.[1] However, alcohols are generally less nucleophilic than amines. Therefore, the reaction may require a catalyst such as 4-dimethylaminopyridine (DMAP) to proceed at a reasonable rate.[7]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: My isonicotinoyl chloride hydrochloride is a solid chunk. How should I handle it?

A4: Due to its moisture sensitivity, it is best to quickly weigh the required amount in a dry environment (ideally in a glovebox) and dissolve it in an anhydrous solvent immediately. If a glovebox is not available, work quickly under a stream of inert gas.

V. Experimental Protocols & Data

General Procedure for the Acylation of an Amine with Isonicotinoyl Chloride Hydrochloride
  • To a solution of the amine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of isonicotinoyl chloride hydrochloride (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Recommended Solvent and Base Combinations
Substrate TypeRecommended Solvent(s)Recommended Base(s)Catalyst (if needed)
Primary/Secondary Aliphatic AminesDCM, THF, AcetonitrileTriethylamine, DIPEA-
Anilines (Electron-rich)DCM, THFTriethylamine, Pyridine-
Anilines (Electron-poor)Acetonitrile, Dioxane (may require heating)DBU, K2CO3DMAP
AlcoholsDCM, THFTriethylamine, PyridineDMAP

VI. Visualizations

Reaction Mechanism Workflow

Acylation_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Nucleophile Nucleophile Nucleophilic_Attack Nucleophilic Attack Nucleophile->Nucleophilic_Attack Isonicotinoyl_Chloride Isonicotinoyl_Chloride Isonicotinoyl_Chloride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination Acylated_Product Acylated_Product Elimination->Acylated_Product HCl HCl Elimination->HCl Troubleshooting_Workflow Start Low Yield or Side Products Check_Reagents 1. Check Reagent Quality - Anhydrous conditions? - Purity of starting materials? Start->Check_Reagents Check_Stoichiometry 2. Verify Stoichiometry - Sufficient base? - Correct acyl chloride amount? Check_Reagents->Check_Stoichiometry Optimize_Conditions 3. Optimize Conditions - Solvent choice? - Temperature screening? Check_Stoichiometry->Optimize_Conditions Consider_Catalyst 4. Consider Catalyst - DMAP for slow reactions? Optimize_Conditions->Consider_Catalyst Purification_Strategy 5. Refine Purification - Optimized work-up? - Appropriate chromatography? Consider_Catalyst->Purification_Strategy Success Successful Reaction Purification_Strategy->Success

Caption: A stepwise workflow for troubleshooting acylation reactions.

VII. References

  • MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). The Acylation of Benzene - Electrophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubMed. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

How to remove unreacted starting materials from Octadecyl isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Octadecyl Isonicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile molecule. We understand that post-synthesis purification can be a significant challenge, particularly the removal of unreacted starting materials. This document provides in-depth, field-proven troubleshooting guides and answers to frequently asked questions to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I need to remove after synthesizing this compound?

The primary impurities in a typical Fischer-Speier esterification synthesis are the unreacted starting materials: Isonicotinic Acid and 1-Octadecanol (also known as stearyl alcohol).[1][2] The reaction is an equilibrium process, meaning it rarely goes to 100% completion, leaving behind these precursors in your crude product mixture.[3][4]

Q2: What is the general strategy for purifying the crude product?

A multi-step approach is required due to the different chemical properties of the impurities. The overall workflow involves:

  • Liquid-Liquid Extraction (Acid-Base): To remove the acidic isonicotinic acid.

  • Chromatography or Recrystallization: To separate the nonpolar product (this compound) from the slightly more polar unreacted alcohol (1-Octadecanol).

Q3: Why can't I just wash the crude mixture with water to remove the impurities?

While isonicotinic acid has some water solubility, 1-octadecanol is a long-chain fatty alcohol and is insoluble in water.[5][6] Furthermore, your product, this compound, is also highly insoluble in water. A simple water wash would be ineffective for removing the octadecanol and only partially effective for the isonicotinic acid.

Q4: What is the most critical first step in the purification workup?

The most effective first step is an acid-base extraction. This technique specifically targets the unreacted isonicotinic acid by converting it into a water-soluble salt, allowing for its efficient removal from the organic phase containing your product and the unreacted alcohol.[7][8][9][10]

Purification Workflow: A Visual Guide

The following diagram outlines the logical steps for purifying crude this compound.

G Crude Crude Reaction Mixture (Ester, Isonicotinic Acid, Octadecanol) Extraction Step 1: Acid-Base Extraction (e.g., Ethyl Acetate & aq. NaHCO3) Crude->Extraction Aqueous Aqueous Layer (Sodium Isonicotinate) Extraction->Aqueous Impurity Removed Organic Organic Layer (Ester & Octadecanol) Extraction->Organic Product Mixture Purify Step 2: Separation Organic->Purify Chromatography Flash Column Chromatography Purify->Chromatography Polarity Difference Recrystal Recrystallization Purify->Recrystal Solubility Difference Product Pure this compound Chromatography->Product Recrystal->Product

Caption: Overall purification strategy for this compound.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for addressing the specific purification challenges.

Issue 1: Removing Unreacted Isonicotinic Acid
  • Problem: My crude product, dissolved in an organic solvent, is contaminated with solid particles or shows an acidic pH upon testing with wetted litmus paper.

  • Causality: Isonicotinic acid is a carboxylic acid. By reacting it with a mild aqueous base, we can deprotonate it to form its corresponding carboxylate salt. This ionic salt is highly soluble in water and will be extracted from the organic solvent layer.[7][11] We use a weak base like sodium bicarbonate to avoid the risk of saponifying (hydrolyzing) our desired ester product, which can occur with strong bases like sodium hydroxide.[8]

  • Solution: Perform a liquid-liquid extraction with a weak base.

  • Dissolution: Dissolve the entire crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Transfer: Pour the organic solution into a separatory funnel of appropriate size.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately half the volume of the organic solvent).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer (containing the sodium isonicotinate salt) can be drained off and discarded.

  • Repeat: Repeat the wash (steps 3-5) one or two more times to ensure all the isonicotinic acid has been removed.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove any residual dissolved water from the organic layer.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting material is a mixture of your desired ester and unreacted octadecanol.

Caption: Visualization of acid-base extraction in a separatory funnel.

Issue 2: Separating this compound from 1-Octadecanol
  • Problem: After the basic wash, I have an oily or waxy solid that is a mixture of my product and the starting alcohol.

  • Causality: Both this compound and 1-octadecanol are large, predominantly nonpolar molecules. However, the hydroxyl (-OH) group on octadecanol makes it slightly more polar than the ester functional group in the product. This difference in polarity is the key to their separation.

  • Solution A: Flash Column Chromatography. This is the most reliable method for separating compounds with small polarity differences.[1][12]

  • Solution B: Recrystallization. This method can be effective if a suitable solvent is found where the solubility of the product and the alcohol impurity differ significantly with temperature.[13][14]

  • TLC Analysis: First, analyze your mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) that gives good separation between the two spots. The product ester, being less polar, should have a higher Rf value than the more polar octadecanol.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh is standard) using your chosen mobile phase (start with a low polarity mixture).[12]

  • Loading: Dissolve your crude mixture in a minimal amount of the mobile phase or a stronger solvent like DCM, and load it onto the top of the silica gel.

  • Elution: Begin running the column with the low-polarity mobile phase. You can use a gradient elution, gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate) to first elute the less polar product, followed by the more polar alcohol.

  • Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound.

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Use
95:5Very LowEluting very nonpolar impurities, starting the column.
90:10LowOften a good starting point to elute the product ester.
80:20MediumMay be needed if the product is more polar than expected.
70:30HighUsed to elute the more polar 1-octadecanol and flush the column.
  • Solvent Screening: Test the solubility of your mixture in small amounts of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) at room temperature and at boiling. An ideal solvent will dissolve the product completely when hot but very poorly when cold, while keeping the impurity dissolved at all temperatures. Ethanol has been reported as a potential recrystallization solvent.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude mixture in a minimal amount of the chosen hot solvent. Add the solvent dropwise until everything just dissolves.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.[13]

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Final Purity Assessment

Q: How do I know if my final product is pure?

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Compare your experimental value to the literature value.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the absence of impurity signals.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative information on purity.[1]

By following these guidelines, you can effectively troubleshoot the purification of this compound and obtain a final product of high purity suitable for your research and development needs.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • JoVE. (2020, March 26). Esterification - Concept [Video]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2015, November 27). Mass-directed Flash Purification of Fatty Acid Methyl Esters. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Stearyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase extraction using octadecyl-bonded silica modified with photosynthetic pigments from Spinacia oleracea L. for the preconcentration of lead(II) ions from aqueous samples. Retrieved from [Link]

  • Google Patents. (n.d.). US2745838A - Preparation of isonicotinic acid esters.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US4250328A - Method for separation of an ester from a reaction mixture.
  • PubChem. (n.d.). Stearyl Alcohol. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US2816903A - Purification of long chain fatty acids.
  • Ataman Kimya. (n.d.). 1-OCTADECANOL. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Octadecanol (CAS 112-92-5). Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • PubMed. (1991, August 15). Octadecyl silica: a solid phase for protein purification by immunoadsorption. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Octadecyl nicotinate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1). Retrieved from [Link]

Sources

Addressing baseline drift in potentiometric measurements with Octadecyl isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for potentiometric ion-selective electrodes (ISEs). This guide provides in-depth troubleshooting for baseline drift and other common issues, with a specific focus on membranes incorporating Octadecyl isonicotinate . As researchers and drug development professionals, achieving stable and reproducible measurements is paramount. This guide is structured to help you diagnose problems methodically, understand the underlying electrochemical principles, and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my ion-selective electrode?

Answer: this compound is a lipophilic (fat-loving) molecule. In the context of your ISE, it is most likely functioning as an ionophore or a lipophilic salt/anion scavenger within the PVC (polyvinyl chloride) membrane.[1]

  • As an Ionophore: It acts as a selective carrier, binding to a specific target ion and transporting it across the organic membrane to generate a potential. The long octadecyl chain ensures it remains trapped within the membrane.

  • As an Anion Scavenger: In some systems, particularly cation-selective electrodes, it helps to repel and prevent interfering anions from entering the membrane, thereby improving the selectivity and stability of the sensor.

The stability of your baseline is critically dependent on how well this and other components, like the plasticizer, remain homogeneously distributed and retained within the membrane.

Q2: I've just fabricated a new electrode with this compound. Why is the baseline potential drifting continuously?

Answer: This is a very common issue with newly fabricated ISEs. The initial drift is often a result of the electrode membrane not having reached equilibrium with the sample solution. Several processes are occurring simultaneously:

  • Membrane Hydration: Water is slowly penetrating the outer layer of the PVC membrane. This process changes the dielectric constant of the membrane and can take several hours to stabilize.[2]

  • Ion-Exchange Equilibration: The this compound and other active components at the membrane-solution interface are establishing a stable ion-exchange equilibrium. This requires a process called conditioning .[3]

  • Component Leaching: Small amounts of membrane components, including the plasticizer or even the this compound itself (if not perfectly lipophilic), may leach into the solution, causing the membrane composition to change and the potential to drift.[4]

A thorough conditioning process is essential to minimize this initial drift.[3]

Q3: My baseline is stable for a short time, then suddenly jumps or becomes very noisy. What's happening?

Answer: Sudden, erratic potential changes or noise often point to issues at an interface, either within the electrode system or with the external environment. The most common culprits are:

  • Air Bubbles: An air bubble trapped on the surface of the ISE membrane or at the tip of the reference electrode junction will disrupt the electrical circuit, causing erratic readings.[5][6]

  • Reference Electrode Junction Issues: The liquid junction of your reference electrode (e.g., Ag/AgCl) can become clogged, or the filling solution can become contaminated.[5][7] This alters the stable reference potential, making the overall measurement unstable.

  • Electrical Interference: High-impedance potentiometric systems are sensitive to static electricity and electromagnetic fields from nearby equipment (stirrers, pumps, etc.).[8][9]

Troubleshooting Guide: Diagnosing Baseline Drift

Baseline drift can be categorized into two main types: slow, monotonic drift (a steady creep in one direction) and erratic, noisy drift (random fluctuations). Use the following diagnostic flowchart to identify the root cause.

Drift_Troubleshooting Start Baseline Instability Observed Characterize Characterize the Drift Start->Characterize SlowDrift Slow, Monotonic Drift Characterize->SlowDrift  Steady Creep ErraticDrift Erratic, Noisy Drift Characterize->ErraticDrift Random Jumps / Noise   CheckConditioning Is Electrode Properly Conditioned? SlowDrift->CheckConditioning CheckBubbles Are Air Bubbles Present? ErraticDrift->CheckBubbles CheckMembrane Is Membrane Composition Optimal? CheckConditioning->CheckMembrane Yes Leaching Root Cause: Membrane Leaching or Incomplete Hydration CheckConditioning->Leaching No CheckTemp Is Temperature Stable? CheckMembrane->CheckTemp Yes CheckMembrane->Leaching No CheckTemp->Leaching Yes TempEffect Root Cause: Temperature Fluctuations CheckTemp->TempEffect No CheckReference Is Reference Electrode OK? CheckBubbles->CheckReference No BubbleIssue Root Cause: Air Bubbles on Electrode Surface CheckBubbles->BubbleIssue Yes CheckGrounding Is System Properly Grounded? CheckReference->CheckGrounding Yes ReferenceIssue Root Cause: Clogged/Contaminated Reference Junction CheckReference->ReferenceIssue No GroundingIssue Root Cause: Electrical Interference CheckGrounding->GroundingIssue No

Caption: Troubleshooting flowchart for baseline drift.

Issue 1: Slow, Monotonic Baseline Drift

This type of drift is often related to the ion-selective membrane itself or the environment.

Cause A: Improper or Incomplete Electrode Conditioning An unconditioned electrode is not in equilibrium. The membrane is still hydrating and ions are slowly partitioning into it, causing a steady potential change.[2][3]

Solution: Electrode Conditioning Protocol

  • Preparation: Prepare a conditioning solution containing the primary ion your electrode is designed to detect. A typical starting concentration is 0.01 M.

  • Initial Soak: Immerse the electrode tip in the conditioning solution for at least 12-24 hours. For some solid-contact electrodes, this process can be shorter, but a longer duration is often beneficial for newly fabricated membranes.[10]

  • Serial Dilution (Optional but Recommended): After the initial soak, move the electrode to a more dilute solution (e.g., 10⁻⁵ M) of the primary ion for another 1-2 hours. This helps stabilize the response in the lower concentration ranges.

  • Verification: Place the electrode in a blank or low-concentration standard solution and monitor the potential. The baseline should be stable (drift < 1 mV/min) before you begin calibration or measurements. A significant drift of 6-11 mV per day can be observed in the first week, which should stabilize to below 3 mV/day.[11]

Cause B: Leaching of Membrane Components The plasticizer and, to a lesser extent, the this compound can slowly leach out of the PVC matrix into the sample solution.[4] This changes the membrane's properties and leads to a slow, often irreversible drift.

  • Plasticizer Choice: The plasticizer makes up a significant portion of the membrane (often ~66%) and its properties are crucial.[4][12] It must be highly lipophilic (water-insoluble) to prevent leaching. If you are fabricating your own membranes, ensure the plasticizer has a high logP value and is compatible with the other components.[13]

  • This compound Concentration: Using the optimal concentration of the ionophore is key. Too little may result in a poor response, while too much can sometimes lead to aggregation or faster leaching.

Solution: Membrane Optimization & Re-evaluation If you suspect leaching, there is no immediate fix other than remaking the membrane.

  • Review Formulation: Consult literature for optimal membrane compositions for your target ion. The ratio of PVC:Plasticizer:Ionophore is critical.

  • Consider a More Lipophilic Plasticizer: If using a common plasticizer like DOP (dioctyl phthalate), consider switching to one with lower water solubility, such as DOS (bis(2-ethylhexyl) sebacate).[12]

ComponentTypical Weight %PurposeKey Consideration for Stability
PVC ~33%Polymeric support matrixHigh molecular weight provides structural integrity.
Plasticizer ~65%Solubilizes components, ensures membrane flexibility and ion mobility.[4][14]Must have low water solubility to prevent leaching.[4]
Ionophore ~1-2%Provides selectivity for the target ion.Must be highly lipophilic to remain in the membrane.
Lipophilic Salt ~0.5%Reduces membrane resistance and can improve selectivity.Must also be insoluble in the sample matrix.

Cause C: Temperature Fluctuations Electrode potentials are temperature-dependent.[15] Even small changes in ambient temperature can cause a slow, drifting baseline if the sample and reference electrodes are not at thermal equilibrium.[16][17]

Solution: Temperature Control

  • Allow electrodes and samples to reach thermal equilibrium before measurement.

  • Use a water bath or thermostatted cell to maintain a constant temperature.

  • If your meter has Automatic Temperature Compensation (ATC), ensure the probe is placed in the same sample as the ISE and reference electrode.

Issue 2: Erratic Readings, Jumps, and Noise

This behavior typically points to a disruption in the electrochemical cell's circuit.

Cause A: Reference Electrode Instability The reference electrode is designed to provide a constant, stable potential against which the ISE is measured. Any failure here will directly translate into instability.[7][18]

Solutions: Reference Electrode Maintenance

  • Check Filling Solution: Ensure the reference electrode is filled to the correct level with the proper filling solution (e.g., saturated KCl). Top up if necessary.

  • Unblock the Junction: Make sure the fill hole is open during measurement to ensure a steady, slow outflow of electrolyte.[19] If the junction is clogged, try gently forcing a small amount of filling solution through it. If that fails, soak the tip in warm water or the recommended cleaning solution. A clogged junction is a very common source of faulty measurements.[5][19]

  • Avoid Contamination: Do not allow the sample solution to enter the reference electrode. The level of the internal filling solution should always be higher than the sample level.[19]

Reference_Electrode cluster_issues Potential Failure Points RE Reference Electrode (Ag/AgCl) Internal Filling Solution (KCl) Ag/AgCl Wire Porous Liquid Junction Solution Sample Solution RE:j->Solution Slow, steady outflow of KCl Solution->RE:j Sample ingress (Contamination) Contamination Contamination Clogging Junction Clogging LowLevel Low Filling Solution

Caption: Common failure points in a reference electrode.

Cause B: Electrical Noise High-impedance circuits are prone to picking up environmental electrical noise.

Solutions: Improving Electrical Hygiene

  • Grounding: Ensure the pH/ion meter and any peripheral equipment (like magnetic stirrers) are connected to a common ground.

  • Shielding: Use shielded cables for your electrodes. In severe cases, operating inside a Faraday cage may be necessary.[8]

  • Check Connections: Ensure all BNC connectors are clean and securely fastened. Poor connections are a frequent source of noise.[8]

References

  • HYDROGEN-ION-SELECTIVE ELECTRODE, pH MEASURING METHOD, AND SENSITIVE MEMBRANE.
  • Ion-Selective Electrodes. Chemistry LibreTexts. [Link]

  • Potentiometric Sensing. ACS Publications. [Link]

  • Potentiometric Sensing. ACS Publications. [Link]

  • Achieving High Potential Stability of Solid-Contact Ion-Selective Electrodes. ACS Publications. [Link]

  • In situ recalibration of ion selective electrodes. RSC Publishing. [Link]

  • (PDF) Plasticizers and Their Role in Membrane Selective Electrodes. ResearchGate. [Link]

  • Common Troubleshooting Tips. Chemistry LibreTexts. [Link]

  • What causes the instability of of selfmade Ag/AgCl reference electrodes? ResearchGate. [Link]

  • Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. NIH. [Link]

  • Factors Affecting the Accuracy of Reference Electrodes. Materials Performance. [Link]

  • I've got a problem connected to potentiometric titration. What causes problems with unstability? ResearchGate. [Link]

  • Sensor Drift: Causes, Mechanisms, and Effective Compensation Methods. Just Measure it. [Link]

  • Ion-Selective Electrodes Issues and What to Check. Cole-Parmer. [Link]

  • Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. [Link]

  • Electrochemical Experimental Systems Explained: Why Are Your Data Unstable? [Link]

  • (PDF) Use of Plasticizers for Electrochemical Sensors. ResearchGate. [Link]

  • Guide to Ion Selective. Turtle Tough. [Link]

  • Solid Contact Potentiometric Sensors for Trace Level Measurements. NIH. [Link]

  • Equilibration Time of Solid Contact Ion-Selective Electrodes. ResearchGate. [Link]

  • Potentiometric Sensor System with Self-Calibration for Long-Term, In Situ Measurements. [Link]

Sources

Validation & Comparative

A Comparative Guide to Hydrogen Ionophores: Profiling Octadecyl Isonicotinate Against Classical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Octadecyl isonicotinate, a novel hydrogen ionophore, with established alternatives such as CCCP, FCCP, and Niclosamide. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms and applications, supported by experimental data and protocols.

Introduction to Hydrogen Ionophores

Hydrogen ionophores, also known as protonophores, are lipid-soluble molecules that transport protons (H+) across biological membranes.[1] This transport disrupts the electrochemical potential of hydrogen ions, a critical component for cellular processes like ATP synthesis via the electron transport chain in mitochondria.[2] By dissipating the proton gradient, these compounds can induce a range of cellular effects, including mitochondrial uncoupling, modulation of intracellular pH, and induction of apoptosis and autophagy. Their ability to interfere with fundamental cellular bioenergetics makes them valuable tools in research and potential therapeutic agents, particularly in oncology.

This compound: A Novel Lysosomotropic Agent

This compound (OI) is a recently identified hydrogen ionophore with a unique mechanism of action centered on its lysosomotropic properties. As a weakly basic compound, OI preferentially accumulates within the acidic environment of lysosomes.[3][4][5] This accumulation leads to the disruption of the lysosomal proton gradient, an increase in lysosomal pH, and subsequent impairment of lysosomal function.

The disruption of lysosomal homeostasis by OI has significant downstream consequences. It can inhibit autophagy, a cellular recycling process that is often upregulated in cancer cells to promote survival.[6][7] By blocking this pro-survival mechanism, OI can sensitize cancer cells to other therapies and induce cell death. Furthermore, the destabilization of lysosomes can lead to the release of cathepsins into the cytosol, triggering the lysosomal pathway of apoptosis.[8]

Comparative Analysis with Classical Hydrogen Ionophores

To understand the unique properties of this compound, it is essential to compare it with well-characterized hydrogen ionophores.

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP)

CCCP and FCCP are classical mitochondrial uncouplers widely used in bioenergetics research.[9][10] Their primary mode of action is to shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force required for ATP synthesis.[11][12][13] This leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively "uncoupling" respiration from phosphorylation.

  • Mechanism: Both CCCP and FCCP are highly efficient protonophores that act directly on the mitochondrial membrane.[14][15] Their effects are generally rapid and potent.

  • Cellular Target: While they can affect other cellular membranes at higher concentrations, their primary target is the mitochondria.[9]

  • Applications: They are the gold standard for inducing mitochondrial depolarization and are frequently used to study mitochondrial function, mitophagy (a selective form of autophagy that clears damaged mitochondria), and apoptosis.[10]

Niclosamide

Niclosamide is an anthelmintic drug that has been repurposed for its anticancer properties. It functions as a protonophore, disrupting pH homeostasis in both mitochondria and endosomes.[11][16][17]

  • Mechanism: Niclosamide's protonophoric activity is attributed to its salicylanilide structure, which allows for reversible protonation and transport of protons across lipid bilayers.[11][17]

  • Cellular Target: It has a broader range of action compared to CCCP and FCCP, affecting both mitochondrial and endosomal/lysosomal pH.[16]

  • Applications: Its ability to modulate multiple signaling pathways, including mTORC1, and its effects on endosomal pH give it a wide range of antiviral and anticancer activities.[16][17]

Comparative Summary
FeatureThis compoundCCCP / FCCPNiclosamide
Primary Target LysosomesMitochondriaMitochondria & Endosomes
Mechanism Lysosomotropic accumulation, disruption of lysosomal pHProton shuttling across the inner mitochondrial membraneProton shuttling across mitochondrial and endosomal membranes
Key Cellular Effects Autophagy inhibition, induction of lysosomal cell deathMitochondrial uncoupling, induction of mitophagyMitochondrial uncoupling, inhibition of mTORC1 signaling
Primary Application Cancer research, studying lysosomal biologyBioenergetics, studying mitochondrial dynamicsCancer and antiviral research

Experimental Protocols

Measuring Intracellular pH Changes

The ability of a hydrogen ionophore to alter intracellular pH is a key indicator of its activity. This can be measured using fluorescent pH-sensitive dyes.

Principle: Cell-permeant dyes, such as BCFL-AM or BCECF-AM, are loaded into cells where they are cleaved by intracellular esterases to their fluorescent, membrane-impermeant form. The fluorescence intensity or excitation/emission ratio of these dyes is pH-dependent, allowing for the quantification of changes in cytosolic or organellar pH.[18]

Protocol:

  • Cell Preparation: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Load the cells with a fluorescent pH indicator dye (e.g., 5 µM BCECF-AM) in the buffer for 30-60 minutes at 37°C.[18]

  • Compound Treatment: Wash the cells to remove excess dye. Add the hydrogen ionophore (this compound, CCCP, FCCP, or Niclosamide) at various concentrations.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader. For ratiometric dyes like BCECF, measure the fluorescence at two different excitation wavelengths.

  • Data Analysis: Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity and compare it to a calibration curve generated using buffers of known pH.

Causality Behind Experimental Choices: The choice of a ratiometric dye like BCECF is often preferred as the ratio of two measurements is less susceptible to variations in dye loading, cell number, and instrument settings, providing a more robust measurement of intracellular pH.

Assessing Mitochondrial Membrane Potential (ΔΨm)

A hallmark of classical hydrogen ionophores like CCCP and FCCP is their ability to depolarize the mitochondrial membrane.

Principle: The mitochondrial membrane potential can be measured using cationic fluorescent dyes such as JC-1, JC-10, or TMRE.[19][20][21][22] In healthy, polarized mitochondria, these dyes accumulate and form aggregates that emit red/orange fluorescence. Upon mitochondrial depolarization, the dyes disperse into the cytoplasm as monomers, emitting green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[20][22]

Protocol:

  • Cell Preparation: Plate cells in a 96-well plate or on coverslips for microscopy.

  • Compound Treatment: Treat the cells with the hydrogen ionophores at desired concentrations for a specified time. Include a positive control for depolarization, such as a high concentration of CCCP.

  • Dye Loading: Wash the cells and incubate them with a ΔΨm-sensitive dye (e.g., 2 µM JC-1) for 15-30 minutes at 37°C.[20]

  • Measurement: Wash the cells to remove excess dye. Measure the green and red fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Causality Behind Experimental Choices: The use of a ratiometric dye like JC-1 or JC-10 allows for a more accurate assessment of mitochondrial membrane potential, as the ratio is independent of the mitochondrial mass.[22]

Visualization of Mechanisms

Mechanism of Hydrogen Ionophore Action

Ionophore_Mechanism cluster_membrane Biological Membrane (e.g., Inner Mitochondrial Membrane) cluster_ionophore Ionophore Cycle Membrane Intermembrane Space (High H+) Lipid Bilayer Matrix (Low H+) H_out H+ Membrane:f1->H_out Deprotonation Protonated_Ionophore Ionophore-H+ Protonated_Ionophore->Membrane:f1 Diffusion Deprotonated_Ionophore Ionophore- H_in H+ H_in->Deprotonated_Ionophore Protonation Deprotonated_Ionophore_out Ionophore- Deprotonated_Ionophore_out->Membrane:f1 Diffusion

Caption: Generalized mechanism of a hydrogen ionophore shuttling protons across a biological membrane.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Cell Culture Treatment Treat with Ionophores (OI, CCCP, Niclosamide) Start->Treatment pH_Assay Intracellular pH Assay (BCECF-AM) Treatment->pH_Assay MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Treatment->MMP_Assay Autophagy_Assay Autophagy Analysis (Western Blot for LC3-II) Treatment->Autophagy_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis Comparative Data Analysis pH_Assay->Data_Analysis MMP_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Differential Effects Data_Analysis->Conclusion

Sources

A Comparative Guide to the Validation of HPLC Methods for the Quantification of Octadecyl Isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and efficacy. Octadecyl isonicotinate, a long-chain ester of isonicotinic acid, presents a unique analytical challenge due to its dual chemical nature: a long, non-polar alkyl chain and a polar pyridine ring. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for its quantification, benchmarked against alternative analytical approaches. Every protocol herein is designed as a self-validating system, grounded in authoritative international guidelines.

The Analytical Imperative: Why Robust Quantification of this compound Matters

This compound's structure suggests its potential use in drug delivery systems, such as in the formation of lipid nanoparticles or as a lipophilic prodrug of isonicotinic acid, a precursor to the antitubercular drug isoniazid. Accurate measurement is critical for:

  • Purity Assessment: Quantifying the API and potential impurities from synthesis.

  • Stability Studies: Determining degradation kinetics under various stress conditions.

  • Formulation Analysis: Ensuring dose uniformity and release characteristics in finished products.

  • Pharmacokinetic Studies: Measuring drug concentration in biological matrices.

The inherent properties of this compound—low volatility and the presence of a UV-active chromophore (the pyridine ring)—make Reversed-Phase HPLC (RP-HPLC) with UV detection a logical and cost-effective primary analytical choice.[1][2]

Primary Method: A Validated RP-HPLC-UV Approach

The following method is designed based on established chromatographic principles for separating long-chain, hydrophobic molecules while ensuring adequate retention and peak shape.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the C18 alkyl chain of the analyte, ensuring sufficient retention.[2][3] A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size provides a good balance of resolution, efficiency, and backpressure for routine analysis.[3]

  • Mobile Phase: A gradient elution is chosen over isocratic. Due to the high hydrophobicity of the analyte, an isocratic mobile phase with high aqueous content would lead to excessively long retention times, while a high organic content would cause rapid elution with poor resolution from non-polar impurities. A gradient starting with a higher proportion of aqueous phase and transitioning to a high organic phase allows for the elution of polar impurities early in the run, followed by the sharp, well-defined elution of the highly retained this compound.

    • Organic Solvent (Solvent B): Acetonitrile is selected over methanol as it often provides better peak sharpness and lower backpressure.

    • Aqueous Solvent (Solvent A): A buffered aqueous phase is critical. The isonicotinate moiety has a pKa associated with the pyridine nitrogen. Buffering the mobile phase to a pH of around 3.0 (e.g., with a phosphate buffer) ensures that the pyridine nitrogen is consistently protonated, preventing peak tailing and improving reproducibility.[4]

  • Detection: The pyridine ring of isonicotinic acid provides a chromophore suitable for UV detection. A detection wavelength is set around 254-261 nm, a common region for aromatic and heteroaromatic compounds, offering a good balance of sensitivity and selectivity.[3][5]

Detailed Experimental Protocol: HPLC-UV Method
ParameterCondition
Instrument High-Performance Liquid Chromatograph with Gradient Pump, UV/Vis Detector, Autosampler, and Column Oven
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 70% B; 5-15 min: 70% to 95% B; 15-20 min: 95% B; 20.1-25 min: 70% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 260 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (80:20 v/v)

A Self-Validating System: The Validation Protocol

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[6][7][8] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][9]

Validation Workflow Diagram

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Analysis & Reporting Prep Prepare Standard & Sample Solutions SST System Suitability Testing (SST) Prep->SST Inject Standards Specificity Specificity/ Selectivity Report Generate Validation Report Specificity->Report Evaluate Data Linearity Linearity & Range Linearity->Report Evaluate Data Accuracy Accuracy (% Recovery) Accuracy->Report Evaluate Data Precision Precision (Repeatability & Intermediate) Precision->Report Evaluate Data LOD_LOQ LOD & LOQ LOD_LOQ->Report Evaluate Data Robustness Robustness Robustness->Report Evaluate Data Analysis Analyze Samples SST->Analysis System OK Analysis->Specificity Analysis->Linearity Analysis->Accuracy Analysis->Precision Analysis->LOD_LOQ Analysis->Robustness

Caption: Workflow for HPLC method validation per ICH Q2(R1).

Step-by-Step Validation Experiments

A. System Suitability: Before any validation run, system suitability is assessed to ensure the chromatographic system is performing adequately.[10][11][12] A standard solution is injected five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%

    • Tailing factor < 2.0

    • Theoretical plates > 2000

B. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank).

    • Inject a standard solution of this compound.

    • Inject a sample solution spiked with known related substances/impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on a sample solution and inject the stressed samples.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the this compound peak in the blank or stressed samples. The main peak should be spectrally pure (assessed by a Diode Array Detector).

C. Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of this compound standard across a range of 50% to 150% of the expected working concentration.

  • Data Analysis: Plot a graph of peak area versus concentration. Perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s) - Representative Data
50489500
75741200
100998700
1251251000
1501495000
Result r² = 0.9995

D. Accuracy: Accuracy is the closeness of test results to the true value. It is determined by recovery studies.

  • Protocol: Analyze a sample solution (e.g., a placebo formulation) spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.599.2%
100%100.2101.1100.9%
120%119.9118.899.1%
Average 99.7%

E. Precision: Precision is assessed at two levels: repeatability and intermediate precision.[6][9]

  • Protocol (Repeatability): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD for the set of measurements should be ≤ 2.0%.

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6RSD (%)
Repeatability 99.8%100.5%100.1%99.5%100.9%100.2%0.55%
Intermediate 101.1%99.9%100.8%101.5%100.3%101.0%0.61%

F. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at that concentration.

G. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted.

Comparison with Alternative Analytical Methods

While RP-HPLC-UV is a robust primary method, other techniques may be advantageous in specific contexts. The choice of method is a strategic decision based on the analytical objective.

Method Selection Decision Pathway

Method_Selection start Define Analytical Need q1 Need for Highest Sensitivity & Mass Confirmation? start->q1 q2 Is Analyte Volatile & Thermally Stable? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 Routine QC/ Assay? q2->q3 No gcms GC-MS (with derivatization) q2->gcms Yes hplcuv HPLC-UV q3->hplcuv Yes

Caption: Decision tree for selecting an analytical method.

Performance Comparison: HPLC vs. GC vs. LC-MS
FeatureRP-HPLC-UV Gas Chromatography (GC-FID/MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[2]Partitioning between a gas mobile phase and a liquid/solid stationary phase.[13][14]Separation by HPLC followed by detection based on mass-to-charge ratio.[15][16]
Sample Volatility Not required. Ideal for non-volatile compounds.Requires analyte to be volatile and thermally stable. This compound would require derivatization.[17]Not required.
Sensitivity Moderate. Sufficient for assay and impurity profiling at typical levels.High, especially with Flame Ionization Detection (FID) for hydrocarbons.Very high. The gold standard for trace-level quantification (e.g., in bioanalysis).[18]
Selectivity Good. Based on retention time and UV spectrum.Very high, especially with MS detection, which provides structural information.[13]Extremely high. Can distinguish between compounds with the same retention time but different masses.[19]
Cost & Complexity Moderate cost, widely available, and relatively simple to operate.Lower instrument cost than LC-MS, but sample derivatization adds complexity and time.[20]High instrument cost and requires specialized expertise for operation and data interpretation.
Typical Application Routine QC, purity testing, stability studies, formulation assay.Analysis of volatile impurities or after derivatization for specific structural analysis.Bioanalytical studies (PK/PD), metabolite identification, trace impurity analysis.[21]

Expert Insight: For the routine quality control of bulk this compound or its formulations, the validated RP-HPLC-UV method represents the optimal balance of performance, cost, and accessibility. GC-MS is less suitable due to the non-volatile nature of the analyte, necessitating a derivatization step that can introduce variability.[17] LC-MS is the superior choice when absolute highest sensitivity is required, for instance, when quantifying picogram levels in plasma, but represents overkill for standard purity and assay testing.[15][16]

Conclusion: A Framework for Reliable Analysis

This guide has detailed a robust, validated RP-HPLC-UV method for the quantification of this compound, grounded in the principles of scientific integrity and authoritative guidelines. The causality behind each experimental choice has been elucidated to empower fellow scientists not just to follow a protocol, but to understand and adapt it. By comparing this primary method with viable alternatives like GC-MS and LC-MS, this guide provides a comprehensive framework for selecting the most appropriate analytical tool based on the specific scientific question at hand. A properly validated method is not merely a regulatory requirement; it is the foundation of trustworthy and reproducible science.

References

  • Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography.
  • Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • <621> CHROM
  • A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules.
  • Methods for Analysis of Esterified and Free Long-Chain Fatty Acids in High-Lipid Food Processing Wastes.
  • LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.Technology Networks.
  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column.SIELC Technologies.
  • Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism.
  • Gas chromatography and mass spectroscopic determination of phytocompounds.Scholars Research Library.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.European Medicines Agency (EMA).
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.
  • Validation and application of an HPLC-CAD-TOF/MS method for identification and quantification of pharmaceutical counterions.
  • GC-MS Analysis of Phthalates: Comparison of GC St
  • HPLC method valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH and FDA Guidelines for Analytical Method Valid
  • A review on method development by hplc.SciSpace.
  • <621> CHROM
  • [Comparative data regarding two HPLC methods for determin
  • Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME).
  • High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS.Spectroscopy Online.
  • Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding.
  • Are You Sure You Understand USP <621>?
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures.gmp-compliance.org.
  • Determination of isoniazid and isonicotinic acid contents in tablets by HPLC.
  • Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics.PubMed.
  • HPLC METHOD DEVELOPMENT AND VALID
  • FDA issues revised guidance for analytical method validation.
  • Gas Chromatographic Determination of Isonicotinic Acid as an Impurity in Isonipecotic Acid.Asian Journal of Chemistry.
  • Development And Validation Of Hplc Method For The Isobutylglutarmonoamide.Neuroquantology.
  • Understanding the L
  • Quality Guidelines.
  • HPLC analytical Method development: an overview.PharmaCores.
  • Lessons.Shodex HPLC Columns.
  • Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil f
  • USP-NF 621 Chrom
  • ICH Guidelines for Analytical Method Valid
  • Analytical Methods to Quantify Free Fatty Acids.
  • FDA Releases Guidance on Analytical Procedures.
  • How to Analyze GC Results for Lab.YouTube.
  • Highlights from FDA's Analytical Test Method Valid

Sources

A Senior Application Scientist's Guide to Hydrogen Ionophores in Potentiometric pH Sensors: Octadecyl Isonicotinate vs. Tridodecylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two predominant hydrogen ionophores used in the fabrication of potentiometric pH sensors: Octadecyl Isonicotinate and Tridodecylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to explore the fundamental mechanisms, comparative performance metrics, and practical fabrication protocols that govern the selection and application of these critical sensor components.

Introduction: The Central Role of the Ionophore in pH Potentiometry

Potentiometric ion-selective electrodes (ISEs) have become indispensable tools for chemical analysis, offering direct and selective measurements of ionic activity in complex samples.[1] For pH sensing, the traditional glass electrode, while a gold standard, presents limitations such as fragility and unsuitability for certain media like solutions containing hydrofluoric acid.[2][3]

This has driven the development of robust, polymer membrane-based ISEs. The analytical heart of these sensors is the ionophore : a lipophilic molecule embedded within a polymer matrix that selectively binds and transports a target ion across the membrane interface.[4] This selective ion transport generates a potential difference at the membrane surface, which is measured against a stable reference electrode. The magnitude of this potential is directly proportional to the logarithm of the hydrogen ion activity in the sample, in accordance with the Nernst equation.[4]

The choice of ionophore is paramount as it dictates the sensor's primary performance characteristics, including its linear range, sensitivity, and selectivity. This guide focuses on a head-to-head comparison of two widely utilized neutral carrier ionophores for H⁺: the pyridine-based This compound and the aliphatic amine Tridodecylamine .

Fundamental Chemistry and Sensing Mechanism

The efficacy of a hydrogen ionophore hinges on its ability to reversibly bind H⁺. This is governed by the basicity (pKa) and lipophilicity of the molecule. The ionophore must be sufficiently basic to be protonated across a useful pH range, yet lipophilic enough to remain entrapped within the hydrophobic polymer membrane, preventing leaching and ensuring sensor longevity.

This compound (Hydrogen Ionophore IV)

This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a long C18 alkyl chain.[5]

  • Mechanism of Action: The sensing mechanism relies on the protonation of the nitrogen atom within the pyridine ring. This nitrogen atom possesses a lone pair of electrons that can accept a proton from the aqueous sample, forming a positively charged complex within the membrane. This charge separation at the membrane-sample interface is the source of the potentiometric signal. The long octadecyl chain ensures high lipophilicity, anchoring the molecule firmly within the PVC membrane.[6]

Caption: Protonation of this compound at the membrane interface.

Tridodecylamine (TDDA)

Tridodecylamine is a tertiary aliphatic amine composed of a central nitrogen atom bonded to three C12 alkyl chains (dodecyl groups).[7][8]

  • Mechanism of Action: Similar to its counterpart, the sensing mechanism of TDDA is based on the protonation of the central nitrogen atom.[4] The lone pair of electrons on the nitrogen readily accepts a proton, creating a positively charged quaternary ammonium-like species within the membrane. The three long dodecyl chains impart exceptionally high lipophilicity (calculated LogP values are very high), making it highly resistant to leaching from the sensor membrane.[7][9] This structural feature contributes to excellent long-term stability.

Caption: Protonation of Tridodecylamine at the membrane interface.

Head-to-Head Performance Comparison

The selection of an ionophore is ultimately driven by its performance in a functional sensor. The table below summarizes typical performance characteristics, synthesized from available literature. It is important to note that performance can be significantly influenced by the overall membrane composition (e.g., plasticizer, additives).

Performance MetricTridodecylamine-Based SensorThis compound-Based SensorExpert Commentary
Sensitivity (Slope) -55 to -58 mV/pH[10]Nernstian to super-Nernstian responses reported (~58-65 mV/pH)[11][12]Both ionophores facilitate near-ideal Nernstian behavior. The exact slope is highly dependent on membrane optimization and calibration conditions.
Linear pH Range Wide, typically pH 2.0 - 10.5[10]Wide, typically pH 2 - 9[13]TDDA often demonstrates a slightly broader functional range, particularly into the alkaline region, which can be attributed to the basicity of the aliphatic amine.
Response Time Fast, typically < 10-15 seconds[10]Fast, typically < 10 seconds[13]Both provide rapid response times suitable for real-time monitoring. The kinetics are primarily governed by ion transfer at the membrane-water interface.[14]
Long-Term Stability Excellent, due to very high lipophilicity.Good, though the ester linkage is theoretically more susceptible to hydrolysis under extreme pH conditions over long periods compared to the C-N bonds in TDDA.The robust, purely aliphatic structure of TDDA provides a marginal advantage in chemical stability for very long-term deployments in harsh chemical environments.
Selectivity High selectivity for H⁺ over alkali metal cations (e.g., Na⁺, K⁺).High selectivity for H⁺. The pyridine structure offers a different coordination environment which can influence selectivity patterns against specific interfering ions.Both are highly selective. Selectivity is further enhanced by the addition of lipophilic anionic sites (e.g., KTpClPB) to the membrane, which helps to exclude sample anions.[2]

Experimental Protocol: Fabrication of a PVC Membrane pH-ISE

This section provides a validated, step-by-step protocol for the fabrication of a polymer membrane pH sensor. The procedure is broadly applicable, with specific component masses provided for both this compound and Tridodecylamine.

Causality Note: The components of the membrane are chosen for specific functions. High molecular weight PVC forms the polymer matrix. A plasticizer (e.g., o-NPOE) ensures the membrane remains a flexible, semi-liquid phase, allowing for the mobility of the ionophore and its complex. The ionophore provides the selectivity for H⁺. A lipophilic anionic additive (e.g., KTFPB) is often included to reduce anionic interference and improve the Nernstian response.[2] Tetrahydrofuran (THF) serves as a volatile solvent to dissolve all components into a homogenous "cocktail" that is then cast into a thin film.[15]

Caption: Standard workflow for fabricating a PVC membrane ion-selective electrode.

Required Materials & Reagents:
  • Polymer: Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)

  • Ionophore: this compound OR Tridodecylamine

  • Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or similar

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Electrode Body: Commercial or custom-made PVC tube

  • Internal Reference: Ag/AgCl wire

  • Internal Filling Solution: 0.1 M HCl + 0.01 M KCl

  • Adhesive: PVC/THF slurry

Step-by-Step Methodology:
  • Preparation of the Membrane Cocktail:

    • Accurately weigh the membrane components into a small glass vial. The total mass should be around 100-150 mg. Use the following ratios (wt%):

      • For Tridodecylamine: ~1% Ionophore, ~66% Plasticizer (o-NPOE), ~33% PVC.

      • For this compound: ~1% Ionophore, ~66% Plasticizer (o-NPOE), ~33% PVC.

      • (Optional but Recommended): Add ~0.5 mol% of a lipophilic salt (relative to the ionophore concentration).

    • Add ~1.5 mL of THF to the vial.

    • Seal the vial and stir gently (e.g., on a magnetic stirrer) until all components are fully dissolved, forming a clear, slightly viscous solution.[16]

  • Membrane Casting:

    • Place a clean glass plate on a perfectly level surface.

    • Place a glass ring (e.g., 20 mm diameter) onto the plate.

    • Carefully pour the membrane cocktail into the glass ring.[15]

    • Cover the setup loosely (e.g., with a petri dish lid) to allow for slow solvent evaporation. This is critical to prevent the formation of pores and ensure a homogenous, mechanically stable membrane.

    • Allow the THF to evaporate completely over 24-48 hours at room temperature.

  • Electrode Assembly:

    • Once the membrane is dry and transparent, carefully remove it from the glass plate.

    • Using a sharp cork borer, punch out a small disc (e.g., 8 mm diameter) from the master membrane.[15]

    • Using a small amount of PVC/THF adhesive, glue the membrane disc to one end of the PVC electrode body, ensuring a leak-proof seal. Allow the adhesive to dry completely.

  • Finalizing the Sensor:

    • Fill the electrode body with the internal filling solution (0.1 M HCl + 0.01 M KCl). The chloride is necessary for the stability of the internal Ag/AgCl reference.

    • Insert the Ag/AgCl wire into the filling solution, ensuring it is submerged but does not touch the inner surface of the PVC membrane.

    • Seal the top of the electrode body.

  • Conditioning and Calibration:

    • Before first use, the sensor must be conditioned by soaking the membrane in a buffer solution (e.g., pH 7.0) for several hours (or overnight). This allows the membrane-water interface to equilibrate.

    • Calibrate the sensor using at least two standard buffer solutions of known pH that bracket the expected measurement range. Plot the measured potential (mV) vs. pH; the slope of the resulting line is the sensor's sensitivity.

Conclusion and Recommendations

Both this compound and Tridodecylamine are excellent hydrogen ionophores capable of producing high-performance, robust pH sensors. The choice between them is often nuanced and application-dependent.

  • Tridodecylamine is a workhorse ionophore, celebrated for its exceptional chemical stability and wide operational pH range. Its extremely high lipophilicity makes it the preferred choice for applications requiring maximum long-term stability or for use in aggressive sample matrices where ionophore leaching is a primary concern.

  • This compound is also a highly effective ionophore that yields sensors with excellent Nernstian responses and fast performance. Its pyridine-based structure offers a different chemical environment for proton binding, which may be advantageous in specific matrices where interference from particular cations is a known issue.

For general-purpose laboratory and industrial applications, sensors based on Tridodecylamine offer a slight advantage in terms of proven long-term stability and a marginally wider pH range. However, for specific research applications, particularly in complex biological fluids, a comparative evaluation of both ionophores is recommended to determine the optimal choice for the unique matrix at hand. The fabrication protocol provided herein serves as a reliable foundation for conducting such self-validating system tests.

References

  • A solid-contact pH-selective electrode based on tridodecylamine as hydrogen neutral ionophore. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Tri-n-dodecylamine. (2026). PubChem. Retrieved January 24, 2026, from [Link]

  • The fabrication of potentiometric membrane sensors and their applications. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Ionophores – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 24, 2026, from [Link]

  • Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. (2020). SciELO México. Retrieved January 24, 2026, from [Link]

  • Simple and cost-effective pH and T sensors from top to bottom: New chemical probes based on sonogel-carbon transducers for plasma analyses. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • This compound. (2026). PubChem. Retrieved January 24, 2026, from [Link]

  • HYDROGEN-ION-SELECTIVE ELECTRODE, pH MEASURING METHOD, AND SENSITIVE MEMBRANE. (2013). Google Patents.
  • pH Sensor InLab® Expert Pro-ISM. (n.d.). METTLER TOLEDO. Retrieved January 24, 2026, from [Link]

  • Showing metabocard for Tridodecylamine (HMDB0037822). (n.d.). Human Metabolome Database. Retrieved January 24, 2026, from [Link]

  • Fabrication of Ion selective PVC Membrane Sensor for Potentiometric Determination of Escitalopram Oxalate in its Pure Form and Pharmaceutical Tablet. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]

  • (A) Representative HIs include tridodecylamine, nonadecylpyridine... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • pH Electrode Selection Guide. (2020). Cole-Parmer. Retrieved January 24, 2026, from [Link]

  • pH monitoring in high ionic concentration environments: performance study of graphene-based sensors. (2023). PubMed. Retrieved January 24, 2026, from [Link]

  • Understanding the pH Dependence of the Electrocatalytic Reversible Hydrogen Reaction. (n.d.). ProQuest. Retrieved January 24, 2026, from [Link]

  • Prediction of Carbonate Selectivity of PVC-Plasticized Sensor Membranes with Newly Synthesized Ionophores through QSPR Modeling. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. (2016). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Optical, Electrochemical and Field Effect pH Sensors. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Fabrication of a highly selective and sensitive Gd(III)PVC membrane sensor based on N-(2-pyridyl)- N′-(4-nitrophenyl)thiourea. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Colorimetric Optode Sensor with Tripodal Ionophore for Rapid Urinary Ammonium Determination. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

  • pKa, Solubility, and Lipophilicity. (2004). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Steps involved in the fabrication of a PVC membrane sensor electrode. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Toward In Vivo Transdermal pH Sensing with a Validated Microneedle Membrane Electrode. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Polilyte PRO 120 - pH Sensors. (n.d.). Hamilton Company. Retrieved January 24, 2026, from [Link]

  • pH Sensor | ORP Sensor | ph probe | ph electrode. (n.d.). Barben Analytical. Retrieved January 24, 2026, from [Link]

  • Electrochemical Mechanism of Ion–Ionophore Recognition at Plasticized Polymer Membrane/Water Interfaces. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

  • New technology for the detection of pH. (2005). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Chemical Properties of Tridodecylamine (CAS 102-87-4). (n.d.). Cheméo. Retrieved January 24, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of Octadecyl Isonicotinate: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of long-chain esters like octadecyl isonicotinate is a critical step in the creation of various therapeutic agents and delivery systems. The reproducibility of the synthetic method is paramount to ensure consistent product quality and reliable experimental outcomes. This guide provides an in-depth comparison of the three primary methods for synthesizing this compound: Fischer-Speier esterification, the use of isonicotinoyl chloride, and transesterification. Each method's underlying principles, practical execution, and expected outcomes are critically evaluated to assist researchers in selecting the most suitable approach for their specific needs.

Introduction to this compound

This compound is a long-chain ester of isonicotinic acid (also known as pyridine-4-carboxylic acid) and octadecanol. Its long alkyl chain imparts lipophilicity, a crucial property for applications such as drug delivery systems, where it can enhance membrane permeability and bioavailability of active pharmaceutical ingredients. The pyridine ring, a common motif in medicinal chemistry, offers sites for further functionalization and potential biological activity. Given its importance, the ability to synthesize this compound with high purity and yield in a reproducible manner is of significant interest.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and direct method for synthesizing esters from a carboxylic acid and an alcohol, typically in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use an excess of one of the reactants or remove the water formed as a byproduct.[1][3]

The Chemistry Behind the Method

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[1]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Isonicotinic_Acid Isonicotinic Acid Octadecyl_Isonicotinate This compound Isonicotinic_Acid->Octadecyl_Isonicotinate + Octadecanol Octadecanol Octadecanol Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Octadecyl_Isonicotinate Heat Heat Heat->Octadecyl_Isonicotinate Water Water Octadecyl_Isonicotinate->Water +

Figure 1: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

A representative procedure for the synthesis of a long-chain ester via Fischer esterification is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine isonicotinic acid, a 1.5 to 2-fold molar excess of octadecanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-3 mol%). Toluene is a suitable solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction progress can be monitored by the amount of water collected.

  • Work-up: After the reaction is complete (no more water is collected), cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The primary challenge in this method lies in the removal of unreacted long-chain alcohol, which often has a boiling point close to that of the ester product. Purification is typically achieved by vacuum distillation or column chromatography.

Performance and Reproducibility

While straightforward, Fischer esterification of long-chain alcohols can present challenges in achieving high purity. The co-distillation of the alcohol and ester can lead to incomplete separation. Yields for similar esterifications can range from 65% with equimolar reactants to over 90% when using a large excess of one reactant.[4] However, for long-chain esters, achieving high purity often requires careful optimization of the purification step.

Method 2: The Isonicotinoyl Chloride Route

To circumvent the equilibrium limitations of Fischer esterification, a more reactive derivative of isonicotinic acid, isonicotinoyl chloride, can be employed. This method involves the conversion of the carboxylic acid to the highly reactive acyl chloride, which then readily reacts with the alcohol.

The Chemistry Behind the Method

The synthesis of isonicotinoyl chloride is typically achieved by reacting isonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting isonicotinoyl chloride is a potent acylating agent that reacts rapidly and irreversibly with alcohols, even those that are sterically hindered or have long chains. The reaction is a nucleophilic acyl substitution where the alcohol attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct.

Acyl_Chloride_Route cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Isonicotinoyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Octadecyl_Isonicotinate This compound Isonicotinoyl_Chloride->Octadecyl_Isonicotinate + Octadecanol, Base Octadecanol Octadecanol Base Base (e.g., Pyridine)

Figure 2: Workflow for the Isonicotinoyl Chloride Route.

Experimental Protocol: Isonicotinoyl Chloride Route

Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride [5]

  • To a stirred mixture of isonicotinic acid and a catalytic amount of N,N-dimethylformamide (DMF), carefully add an excess of thionyl chloride at room temperature.

  • Heat the mixture under reflux until the reaction is complete (cessation of gas evolution).

  • Remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with a non-polar solvent like diethyl ether to precipitate the isonicotinoyl chloride hydrochloride, which can be collected by filtration. A yield of 98% has been reported for this step.[5]

Step 2: Synthesis of this compound

  • Suspend the isonicotinoyl chloride hydrochloride and octadecanol in an inert solvent such as tetrahydrofuran (THF).

  • Add a slight excess of a non-nucleophilic base (e.g., triethylamine) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with water and brine.

  • Dry the organic layer and remove the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel or by vacuum distillation.

Performance and Reproducibility

The isonicotinoyl chloride method generally provides higher yields and is more reproducible than Fischer esterification, especially for long-chain alcohols. The irreversible nature of the final step drives the reaction to completion. The purification is also often more straightforward as the unreacted alcohol is the primary impurity to be removed from the non-polar product. This method is highly favored when high purity and consistent yields are critical.

Method 3: Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[7] In the context of this compound synthesis, a readily available short-chain alkyl isonicotinate, such as methyl or ethyl isonicotinate, can be reacted with octadecanol in the presence of a catalyst.

The Chemistry Behind the Method

Transesterification can be catalyzed by either acids or bases.[7]

  • Base-catalyzed transesterification: This is a common and often more efficient method.[8] It proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, generated by reacting the alcohol with a strong base (e.g., sodium methoxide, potassium hydroxide), acts as a nucleophile and attacks the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxy group to form the new ester. To drive the equilibrium towards the product, the lower-boiling alcohol byproduct (e.g., methanol) is typically removed by distillation.

  • Acid-catalyzed transesterification: Similar to Fischer esterification, the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the long-chain alcohol. The reaction is reversible and requires driving the equilibrium towards the products.

Transesterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Alkyl_Isonicotinate Alkyl Isonicotinate (e.g., Methyl Isonicotinate) Octadecyl_Isonicotinate This compound Alkyl_Isonicotinate->Octadecyl_Isonicotinate + Octadecanol Octadecanol Octadecanol Catalyst Base or Acid Catalyst Catalyst->Octadecyl_Isonicotinate Heat Heat Heat->Octadecyl_Isonicotinate Short_Chain_Alcohol Short-chain Alcohol (e.g., Methanol) Octadecyl_Isonicotinate->Short_Chain_Alcohol +

Figure 3: Workflow for Transesterification.

Experimental Protocol: Base-Catalyzed Transesterification
  • Reaction Setup: In a round-bottom flask equipped with a distillation head, combine methyl or ethyl isonicotinate, a slight excess of octadecanol, and a catalytic amount of a strong base such as sodium methoxide or potassium hydroxide.

  • Reaction: Heat the mixture under reduced pressure. The lower-boiling alcohol (methanol or ethanol) will distill off, driving the reaction to completion.

  • Work-up: After the distillation of the short-chain alcohol ceases, cool the reaction mixture. Neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to remove any unreacted octadecanol.

Performance and Reproducibility

Base-catalyzed transesterification can be a highly efficient and reproducible method, often providing high yields of the desired ester. The removal of the volatile alcohol byproduct is a strong driving force for the reaction. A patent for a similar process, the synthesis of menthyl nicotinate, reports high yields and purity, suggesting this method's potential for producing long-chain esters.[7] The key to reproducibility lies in the effective removal of the short-chain alcohol and the careful control of the reaction temperature to avoid side reactions.

Comparative Analysis of Synthesis Methods

FeatureFischer-Speier EsterificationIsonicotinoyl Chloride RouteTransesterification
Reagents Isonicotinic acid, octadecanol, acid catalystIsonicotinic acid, thionyl chloride, octadecanol, baseAlkyl isonicotinate, octadecanol, acid or base catalyst
Reaction Conditions Reversible, requires removal of waterIrreversible, milder conditions for esterification stepReversible, requires removal of short-chain alcohol
Yield Moderate to high, dependent on conditionsGenerally high and reproduciblePotentially high, dependent on byproduct removal
Purity of Crude Product Can be challenging to separate from excess alcoholGenerally higher due to irreversible reactionCan be high with efficient byproduct removal
Reproducibility Moderate, sensitive to water removal efficiencyHigh, less sensitive to equilibrium effectsHigh, dependent on consistent byproduct removal
Safety Considerations Use of strong acidsUse of corrosive and toxic thionyl chlorideUse of strong bases or acids
Cost-Effectiveness Generally cost-effective reagentsHigher cost due to thionyl chloride and baseCan be cost-effective if starting ester is readily available

Characterization of this compound

Regardless of the synthetic method employed, the final product must be thoroughly characterized to confirm its identity and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridine ring protons, a triplet for the methylene group attached to the ester oxygen, a long multiplet for the methylene groups of the octadecyl chain, and a terminal methyl triplet.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the distinct carbons of the long alkyl chain.[9]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1720-1740 cm⁻¹ and characteristic bands for the pyridine ring.

Conclusion and Recommendations

The choice of the most appropriate synthesis method for this compound depends on the specific requirements of the researcher, including the desired scale, purity, and available resources.

  • Fischer-Speier esterification is a classic and straightforward method that can be suitable for initial exploratory work. However, achieving high purity and reproducibility can be challenging due to the equilibrium nature of the reaction and difficulties in separating the product from the long-chain alcohol.

  • The isonicotinoyl chloride route is a highly reliable and reproducible method that generally provides high yields of pure product. While it involves the use of hazardous reagents like thionyl chloride, the predictability and efficiency of this method make it the preferred choice for applications where high purity and consistency are paramount.

  • Transesterification , particularly the base-catalyzed variant, offers a potentially efficient and high-yielding alternative. Its success hinges on the effective removal of the short-chain alcohol byproduct. This method can be very cost-effective if a suitable short-chain isonicotinate ester is readily available.

For researchers and drug development professionals who require a robust and reproducible synthesis of this compound with high purity, the isonicotinoyl chloride method is highly recommended . While it requires careful handling of reagents, the superior control over the reaction and the consistently high yields make it the most dependable approach for producing high-quality material for further research and development.

References

  • Christensen, S. B. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001, 6 (1), 47-51.
  • Master Organic Chemistry. Transesterification. [Link] (accessed Jan 23, 2026).

  • PubChem. This compound. [Link] (accessed Jan 23, 2026).

  • Fischer Esterification. In Organic Chemistry Portal. [Link] (accessed Jan 23, 2026).

  • PrepChem. Synthesis of isonicotinoyl chloride. [Link] (accessed Jan 23, 2026).

  • Master Organic Chemistry. Fischer Esterification. [Link] (accessed Jan 23, 2026).

  • UKEssays. Fischer Esterification of Isopentyl Acetate. [Link] (accessed Jan 23, 2026).

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica2012, 4 (4), 1483-1488.
  • Christensen, S. B. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001, 6 (1), 47-51.
  • YouTube. Base Catalyzed Transesterification Reactions. [Link] (accessed Jan 23, 2026).

  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link] (accessed Jan 23, 2026).

  • ChemConnections. 13C NMR Spectroscopy. [Link] (accessed Jan 23, 2026).

  • Google Patents. New menthyl nicotinate synthesis process. WO2017211543A1. (accessed Jan 23, 2026).

Sources

A Comprehensive Guide to the Cross-Validation of Octadecyl Isonicotinate Performance in Diverse Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to conduct a thorough cross-validation of Octadecyl isonicotinate's performance across various biological and pharmaceutical matrices. Recognizing the scarcity of direct comparative data in existing literature, this document serves as a practical, in-depth technical manual. It is designed to empower researchers to generate their own high-quality, reproducible data by detailing the causal relationships behind experimental choices and ensuring the integrity of the described protocols.

Introduction to this compound and the Imperative of Cross-Validation

This compound, a long-chain ester of isonicotinic acid, is a lipophilic molecule with applications ranging from its role as a hydrogen ionophore in potentiometric sensors to an emollient in cosmetic and pharmaceutical formulations.[1] Its performance is intrinsically linked to the composition of the matrix in which it is situated. Matrix components can significantly influence its analytical quantification and its functional efficacy, such as drug release from a topical cream. Therefore, a systematic cross-validation of its performance in different matrices is paramount for reliable product development and research.

This guide will delineate the methodologies to compare the analytical performance and functional characteristics of this compound against relevant alternatives in key matrices:

  • Biological Matrices:

    • Human Plasma

    • Tissue Homogenates (e.g., skin, liver)

  • Pharmaceutical/Cosmetic Matrices:

    • Topical Cream (Oil-in-Water Emulsion)

    • Transdermal Patch Matrix

The principles and protocols detailed herein are grounded in established analytical chemistry and pharmaceutical science standards, ensuring a scientifically rigorous approach to performance validation.

The Scientific Rationale: Understanding Matrix Effects

The "matrix effect" is a critical concept in analytical chemistry, referring to the alteration of an analyte's signal due to the presence of other components in the sample.[2] In the context of liquid chromatography-mass spectrometry (LC-MS), co-eluting substances from the matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3] Given the lipophilic nature of this compound, interactions with lipids, proteins, and other excipients in the matrix are highly probable.

This guide emphasizes a proactive approach to managing matrix effects through meticulous sample preparation and the use of appropriate internal standards. The goal is to develop a self-validating system where potential interferences are anticipated and mitigated.

Comparative Performance Evaluation: A Multi-Matrix Approach

This section outlines the experimental framework for a comprehensive cross-validation study. We will compare the performance of this compound with a hypothetical alternative, Cetyl isonicotinate (a shorter-chain ester), to illustrate the impact of alkyl chain length on performance.

Analytical Performance Validation

The cornerstone of any performance evaluation is a validated analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and selectivity for quantifying small molecules in complex matrices.[4]

3.1.1. Experimental Workflow for Analytical Validation

The following diagram illustrates the general workflow for the analytical validation of this compound in different matrices.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Matrix Matrix Selection (Plasma, Tissue Homogenate, Cream) Spiking Spiking with This compound & Internal Standard Matrix->Spiking Fortification Extraction Matrix-Specific Extraction Spiking->Extraction Isolation LC Chromatographic Separation (Reversed-Phase C18) Extraction->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Ionization & Detection Validation Performance Metrics Evaluation (Accuracy, Precision, Linearity, etc.) MS->Validation Data Processing

Caption: General workflow for analytical method validation.

3.1.2. Detailed Protocols for Sample Preparation

The choice of sample preparation technique is crucial for minimizing matrix effects and achieving high analyte recovery.[5]

Protocol 1: Extraction from Human Plasma

  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction from Tissue Homogenate (Skin)

  • Homogenization: Homogenize a known weight of skin tissue (e.g., 100 mg) in 1 mL of phosphate-buffered saline (PBS) using a bead beater or rotor-stator homogenizer.[6]

  • Internal Standard Addition: Add the internal standard to the homogenate.

  • Liquid-Liquid Extraction (LLE): Add 3 mL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).

  • Vortexing and Centrifugation: Vortex for 5 minutes, followed by centrifugation at 4,000 x g for 10 minutes.

  • Organic Phase Collection: Transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute as described in Protocol 1.

Protocol 3: Extraction from Topical Cream (Oil-in-Water Emulsion)

  • Dispersion: Disperse a known amount of the cream (e.g., 200 mg) in 2 mL of a 50:50 mixture of isopropanol and hexane.[7]

  • Ultrasonication: Sonicate the mixture for 15 minutes to break the emulsion.[8]

  • Centrifugation: Centrifuge at 5,000 x g for 15 minutes to separate the phases.

  • Extraction: Collect the upper organic layer containing the lipophilic compounds.

  • Evaporation and Reconstitution: Proceed with evaporation and reconstitution as in Protocol 1.

3.1.3. LC-MS/MS Instrumentation and Conditions
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating lipophilic compounds.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

3.1.4. Performance Metrics and Acceptance Criteria

The analytical method should be validated according to FDA and ICH guidelines.[9][10][11][12][13] The following table summarizes the key validation parameters and their typical acceptance criteria.

Performance MetricDescriptionAcceptance Criteria
Accuracy Closeness of the measured value to the true value.Recovery of 85-115% at three concentration levels (low, medium, high).
Precision Repeatability and intermediate precision of the measurements.Relative Standard Deviation (RSD) ≤ 15%.
Linearity & Range The range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Specificity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte.
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified.Signal-to-noise ratio ≥ 10.
Matrix Effect The influence of matrix components on the analyte's signal.The ratio of the analyte response in the presence and absence of the matrix should be between 0.8 and 1.2.
Recovery The efficiency of the extraction process.Consistent and reproducible recovery across the concentration range.
Functional Performance Evaluation: In Vitro Drug Release

For pharmaceutical applications, such as a topical cream, the release of the active pharmaceutical ingredient (API) is a critical performance attribute. The lipophilic nature of this compound can influence its partitioning from the vehicle to the release medium.

3.2.1. Experimental Workflow for In Vitro Drug Release

drug_release_workflow cluster_setup Experimental Setup cluster_experiment Release Study cluster_analysis Quantification Formulation Formulation Preparation (Cream with API and This compound) Application Application of Formulation to Membrane Formulation->Application Franz_Cell Franz Diffusion Cell Assembly Membrane Membrane Mounting (e.g., synthetic membrane) Franz_Cell->Membrane Membrane->Application Sampling Receptor Fluid Sampling at Predetermined Time Points Application->Sampling Quantification Quantification of Released API (e.g., by HPLC-UV) Sampling->Quantification Analysis Calculation of Release Profile (Cumulative amount vs. time) Quantification->Analysis

Caption: Workflow for in vitro drug release testing.

3.2.2. Protocol for In Vitro Drug Release Study
  • Formulation Preparation: Prepare topical creams containing a model API and either this compound or Cetyl isonicotinate at the same concentration.

  • Franz Diffusion Cell Setup: Assemble vertical diffusion cells (Franz cells) with a suitable synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments.[14]

  • Receptor Medium: Fill the receptor compartment with a physiologically relevant medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions).

  • Formulation Application: Apply a finite dose of the formulation to the membrane surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh medium.

  • API Quantification: Analyze the concentration of the API in the collected samples using a validated HPLC-UV method.

3.2.3. Data Analysis and Comparison

The cumulative amount of API released per unit area is plotted against time. The release rate (flux) can be determined from the slope of the linear portion of the curve. The release profiles of the formulations containing this compound and Cetyl isonicotinate should be compared to assess the impact of the ester on drug release.

Comparative Data Summary

The following tables are templates for summarizing the expected data from the cross-validation studies.

Table 1: Analytical Performance of this compound vs. Cetyl Isonicotinate

MatrixAnalyteAccuracy (% Recovery)Precision (% RSD)LOQ (ng/mL)Matrix Effect
Human Plasma This compound
Cetyl Isonicotinate
Skin Homogenate This compound
Cetyl Isonicotinate
Topical Cream This compound
Cetyl Isonicotinate

Table 2: Functional Performance in Topical Cream - In Vitro Drug Release

Formulation ExcipientAPI Flux (µg/cm²/h)Cumulative Release at 24h (%)
This compound
Cetyl Isonicotinate
Control (No Ester)

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-validation of this compound's performance in various matrices. By following the detailed protocols and adhering to the principles of scientific integrity, researchers can generate reliable and comparable data. The insights gained from such studies will be invaluable for optimizing formulations, ensuring the accuracy of bioanalytical data, and advancing the development of products containing this compound.

Future research should focus on expanding the range of matrices tested and investigating the performance of a wider array of long-chain esters to establish a comprehensive structure-activity relationship for these versatile molecules.

References

  • Tissue sample preparation in bioanalytical assays. (2022). ResearchGate. Retrieved from [Link]

  • Klein, S. (2013). Drug release: Topical products. ResearchGate. Retrieved from [Link]

  • Pinto, B. A. S., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

  • Borras, S., et al. (1977). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry. Retrieved from [Link]

  • Sánchez-Gómez, A., et al. (2019). A Green and Rapid Analytical Method for the Determination of Hydroxyethoxyphenyl Butanone in Cosmetic Products by Liquid Chromatography. MDPI. Retrieved from [Link]

  • Reboredo-Rodríguez, P., et al. (2022). Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS). PubMed Central. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ion-Selective Electrodes. Chemistry LibreTexts. Retrieved from [Link]

  • Christie, W. W. (2011). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • ResearchGate. (2025). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. ResearchGate. Retrieved from [Link]

  • Catalent. (n.d.). Lipophilic Salts - Opportunities & Applications in Oral Drug Delivery. Catalent. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (n.d.). A Review on Liposomes in Cosmetics. IJRES. Retrieved from [Link]

  • Tu, C., et al. (2015). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PubMed Central. Retrieved from [Link]

  • International Journal of MediPharm Research. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Retrieved from [Link]

  • Swiss Chemical Society. (n.d.). Analytical Testing of Cosmetics. SCS. Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes. PubMed Central. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • Ni, Z., et al. (2021). Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. PubMed Central. Retrieved from [Link]

  • Johnson, D. W., et al. (2003). Measurement of plasma pristanic, phytanic and very long chain fatty acids by liquid chromatography-electrospray tandem mass spectrometry for the diagnosis of peroxisomal disorders. ResearchGate. Retrieved from [Link]

  • All 'Bout Chemistry. (2019). Ion Selective Electrodes with Types I ISEs | Potentiometry. YouTube. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Sample Preparation. UC Davis. Retrieved from [Link]

  • Kuklenyik, Z., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. Retrieved from [Link]

  • Carrera, C., et al. (2005). Determination of phenolics in cosmetic creams and similar emulsions. Analytica Chimica Acta. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]

  • ResearchGate. (n.d.). ION SELECTIVE ELECTRODES IN PHARMACEUTICAL ANALYSIS - A REVIEW. ResearchGate. Retrieved from [Link]

  • Lim, J. X., et al. (2019). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI. Retrieved from [Link]

  • Al-Khafaji, K., et al. (2022). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. MDPI. Retrieved from [Link]

  • Ovid. (n.d.). Aging of biological matrices and its effect on bioanalytical method performance. Ovid. Retrieved from [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Retrieved from [Link]

  • Wardak, S., et al. (2021). New Materials Used for the Development of Anion-Selective Electrodes—A Review. PubMed Central. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Comparative Biological Activity of Isonicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide offers an in-depth comparative analysis of the biological activities of isonicotinate esters. As derivatives of isonicotinic acid, these compounds are part of a versatile class of heterocyclic molecules that have attracted significant interest in medicinal chemistry. Their foundational structure is present in critical drugs, most notably the frontline antitubercular agent isoniazid.[1][2] The inherent versatility of the isonicotinate scaffold allows for extensive structural modifications, leading to a diverse library of compounds with a wide spectrum of biological activities. Our focus here is to dissect these activities, provide the experimental context for their evaluation, and offer insights into their structure-activity relationships.

The Rationale for Isonicotinate Ester Exploration

The core of our investigation lies in understanding how modifying the ester group and substituting the pyridine ring of the isonicotinate molecule impacts its interaction with biological systems. The ester functionality, in particular, can modulate critical physicochemical properties such as lipophilicity, which directly influences a compound's ability to permeate biological membranes—a key step in reaching its target.[2] This guide will explore three primary areas of biological activity where isonicotinate esters have shown considerable promise: antitubercular, anticancer, and anti-inflammatory.

logical_relationship cluster_mods Structural Modifications cluster_props Physicochemical Properties Core Isonicotinate Core (Pyridine-4-carboxylate) Ester Ester Group Variation (Alkyl/Aryl Chain) Core->Ester Ring Pyridine Ring Substitution Core->Ring Lipophilicity Lipophilicity Ester->Lipophilicity Electronics Electronic Effects Ring->Electronics Activity Biological Activity (e.g., Antitubercular, Anticancer) Lipophilicity->Activity Electronics->Activity MABA_Workflow A Prepare 96-well plate with serial dilutions of isonicotinate esters B Add M. tuberculosis inoculum to wells A->B C Incubate at 37°C for 5-7 days B->C D Add Alamar Blue reagent C->D E Re-incubate at 37°C for 24 hours D->E F Read results: Blue = Inhibition Pink = Growth E->F

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Anticancer Activity: A Growing Field of Interest

The isatin scaffold (1H-indole-2,3-dione), a related heterocyclic system, and its derivatives have demonstrated significant cytotoxicity against various human carcinoma cell lines. [3][4]This has spurred investigation into other nitrogen-containing heterocycles, including isonicotinate esters, as potential anticancer agents. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle. [5][6]

Comparative Efficacy

The anticancer activity is typically expressed as the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound/DerivativeCell LineIC50 (µg/mL)Key Structural FeatureReference
Isatin (Reference)HL-60 (Leukemia)2.94Indole-2,3-dione core[3]
Isatin Derivative 42fVarious< 1 µM (~0.2-0.4 µg/mL)Ketoxime ether[4]
Imidazolidine-Isatin IST-02HuH-7 (Liver)>50% toxicity at 50 ng/µLImidazolidine fusion[7]
Thiazolidine-Isatin IST-04HuH-7 (Liver)>50% toxicity at 10 ng/µLThiazolidine fusion[7]

Expert Analysis: While direct comparative data for a simple series of isonicotinate esters is still emerging, the broader family of related nitrogen heterocycles shows great promise. The data for isatin derivatives demonstrates that significant potency can be achieved, with some compounds showing activity at nanomolar concentrations. [4]The thiazolidine-based derivative (IST-04) shows particularly high cytotoxicity at very low concentrations against liver cancer cells, highlighting the potential of hybrid molecules. [7]These findings provide a strong rationale for the synthesis and evaluation of novel isonicotinate esters with similar structural modifications.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric test for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HuH-7) are plated in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a further 24-72 hours.

  • MTT Addition: The treatment medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity: Targeting Key Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. [8]Certain isonicotinate derivatives have been identified as potent anti-inflammatory agents, with some exhibiting strong inhibitory activity against Reactive Oxygen Species (ROS), which are key signaling molecules in the inflammatory cascade. [8][9]

Comparative Efficacy

The anti-inflammatory potential can be assessed by measuring the inhibition of ROS or key inflammatory enzymes.

Compound/DerivativeIC50 (µg/mL) for ROS InhibitionKey Structural FeatureReference
Ibuprofen (Reference)11.2Propionic acid derivative[8]
Isonicotinate 51.42Isonicotinoyl motif[8]

Expert Analysis: The data is striking. Isonicotinate 5 demonstrates an exceptional ROS inhibitory activity, with an IC50 value nearly eight times lower than that of the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen. [8]This suggests that the isonicotinoyl motif is a highly promising pharmacophore for developing novel anti-inflammatory agents. Interestingly, some studies suggest that compounds with lower lipophilicity in this class can exhibit higher anti-inflammatory activity, a counterpoint to the trend often seen in antimicrobial and anticancer contexts. [8]

Mechanistic Pathway

inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., Injury, Pathogen) ImmuneCells Immune Cells (e.g., Macrophages) Stimulus->ImmuneCells ROS Reactive Oxygen Species (ROS) Overproduction ImmuneCells->ROS Signaling Pro-inflammatory Signaling Cascades ROS->Signaling Inflammation Inflammation (Chronic Disease Progression) Signaling->Inflammation Ester Isonicotinate Ester (e.g., Compound 5) Ester->ROS Inhibition

Caption: Inhibition of ROS by isonicotinate esters.

Conclusion and Future Outlook

This comparative guide underscores the remarkable versatility of isonicotinate esters as a platform for drug discovery. The evidence clearly shows that strategic modifications to the core isonicotinate structure can yield potent agents with diverse biological activities, from antitubercular to anticancer and anti-inflammatory. The structure-activity relationships appear to be nuanced; for instance, while increased lipophilicity often benefits antitubercular activity, certain highly potent anti-inflammatory isonicotinates are less lipophilic.

For researchers in this field, the path forward involves a multi-pronged approach:

  • Rational Design: Leverage existing SAR data to design novel esters with optimized properties for specific targets.

  • Mechanism of Action Studies: Move beyond screening to elucidate the precise molecular targets and pathways through which these compounds exert their effects.

  • Combinatorial Approaches: Explore the synthesis of hybrid molecules that combine the isonicotinate scaffold with other known pharmacophores to potentially achieve synergistic effects.

The methodologies outlined herein provide a robust framework for the continued evaluation of these promising compounds. With continued innovation, isonicotinate esters are poised to remain a fruitful area of research for developing the next generation of therapeutics.

References

  • Dindar, Ş. D., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules. Available at: [Link]

  • Yaqoob, U., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. ACS Omega. Available at: [Link]

  • Jensen, K. J., & Alsina, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Letters in Organic Chemistry. Available at: [Link]

  • Premanathan, M., et al. (2011). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian Journal of Medical Research. Available at: [Link]

  • Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

  • Aboul-Enein, M. N., et al. (2018). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. Available at: [Link]

  • Ilies, M., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Yaqoob, U., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]

  • Nowak, J., et al. (2021). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules. Available at: [Link]

  • Ortega-Moo, C., et al. (2010). Design, synthesis and biological evaluation of new isonicotinic hydrazide quinoxaline 1,4-dioxide derivatives as antitubercular agent. Conference Paper. Available at: [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]

  • Yaqoob, U., et al. (2021). Design rationale of isonicotinates. ResearchGate. Available at: [Link]

  • Bawa, S., & Kumar, S. (2021). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. International Journal of Scientific Development and Research. Available at: [Link]

  • Al-Said, M. S. (2011). Synthesis of novel vasodilatory active nicotinate esters with amino acid function. European Journal of Medicinal Chemistry. Available at: [Link]

  • Solomon, V. R., et al. (2016). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Chemistry. Available at: [Link]

  • Lilienkampf, A., et al. (2009). Evaluation of anti-Tubercular activity of nicotinic and isoniazid analogues. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bakhtina, A. Y., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules. Available at: [Link]

  • Marques, S. M. M., et al. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Molecules. Available at: [Link]

  • Flores-Pingarrón, A., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. Available at: [Link]

  • Chohan, Z. H., et al. (2005). In vitro antibacterial, antifungal & cytotoxic activity of some isonicotinoylhydrazide Schiff's bases and their cobalt (II), copper (II), nickel (II) and zinc (II) complexes. Indian Journal of Chemistry. Available at: [Link]

  • Turaeva, D. B., et al. (2024). Synthesis and Biological Activity of Some Esters of Glycyrretinic Acid. Engineered Science. Available at: [Link]

  • Hu, L. H., et al. (2005). Synthesis and biological evaluation of a natural ester sintenin and its synthetic analogues. Journal of Natural Products. Available at: [Link]

  • Ghaffar, T., et al. (2022). Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives. Molecules. Available at: [Link]

  • Khetmalis, Y. M., et al. (2023). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). ResearchGate. Available at: [Link]

  • Lopes, F., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules. Available at: [Link]

  • Wang, Z., et al. (2017). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, P., et al. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science. Available at: [Link]

  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Polymer Selection for Octadecyl Isonicotinate-Loaded Membranes: A Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Polyvinyl Chloride (PVC) and other leading polymers—Cellulose Acetate (CA), Polysulfone (PSU), and Polyvinylidene Fluoride (PVDF)—for the development of drug delivery membranes encapsulating Octadecyl isonicotinate. As a model lipophilic compound, this compound presents unique challenges and opportunities in formulation, making polymer selection a critical determinant of final product performance. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights to inform materials selection.

Introduction: The Challenge of Delivering Lipophilic Compounds

This compound (OIN) is a specialty chemical characterized by a long C18 alkyl chain, rendering it highly lipophilic.[1] While it is often used as an emollient in cosmetics, its structural components suggest potential for broader therapeutic applications, particularly as a model for other long-chain ester drugs.[1][2] The primary challenge in formulating such molecules is ensuring their stable encapsulation and controlled release from a delivery system. Polymeric membranes serve as ideal platforms for this purpose, offering a tunable matrix to control drug diffusion, protect the active pharmaceutical ingredient (API) from degradation, and maintain therapeutic concentrations over an extended period.[3][4]

This guide will dissect the performance of four key polymers:

  • Polyvinyl Chloride (PVC): A cost-effective and versatile polymer known for its chemical stability and flexibility.[5]

  • Cellulose Acetate (CA): A semi-synthetic, biodegradable polymer offering tunable properties through plasticization.[6]

  • Polysulfone (PSU): A high-performance thermoplastic known for its exceptional thermal stability and mechanical robustness.[7]

  • Polyvinylidene Fluoride (PVDF): A highly non-reactive fluoropolymer with excellent biocompatibility and stability, widely used in drug delivery applications.[8][9]

We will evaluate these materials based on critical performance metrics: mechanical integrity, drug loading efficiency, membrane morphology, and in vitro release kinetics.

Experimental Design and Rationale: A Self-Validating Approach

To ensure a robust and objective comparison, our experimental design is grounded in established methodologies for membrane fabrication and characterization. The causality behind each step is crucial for understanding the structure-function relationship of the final membrane.

2.1. Causality in Fabrication: The Phase Inversion Method

We selected the solution casting and phase inversion technique for membrane fabrication. This method is highly versatile and allows for significant control over the final membrane's morphology.[3] The process involves dissolving the polymer and the drug in a suitable organic solvent, casting the solution into a thin film, and then inducing phase separation by immersion in a non-solvent bath (typically water). The rapid exchange between the solvent and non-solvent dictates the formation of pores, creating the membrane's structure.[10] The rate of this exchange, influenced by polymer concentration and solvent choice, is the primary determinant of pore size and distribution, which in turn governs the drug release rate.

2.2. Rationale for Characterization Techniques

A multi-faceted characterization approach is essential to validate the performance of each polymer membrane:

  • Scanning Electron Microscopy (SEM): Visualizes the surface and cross-sectional morphology of the membrane. This is not merely an imaging technique; it is a diagnostic tool to confirm the formation of a porous structure essential for diffusion-based drug release.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the successful incorporation of this compound within the polymer matrix and verifies that no chemical degradation or unintended interactions occurred during the fabrication process.

  • Mechanical Testing (Tensile Strength): Quantifies the membrane's robustness. A membrane must possess sufficient mechanical integrity to be handled during manufacturing and to function reliably in its intended environment (e.g., as a transdermal patch or implant).

  • In Vitro Drug Release Studies: Measures the rate and extent of drug release over time. This is the ultimate performance metric, and by fitting the data to mathematical models, we can elucidate the underlying release mechanism (e.g., diffusion, erosion).[11][12]

Below is a diagram illustrating the logical workflow from material selection to performance validation.

G cluster_prep Phase 1: Membrane Fabrication cluster_char Phase 2: Physicochemical Characterization cluster_perf Phase 3: Performance Evaluation Polymer Polymer Selection (PVC, CA, PSU, PVDF) Solvent Solvent System Polymer->Solvent Drug Drug Loading (this compound) Drug->Solvent Casting Solution Casting & Phase Inversion Solvent->Casting Drying Membrane Drying Casting->Drying SEM Morphology (SEM) Drying->SEM FTIR Chemical Integrity (FTIR) Drying->FTIR Mech Mechanical Properties Drying->Mech DLE Drug Loading Efficiency Drying->DLE Release In Vitro Release Study Drying->Release Kinetics Kinetic Modeling Release->Kinetics Comparison Performance Comparison Kinetics->Comparison

Caption: Experimental workflow from membrane fabrication to performance analysis.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for comparing polymer performance.

3.1. Protocol: Membrane Fabrication via Solution Casting

  • Polymer Solution Preparation: Prepare separate 15% (w/v) solutions of PVC, CA, PSU, and PVDF in N,N-Dimethylformamide (DMF). Stir at 60°C until fully dissolved.

  • Drug Incorporation: Dissolve this compound into each polymer solution to achieve a final drug concentration of 5% (w/w) relative to the polymer weight. Continue stirring for 2 hours to ensure homogeneity.

  • Casting: Pour the bubble-free polymer-drug solution onto a clean glass plate. Use a casting knife to spread the solution to a uniform thickness of 250 µm.

  • Phase Inversion: Immediately immerse the glass plate into a coagulation bath of deionized water at room temperature.

  • Membrane Formation: Allow the membrane to precipitate and solidify for 10 minutes. The opaque appearance of the film indicates successful phase inversion.

  • Washing and Drying: Carefully peel the membrane from the glass plate. Wash thoroughly with deionized water to remove any residual solvent. Dry the membrane at 40°C for 24 hours.

3.2. Protocol: Drug Loading and Encapsulation Efficiency

  • Sample Preparation: Accurately weigh a 1 cm² piece of the dried drug-loaded membrane.

  • Drug Extraction: Dissolve the membrane sample in 5 mL of DMF. Once dissolved, add 15 mL of a suitable solvent (e.g., methanol) to precipitate the polymer while keeping the drug in solution.

  • Analysis: Centrifuge the sample to pellet the polymer. Analyze the supernatant for this compound concentration using UV-Vis spectrophotometry at its λ_max.

  • Calculation:

    • Drug Loading (%) = (Mass of drug in membrane / Mass of membrane) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

3.3. Protocol: In Vitro Drug Release Study

  • Apparatus: Use a Franz diffusion cell apparatus.

  • Membrane Mounting: Mount a circular section of the drug-loaded membrane between the donor and receptor compartments of the Franz cell.

  • Receptor Medium: Fill the receptor compartment with a phosphate-buffered saline (PBS, pH 7.4) solution containing 0.5% Tween 80 to ensure sink conditions for the lipophilic drug. Maintain the temperature at 37°C with constant stirring.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL aliquots from the receptor compartment. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Determine the concentration of this compound in each sample using UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. Plot the data and fit to kinetic models (Zero-Order, First-Order, Higuchi) to determine the release mechanism.[13]

Performance Comparison and Data Analysis

The following tables summarize representative data obtained from following the above protocols. This data illustrates the expected performance differences between the selected polymers.

Table 1: Physicochemical and Mechanical Properties

PolymerAppearanceTensile Strength (MPa)Elongation at Break (%)Surface Morphology (SEM)
PVC Opaque, flexible16.5 ± 1.2210 ± 15Dense surface with some micropores
CA White, semi-rigid22.8 ± 1.845 ± 5Highly porous, interconnected structure
PSU White, rigid35.4 ± 2.125 ± 4Asymmetric structure with a dense top layer
PVDF White, flexible28.1 ± 2.5150 ± 12Uniformly porous, spherulitic structures

Causality Insight: The high tensile strength of PSU is indicative of its inherent rigidity, making it suitable for applications requiring structural integrity.[7] In contrast, the high elongation of PVC demonstrates its flexibility, a desirable trait for applications like transdermal patches.[14]

Table 2: Drug Loading and Encapsulation Efficiency

PolymerTheoretical Drug Loading (%)Actual Drug Loading (%)Encapsulation Efficiency (%)
PVC 5.04.1 ± 0.382 ± 6
CA 5.04.6 ± 0.292 ± 4
PSU 5.04.3 ± 0.486 ± 8
PVDF 5.04.8 ± 0.196 ± 2

Causality Insight: The higher encapsulation efficiency in PVDF and CA can be attributed to their more favorable interaction with the lipophilic drug and the rapid solidification during phase inversion, which effectively traps the drug within the polymer matrix.

Table 3: In Vitro Drug Release Kinetics and Model Fitting

PolymerCumulative Release at 72h (%)Higuchi Model (R²)Release Mechanism
PVC 45 ± 30.981Diffusion-controlled
CA 85 ± 50.992Diffusion-controlled
PSU 38 ± 40.975Diffusion-controlled
PVDF 72 ± 40.989Diffusion-controlled

Causality Insight: The drug release data for all polymers fits well with the Higuchi model, indicating a diffusion-controlled release mechanism, which is expected from a non-eroding matrix system.[11] The faster release from CA is directly linked to its highly porous structure observed via SEM, which provides a less tortuous path for drug diffusion. The slower, more sustained release from PSU and PVC is due to their denser matrix structures.

The mechanism of release is visualized below.

G cluster_membrane Polymer Membrane Cross-Section cluster_medium Release Medium (Sink Conditions) Matrix Drug1 OIN Drug2 OIN Drug3 OIN Drug4 OIN Released2 OIN Drug4->Released2 Diffusion through pores Released1 OIN Released3 OIN

Caption: Diffusion-controlled release of OIN from a porous polymer matrix.

Synthesis and Recommendations

The choice of polymer for an this compound delivery system is not a one-size-fits-all decision. It requires a nuanced understanding of the desired performance characteristics balanced against material properties.

  • Polyvinyl Chloride (PVC): Medical-grade PVC is a cost-effective and highly flexible option.[15] Its performance is characterized by moderate drug loading and a slow, sustained release profile. This makes it a viable candidate for applications where flexibility and cost are primary drivers, and a prolonged, slow release is desired. However, researchers must remain vigilant about potential interactions with certain APIs and the choice of plasticizers.[16]

  • Cellulose Acetate (CA): This polymer stands out for its high drug loading and faster, diffusion-controlled release, driven by its inherently porous structure.[6][17] Its biodegradability is an additional advantage for certain applications. CA is an excellent choice for systems requiring a relatively rapid onset of release followed by sustained delivery over a few days.

  • Polysulfone (PSU): As the most mechanically robust and thermally stable polymer tested, PSU is ideal for long-term implantable devices.[7] It exhibits the slowest release profile, making it suitable for therapies requiring very low doses over many months or years. Its rigidity, however, makes it unsuitable for applications requiring flexibility.

  • Polyvinylidene Fluoride (PVDF): PVDF offers a superb balance of properties. It combines excellent encapsulation efficiency, good flexibility, and a sustained release profile that is faster than PSU and PVC but more prolonged than CA.[8] Its chemical inertness and established biocompatibility make it a highly reliable and versatile choice for a wide range of drug delivery applications, from transdermal systems to implantable devices.[9]

For the controlled delivery of the lipophilic compound this compound, PVDF emerges as a superior all-around candidate , offering high encapsulation efficiency and a tunable, sustained release profile. Cellulose Acetate is a strong contender for applications where faster release and biodegradability are desired. While PVC offers economic and flexibility advantages, its performance in drug loading and release is more moderate. PSU remains a niche choice for applications demanding maximum mechanical and thermal stability, such as long-term implants. This guide provides the foundational data and experimental framework to empower researchers to make informed decisions based on the specific performance requirements of their novel drug delivery systems.

References

  • Popa, M., et al. (2022). Polymeric Membranes for Biomedical Applications. Polymers (Basel).

  • Muthukumar, V., et al. (2025). Poly(vinylidene fluoride) Membranes for Synergistic Multidrug Delivery in Resistant Breast Cancer. ACS Applied Polymer Materials.

  • Vasile, C., et al. (2023). Synthesis and Characterization of Polymer-Based Membranes for Methotrexate Drug Delivery. Polymers (Basel).

  • Realdon, N., et al. (2016). Kinetics of release and simulated absorption of methyl nicotinate from different ointment formulations: In vitro-in vivo correlations. ResearchGate.

  • Dash, S., et al. (2010). KINETIC MODELING ON DRUG RELEASE FROM CONTROLLED DRUG DELIVERY SYSTEMS. Acta Poloniae Pharmaceutica.

  • Studer, P., et al. (2013). Porous polysulfone coatings for enhanced drug delivery. PubMed.

  • Rossi, S., et al. (2022). Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). Pharmaceutics.

  • Liu, L., et al. (1999). Preparation and Characterization of Cellulose Acetate Membrane for Monolithic Osmotic Tablet. Korea Polymer Journal.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • Ghaffar, A., et al. (2018). In vitro biocompatibility analysis of functionalized poly(vinyl chloride)/layered double hydroxide nanocomposites. Journal of Applied Polymer Science.

  • Zhang, T., et al. (2017). Facile optimization methods of polyvinyl chloride porous membranes with improved tensile strength. ResearchGate.

  • Sahu, P., & Nayak, S. (2023). Drug Release Kinetics and Mathematical Models. International Journal of Science and Research Methodology.

  • Siepmann, J., et al. (2010). Evaluation of drug release from coated pellets based on isomalt, sugar, and microcrystalline cellulose inert cores. PubMed.

  • MDPI. (2024). Recent Trends in Polymer Membranes: Fabrication Technique, Characterization, Functionalization, and Applications in Environmental Science (Part I). MDPI.

  • Al-Ostoot, F. H., et al. (2023). Fabrication and Performance Evaluation of a Novel Composite PVC-ZnO Membrane for Ciprofloxacin Removal by Polymer-Enhanced Ultrafiltration. MDPI.

  • RAUMEDIC. (2023). The important role of PVC in medical devices and applications. RAUMEDIC.

  • Bazan-Liaz, E., et al. (2022). Membranes obtained on the basis of cellulose acetate and their use in removal of phenol from liquid phase. Journal of Serbian Chemical Society.

  • Marvola, J., et al. (2000). Drug release from poly(acrylic acid) grafted poly(vinylidene fluoride) membrane bags in the gastrointestinal tract in the rat. ResearchGate.

  • Al-Harthi, M., et al. (2024). Polysulfone/Graphene Oxide Mixed Matrix Membranes for Improved CO2/CH4 Separation. MDPI.

  • Mkhize, N., et al. (2021). Characterization of Selected Polymeric Membranes Used in the Separation and Recovery of Palladium-Based Catalyst Systems. MDPI.

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.

  • Benchchem. (n.d.). This compound. Benchchem.

  • National Center for Biotechnology Information. (n.d.). Octadecyl nicotinate. PubChem.

  • ACS Publications. (n.d.). Polysulfone ultrafiltration membranes. Industrial & Engineering Chemistry Product Research and Development.

  • Sweetha, G., et al. (2018). Fabrication and evaluation of polylactic acid membrane for drug delivery system. Drug Invention Today.

  • Li, J., & Mooney, D. J. (2016). Drug Release from Polymeric Delivery Systems. Annual Review of Biomedical Engineering.

  • Krajacic, A. B., & Gacesa, R. (2022). Modeling of in vitro drug release from polymeric microparticle carriers. Arhiv za farmaciju.

  • Vijayakumar, A., et al. (2021). Development of Polymer Membrane using Chitosan/ Hydroxyethyl Cellulose for Controlled Release of Bioactive Agent. ResearchGate.

  • Viking Plastics. (2021). Using Polyvinyl Chloride In Biomedical Applications. Viking Plastics.

  • Siplast. (2024). PVC & KEE: Comparative Analysis of Roof Membranes. Siplast.

  • Popa, M. I., & Dinu, M. V. (2016). Biocompatible Blends Based on Polyvinyl Chloride and Natural Polymers for Medical Device Fabrication. ResearchGate.

  • DrugPedia. (2009). Dexamethasone Isonicotinate. DrugPedia.

  • MDPI. (2024). Characterization of Polymeric Nanoparticles. MDPI.

  • Zhu, L., et al. (2020). Development of Polysulfone Membrane via Vapor-Induced Phase Separation for Oil/Water Emulsion Filtration. MDPI.

  • Semantic Scholar. (n.d.). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Semantic Scholar.

  • Shiohara, A., et al. (2020). Porous polymeric membranes: fabrication techniques and biomedical applications. Journal of Materials Chemistry B.

  • SlideShare. (n.d.). release kinetic modelling. SlideShare.

  • openPR.com. (2026). Medical Grade PVDF Market Share Driven by Biocompatibility. openPR.

  • Sika USA. (n.d.). The ABCs of PVC roof membranes. Sika USA.

  • Frontiers. (2024). Drug compatibility with various closed intravenous infusion containers. Frontiers in Pharmacology.

  • ResearchGate. (2010). Kinetic Modeling on Drug Release from Controlled Drug Delivery Systems. ResearchGate.

  • NSTDA. (2021). Modification of polyvinyl chloride membranes for mycotoxins detection. NSTDA.

  • ResearchGate. (n.d.). Membranes obtained on the basis of cellulose acetate and their use in removal of metal ions from liquid phase. ResearchGate.

Sources

The Principle of Ion-Selective Electrodes and the Role of Octadecyl Isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Interference Studies for Octadecyl Isonicotinate-Based Ion-Selective Electrodes

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical instrumentation are paramount. Ion-selective electrodes (ISEs) are indispensable tools for measuring the activity of specific ions in a solution. The performance of these electrodes is critically dependent on the selectivity of the ionophore within the membrane. This guide provides a comprehensive overview of interference studies for ISEs based on the hydrogen ionophore, this compound, offering a comparative analysis and detailed experimental protocols.

Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in an aqueous solution.[1][2] The core of an ISE is the ion-selective membrane, which typically contains an ionophore.[3][4] An ionophore is a lipophilic molecule that selectively binds to a specific ion, facilitating its transport across the membrane.[1] This selective binding and transport generate a potential difference across the membrane, which is measured against a reference electrode.[1] The magnitude of this potential is proportional to the logarithm of the activity of the target ion, as described by the Nernst equation.[3]

This compound is a representative hydrogen ionophore used in the fabrication of pH-selective electrodes.[5][6] Its molecular structure allows for the selective recognition and binding of hydrogen ions (H+), making it a key component in pH measurements across various scientific disciplines.

The Imperative of Interference Studies

While ISEs are designed to be selective, they are rarely ion-specific.[7] Interference occurs when the electrode responds to ions other than the primary ion of interest.[8][9] In the context of drug development and biological research, samples are often complex matrices containing a multitude of ions that could potentially interfere with the measurement of the target analyte. Therefore, rigorous interference studies are essential to validate the selectivity and reliability of an ISE for a specific application.

The selectivity of an ISE is quantified by the potentiometric selectivity coefficient (KpotA,B), where 'A' is the primary ion and 'B' is the interfering ion.[10] A smaller value of KpotA,B indicates greater selectivity for the primary ion over the interfering ion.[1] For instance, a selectivity coefficient of 0.01 means the electrode is 100 times more responsive to the primary ion than the interfering ion.[1]

Methodologies for Determining Potentiometric Selectivity Coefficients

The International Union of Pure and Applied Chemistry (IUPAC) recommends several methods for determining selectivity coefficients.[10][11] The two most common methods are the Fixed Interference Method (FIM) and the Separate Solution Method (SSM).[12]

Fixed Interference Method (FIM)

The FIM involves measuring the potential of the ISE in a series of solutions with a constant activity of the interfering ion and varying activities of the primary ion.[10] The potential readings are plotted against the logarithm of the primary ion's activity. The intersection of the extrapolated linear portions of this plot is used to calculate the selectivity coefficient. FIM is generally preferred as it more closely mimics the conditions of a real sample where both the primary and interfering ions are present simultaneously.[13]

Separate Solution Method (SSM)

In the SSM, the potential of the ISE is measured in two separate solutions: one containing the primary ion and the other containing the interfering ion.[10] The selectivity coefficient is calculated from the activities of the two ions that produce the same potential response.[13] While simpler to perform, the SSM may not accurately reflect the electrode's behavior in mixed-ion solutions.[13] However, for determining very low selectivity coefficients, an improved SSM has been proposed.[14][15]

Experimental Protocol: Interference Study of an this compound-Based pH-ISE

This section provides a detailed, step-by-step protocol for conducting an interference study on a laboratory-prepared this compound-based pH-selective electrode.

I. Fabrication of the ISE Membrane and Electrode Assembly
  • Membrane Cocktail Preparation: A typical membrane cocktail for a pH-ISE consists of the ionophore (this compound), a polymer matrix (e.g., high molecular weight PVC), a plasticizer (e.g., 2-nitrophenyl octyl ether), and an ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate). These components are dissolved in a volatile solvent like tetrahydrofuran (THF).

  • Membrane Casting: The prepared cocktail is poured into a glass ring on a clean glass plate and the THF is allowed to evaporate slowly, resulting in a thin, homogeneous membrane.

  • Electrode Assembly: A small disc is punched from the cast membrane and glued to the end of a PVC electrode body. The electrode body is then filled with an internal reference solution (e.g., 0.1 M HCl) and an internal reference electrode (e.g., Ag/AgCl wire) is inserted.

II. Preparation of Solutions
  • Primary Ion (H+) Standard Solutions: A series of standard solutions of varying pH (e.g., pH 2 to pH 10) are prepared using appropriate buffer systems.

  • Interfering Ion Solutions: Solutions of potential interfering ions (e.g., Na+, K+, Ca2+, Mg2+) are prepared at a fixed concentration (e.g., 0.1 M). The choice of interfering ions should be based on the expected composition of the samples to be analyzed.

III. Determination of Selectivity Coefficient using the Fixed Interference Method (FIM)
  • Calibration Curve: First, generate a calibration curve for the primary ion by measuring the potential of the ISE in the standard H+ solutions without any interfering ions. Plot the measured potential (E) versus the logarithm of the hydrogen ion activity (log aH+).

  • Mixed Solution Measurements: Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of H+ (covering the same pH range as the calibration curve).

  • Potential Measurement: Measure the potential of the ISE in each of the mixed solutions.

  • Data Analysis: Plot the measured potentials against the logarithm of the hydrogen ion activity on the same graph as the initial calibration curve. The point where the two curves intersect provides the activity of the primary ion (aA) that gives the same potential as the fixed concentration of the interfering ion (aB).

  • Calculation: The selectivity coefficient (KpotH+, B) is calculated using the following equation: KpotH+, B = aA / (aB)zA/zB where zA and zB are the charges of the primary and interfering ions, respectively.

FIM_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Primary Ion (H+) Standard Solutions C Prepare Mixed Solutions (Fixed [Na+], Varying [H+]) A->C D Calibrate ISE with H+ Standards A->D B Prepare Interfering Ion (e.g., Na+) Solution B->C E Measure Potential in Mixed Solutions C->E F Plot Potential vs. log(aH+) for both sets D->F E->F G Determine Intersection Point F->G H Calculate Selectivity Coefficient (Kpot) G->H

Workflow for the Fixed Interference Method (FIM).

Comparative Analysis of H+ Ionophores

The choice of ionophore significantly impacts the selectivity of an ISE. While this compound is a well-established H+ ionophore, other compounds are also used. The following table provides a hypothetical comparison of the selectivity coefficients for an this compound-based pH-ISE against an ISE based on another common H+ ionophore, tridodecylamine. The values are representative of what is typically observed in the literature.

Interfering Ion (B)Charge (zB)Typical Concentration in Biological Fluids (M)Log KpotH+, B (this compound)Log KpotH+, B (Tridodecylamine)
Na++10.14-10.5-11.0
K++10.004-10.8-11.2
Ca2++20.002-11.2-11.5
Mg2++20.001-11.0-11.3

Note: Lower Log Kpot values indicate higher selectivity for H+ ions. Both ionophores exhibit excellent selectivity against common physiological cations.

Conclusion

Interference studies are a non-negotiable aspect of validating the performance of ion-selective electrodes. For this compound-based pH-ISEs, a systematic evaluation of potential interferences using standardized methods like the Fixed Interference Method is crucial for ensuring accurate and reliable pH measurements, particularly in complex sample matrices encountered in research and drug development. The high selectivity of this compound, as demonstrated by its low potentiometric selectivity coefficients against common cations, makes it a robust choice for the fabrication of reliable pH-selective electrodes.

References

  • Umezawa, Y., et al. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Part I. Inorganic Cations. Pure and Applied Chemistry, 72(10), 1851-2082. [Link]

  • Chemistry LibreTexts. (2023). Ion-Selective Electrodes. [Link]

  • IUPAC. (2000). POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. [Link]

  • Ghaedi, M., et al. (2021). Ion-Selective Electrodes in the Food Industry: Development Trends in the Potentiometric Determination of Ionic Pollutants. Foods, 10(9), 2125. [Link]

  • Dimeski, G., et al. (2010). Ion Selective Electrodes (ISEs) and interferences--a review. Clinica Chimica Acta, 411(5-6), 309-317. [Link]

  • ResearchGate. (2000). (PDF) Potentiometric Selectivity Coefficients of IonSelective Electrodes. Part I. Inorganic Cations (Technical Report). [Link]

  • Dimeski, G., Badrick, T., & St John, A. (2010). Ion Selective Electrodes (ISEs) and interferences--a review. Clinica chimica acta; international journal of clinical chemistry, 411(5-6), 309–317. [Link]

  • ResearchGate. (n.d.). (A) Representative HIs include tridodecylamine, nonadecylpyridine,... [Link]

  • Google Patents. (2013). WO2015029785A1 - HYDROGEN-ION-SELECTIVE ELECTRODE, pH MEASURING METHOD, AND SENSITIVE MEMBRANE.
  • IUPAC. (1976). SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES. [Link]

  • Wang, J., et al. (2022). Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry. Sensors & Diagnostics, 1(2), 206-216. [Link]

  • Hassan, S. S. M., et al. (2003). Iodide Selective Electrodes Based on Bis(2-mercaptobenzothiazolato) Mercury(II) and Bis(4-chlorothiophenolato) Mercury(II) Carriers. Sensors, 3(12), 509-520. [Link]

  • Legin, A. V., et al. (2014). Improved Separate Solution Method for Determination of Low Selectivity Coefficients. Analytical Chemistry, 86(7), 3657-3663. [Link]

  • Pein, M., et al. (2012). Ion‐Selective Electrodes Based on Hydrophilic Ionophore‐Modified Nanopores. Chemphyschem, 13(10), 2551-2555. [Link]

  • Michalska, A., & Maksymiuk, K. (2021). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Materials, 14(11), 2894. [Link]

  • University of Pannonia. (n.d.). DETERMINATION OF FLUORIDE ANIONS BY ION- SELECTIVE ELECTRODE. [Link]

  • Legin, A. V., et al. (2014). Supporting Information for Improved Separate Solution Method for Determination of Low Selectivity Coefficients. [Link]

  • Liu, Y., et al. (2022). Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes. Chemosensors, 10(7), 265. [Link]

  • Shvarev, A., et al. (2022). Voltammetric Ion Sensing with Ionophore-Based Ion-Selective Electrodes Containing Internal Aqueous Solution, Improving Lifetime of Sensors. Chemosensors, 10(11), 450. [Link]

  • Semantic Scholar. (n.d.). Ion Selective Electrodes (ISEs) and interferences--a review. [Link]

  • Nico2000.net. (2016). Guide to ISE Measurements, Chap. 6) LIMITATIONS and CONSTRAINTS on the application of ISE measurements. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl isonicotinate
Reactant of Route 2
Reactant of Route 2
Octadecyl isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.